molecular formula C8H4F3NS2 B1298414 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol CAS No. 23420-87-3

5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol

Cat. No.: B1298414
CAS No.: 23420-87-3
M. Wt: 235.3 g/mol
InChI Key: DJRUWESABPZMRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol is a useful research compound. Its molecular formula is C8H4F3NS2 and its molecular weight is 235.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(trifluoromethyl)-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NS2/c9-8(10,11)4-1-2-6-5(3-4)12-7(13)14-6/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRUWESABPZMRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350684
Record name 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23420-87-3
Record name 5-(Trifluoromethyl)-2(3H)-benzothiazolethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23420-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the synthetic pathway, experimental protocols, and analytical characterization of the title compound.

Synthesis

The synthesis of this compound is achieved through a well-established route for 2-mercaptobenzothiazole derivatives: the cyclization of an ortho-aminothiophenol with carbon disulfide. In this case, the key starting material is 2-amino-5-(trifluoromethyl)benzenethiol.

The reaction proceeds via a nucleophilic attack of the amino group on the carbon of carbon disulfide, followed by an intramolecular cyclization involving the thiol group, leading to the formation of the benzothiazole ring system. This method is a reliable and widely used approach for the preparation of this class of compounds.

Reaction Scheme:

Synthesis of this compound reactant1 2-amino-5-(trifluoromethyl)benzenethiol product This compound reactant1->product Cyclization reactant2 + CS2 reactant2->product Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_data Data Analysis Synthesized_Compound Crude this compound Purification Recrystallization Synthesized_Compound->Purification Melting_Point Melting Point Determination Purification->Melting_Point Spectroscopy Spectroscopic Analysis Purification->Spectroscopy Structure_Confirmation Structure Confirmation & Purity Assessment Melting_Point->Structure_Confirmation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Spectroscopy->NMR IR IR Spectroscopy Spectroscopy->IR MS Mass Spectrometry Spectroscopy->MS NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation G start Start: 2-amino-5-(trifluoromethyl)benzenethiol + Carbon Disulfide step1 Reaction in suitable solvent (e.g., Ethanol) with base (e.g., KOH) start->step1 step2 Reflux to drive intramolecular cyclization step1->step2 step3 Work-up: Acidification (e.g., HCl) to precipitate product step2->step3 step4 Purification: Recrystallization step3->step4 end_node Final Product: This compound step4->end_node

Technical Guide to the Predicted Spectroscopic Data of 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed summary of the predicted spectroscopic characteristics of 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol. Due to a lack of comprehensive, publicly available experimental data for this specific molecule, this document presents an in-depth analysis based on the known spectroscopic properties of structurally related compounds, including substituted benzothiazoles and trifluoromethylated aromatic systems. This guide offers predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in structured tables for clarity. Detailed, generalized experimental protocols for these analytical techniques are also provided. A workflow for the spectroscopic analysis of a novel compound is illustrated using a Graphviz diagram.

Predicted Spectroscopic Data Analysis

The following data represents predicted values for this compound, derived from the analysis of analogous compounds. These predictions are intended to serve as a reference for the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The predicted chemical shifts for ¹H, ¹³C, and ¹⁹F NMR are presented below. It is important to note that this compound can exist in two tautomeric forms: the thiol and the thione. The thione form is generally favored in the solid state and in solution for related compounds. The predicted data reflects this equilibrium.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Predicted Chemical Shift (δ) ppmMultiplicityAssignmentPredicted Coupling Constant (J) Hz
~13.5 - 14.5Broad SingletN-H (Thione)-
~7.8 - 8.0Singlet (or d)H-4⁴J(H-F) ≈ 1-2 Hz
~7.6 - 7.8DoubletH-6³J(H-H) ≈ 8-9 Hz
~7.4 - 7.6DoubletH-7³J(H-H) ≈ 8-9 Hz

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Predicted Chemical Shift (δ) ppmAssignmentPredicted Coupling Constant (J) Hz
~190 - 195C=S (Thione)-
~150 - 155C-3a-
~135 - 140C-7a-
~128 - 132 (quartet)C-5¹J(C-F) ≈ 270-275 Hz
~123 - 127 (quartet)C F₃²J(C-F) ≈ 30-35 Hz
~120 - 124 (quartet)C-4³J(C-F) ≈ 3-5 Hz
~118 - 122C-6-
~110 - 115C-7-

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

Predicted Chemical Shift (δ) ppmMultiplicityAssignment
~ -60 to -65Singlet-CF₃

Solvent: CDCl₃, Reference: CFCl₃ (0 ppm)[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic vibrational frequencies for this compound are listed below.

Table 4: Predicted IR Absorption Bands for this compound

Predicted Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
~3100 - 3000MediumN-H stretch (Thione tautomer)
~3100 - 3000WeakAromatic C-H stretch
~1600 - 1610MediumC=N stretch
~1500 - 1580MediumAromatic C=C stretches
~1300 - 1350StrongC-N stretch
~1250 - 1300StrongC=S stretch (Thione)
~1100 - 1200Very StrongSymmetric & Asymmetric C-F stretches
~700 - 750StrongC-S stretch

Sample Preparation: KBr pellet or thin solid film[3][4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₈H₄F₃NS₂), the predicted molecular weight is approximately 251.29 g/mol .

Table 5: Predicted Mass Spectrometry Data for this compound

Predicted m/zInterpretation
~251Molecular ion [M]⁺
~218[M - SH]⁺ or [M - S - H]⁺
~182[M - CF₃]⁺
~135Benzothiazole fragment

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI)[6][7][8]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid heterocyclic compounds like this compound.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[9]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[9][10] Ensure complete dissolution, using gentle vortexing if necessary.

  • Transfer the solution to a 5 mm NMR tube using a pipette, ensuring the liquid height is between 4.0 and 5.0 cm.[9]

  • Wipe the outside of the NMR tube and place it in a spinner turbine, adjusting the depth with a gauge.

  • Data Acquisition: Insert the sample into the NMR spectrometer.[11]

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Tune the probe for the desired nucleus (¹H, ¹³C, ¹⁹F).

  • Acquire the spectrum using standard pulse sequences. For ¹⁹F NMR, an external reference like CFCl₃ or an internal standard such as hexafluorobenzene may be used.[12][13]

IR Spectroscopy (Solid Sample)
  • KBr Pellet Method: Grind 1-2 mg of the solid sample with 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, uniform powder is obtained.[4]

  • Place the mixture into a pellet press and apply high pressure to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FT-IR spectrometer.

  • Thin Film Method: Dissolve a small amount of the solid (approx. 50 mg) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[3]

  • Drop the solution onto a KBr or NaCl salt plate and allow the solvent to evaporate completely, leaving a thin film of the compound.[3]

  • Place the plate in the spectrometer's sample holder.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.[14]

Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Filter the solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

  • Instrumentation: Utilize a liquid chromatography system coupled to a mass spectrometer (LC-MS) with an appropriate ionization source (e.g., ESI or APCI).[6][7]

  • Chromatography: Inject the sample into the LC system. Separation may be performed on a C18 column with a gradient elution of mobile phases (e.g., water and acetonitrile with 0.1% formic acid).

  • Data Acquisition: Acquire mass spectra in both positive and negative ion modes to ensure detection of all relevant ions.[7]

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a newly synthesized compound.

Spectroscopic_Workflow Synthesis Synthesis & Purification of Compound Characterization Spectroscopic Characterization Synthesis->Characterization NMR NMR Spectroscopy (1H, 13C, 19F) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS Data_Analysis Data Analysis & Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Report Final Report & Data Archiving Data_Analysis->Final_Report

Caption: Generalized workflow for the spectroscopic analysis of a novel compound.

References

An In-depth Technical Guide to 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol: Properties, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group into the benzothiazole scaffold can profoundly influence its physicochemical properties and biological activity, often enhancing metabolic stability and potency. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization based on analogous compounds, and a review of the potential anticancer activities associated with this class of molecules.

Core Physical and Chemical Properties

Direct experimental data for this compound is limited in publicly available literature. The following table summarizes its predicted and known properties, with data for the parent compound, 2-mercaptobenzothiazole, provided for comparison.

PropertyThis compound (Predicted/Analogous Data)2-Mercaptobenzothiazole (CAS 149-30-4)[1]
Molecular Formula C₈H₄F₃NS₂C₇H₅NS₂
Molecular Weight 235.25 g/mol 167.24 g/mol
Appearance Expected to be a pale yellow or off-white solidWhite to pale yellow crystalline powder
Melting Point Not available.177–181 °C
Boiling Point Not available.Decomposes above 260 °C
Solubility Predicted to be soluble in organic solvents like DMSO, acetone, and ethanol; poorly soluble in water.Soluble in acetone, ethanol, and aqueous bases; slightly soluble in ether and benzene; insoluble in water.
pKa Not available. The thiol group is expected to be acidic.~7.0 (for the thiol proton)

Synthesis and Characterization: Experimental Protocols

Synthesis of this compound

This synthesis involves the reaction of 2-amino-4-(trifluoromethyl)thiophenol with carbon disulfide.

Materials:

  • 2-Amino-4-(trifluoromethyl)thiophenol

  • Carbon disulfide (CS₂)

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane or Ethyl acetate for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-(trifluoromethyl)thiophenol in ethanol.

  • Addition of Base and Carbon Disulfide: To the stirred solution, add a stoichiometric equivalent of potassium hydroxide or sodium hydroxide dissolved in a minimal amount of water. After the base has dissolved, slowly add a slight excess of carbon disulfide at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with dilute hydrochloric acid to precipitate the crude product.

  • Purification: The precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification A 2-Amino-4-(trifluoromethyl)thiophenol D Reaction Mixture A->D B Carbon Disulfide (CS2) B->D C Base (KOH/NaOH) in Ethanol C->D E Reflux (4-6h) D->E F Solvent Removal E->F G Acidification (HCl) F->G H Precipitation & Filtration G->H I Purification (Recrystallization/Chromatography) H->I J This compound I->J

Figure 1: Proposed synthetic workflow for this compound.

Characterization Methods

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzothiazole ring. The chemical shifts and coupling constants will be indicative of the substitution pattern. A broad singlet corresponding to the thiol proton (or N-H proton in the thione tautomer) is also anticipated, which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all eight carbon atoms in the molecule. The trifluoromethyl group will appear as a quartet due to C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet for the CF₃ group.[5][6]

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups[7][8][9][10]:

  • N-H stretch: (if in thione form) around 3400-3200 cm⁻¹

  • C=S stretch: around 1200-1050 cm⁻¹

  • C-F stretch: strong absorptions in the region of 1350-1100 cm⁻¹

  • Aromatic C-H and C=C stretches: in their respective characteristic regions.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should confirm the elemental composition (C₈H₄F₃NS₂).

Biological Activity and Potential Applications in Drug Development

Benzothiazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[11][12][13]. The introduction of a trifluoromethyl group can enhance the anticancer potential of these molecules.[14][15][16]

Anticancer Activity

Numerous studies have demonstrated the potent in vitro anticancer activity of trifluoromethyl-substituted benzothiazole derivatives against a variety of human cancer cell lines.[14][15][17] For instance, certain benzothiazole derivatives bearing a trifluoromethyl group have shown significant growth inhibitory effects against breast, colon, and lung cancer cell lines.[14][16] While specific data for this compound is not available, its structural similarity to other active compounds suggests it is a promising candidate for anticancer drug development.

Table 2: Anticancer Activity of Selected Trifluoromethyl-Containing Benzothiazole Derivatives

Compound ClassCancer Cell Lines TestedReported Activity (IC₅₀/GI₅₀)Reference
Thiazolo[4,5-d]pyrimidine derivativesLeukemia, Colon, Melanoma, Renal, Breast cancerGrowth inhibition observed, with some compounds showing high potency.[15]
Picolinamide benzothiazole derivativesRenal cancerGI₅₀ values in the micromolar range.[14][16]
2-Thioether-benzothiazole derivatives-Inhibition of c-Jun N-terminal kinase (JNK).[12]
Proposed Mechanism of Action

The precise mechanism of action for many benzothiazole derivatives is still under investigation and can vary depending on the specific substitutions. However, some proposed mechanisms for their anticancer effects include:

  • Enzyme Inhibition: Benzothiazoles have been shown to inhibit various enzymes crucial for cancer cell survival and proliferation, such as protein kinases (e.g., JNK) and carbonic anhydrases.[11][12]

  • Induction of Apoptosis: Some derivatives have been found to induce programmed cell death (apoptosis) in cancer cells.[14]

  • Interaction with DNA: Certain benzothiazole compounds may exert their cytotoxic effects by interacting with DNA, potentially through intercalation or by causing DNA damage.

SignalingPathway cluster_compound Compound cluster_cellular_targets Potential Cellular Targets cluster_cellular_effects Cellular Effects A This compound B Protein Kinases (e.g., JNK) A->B Inhibition C Carbonic Anhydrases A->C Inhibition D DNA A->D Interaction E Inhibition of Proliferation B->E G Cell Cycle Arrest B->G C->E F Induction of Apoptosis D->F H Anticancer Effect E->H F->H G->H

Figure 2: Hypothetical signaling pathway for the anticancer activity of this compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. While specific experimental data for this compound is currently scarce, the known properties of related benzothiazole derivatives provide a strong rationale for its further investigation. The synthetic and characterization protocols outlined in this guide offer a practical framework for researchers to produce and validate this compound. Future studies should focus on elucidating its precise physical and chemical properties, optimizing its synthesis, and conducting comprehensive biological evaluations to determine its therapeutic potential and mechanism of action.

References

In-depth Technical Guide on 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of chemical databases and scientific literature did not yield a specific CAS number or dedicated experimental data for 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol. This suggests that the compound may not be well-characterized or widely reported. This guide, therefore, provides a comprehensive overview based on the established chemistry and biology of closely related benzothiazole-2-thiol derivatives to serve as a valuable resource for researchers and drug development professionals interested in this class of compounds.

Chemical Identity and Physicochemical Properties

While a specific CAS number for this compound could not be located, several structurally related compounds are well-documented. These analogs provide a basis for predicting the properties of the target molecule.

Table 1: CAS Numbers of Structurally Related Benzothiazole Derivatives

Compound NameCAS Number
1,3-Benzothiazole-2-thiol149-30-4
5-Chloro-1,3-benzothiazole-2-thiol5331-91-9
5-(Trifluoromethyl)benzo-2,1,3-thiadiazole17754-05-1
2-Fluoro-5-(trifluoromethyl)benzenethiol304901-48-2

The physicochemical properties of this compound can be extrapolated from the known properties of benzothiazole-2-thiol and its derivatives. The introduction of a trifluoromethyl group is expected to increase its lipophilicity and electron-withdrawing character.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale
Molecular FormulaC₈H₄F₃NS₂Based on chemical structure
Molecular Weight~235.25 g/mol Calculated from molecular formula
AppearanceWhite to off-white solidTypical for benzothiazole-2-thiols
SolubilityPoorly soluble in water; soluble in organic solvents (e.g., DMSO, DMF, acetone)General solubility of benzothiazole derivatives
Acidity (pKa)Expected to be a weak acidThiol group proton is acidic

Synthesis and Experimental Protocols

The synthesis of this compound can be plausibly achieved through established methods for preparing substituted benzothiazole-2-thiols. A common and effective route involves the reaction of a corresponding substituted aniline with carbon disulfide.[1]

Proposed Synthetic Pathway

The most probable synthetic route would involve the reaction of 4-amino-3-(trifluoromethyl)benzenethiol with carbon disulfide. However, a more common starting material would be the corresponding aniline. A well-established method is the reaction of an o-haloaniline with carbon disulfide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1] An alternative is the reaction of a substituted aniline with carbon disulfide and sulfur at elevated temperatures and pressures. A general, adaptable protocol based on the reaction of a substituted aniline is presented below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 4-(Trifluoromethyl)aniline E This compound A->E B Carbon Disulfide (CS₂) B->E C Sulfur (S) C->E D High Temperature High Pressure Base (optional) D->E

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on common methods for synthesizing benzothiazole-2-thiols and should be adapted and optimized for the specific target molecule.

Objective: To synthesize this compound.

Materials:

  • 4-(Trifluoromethyl)aniline

  • Carbon disulfide (CS₂)

  • Sulfur (S)

  • Solvent (e.g., N-methyl-2-pyrrolidone or dimethylformamide)

  • Base (e.g., sodium hydroxide, optional)

  • Hydrochloric acid (for acidification)

  • High-pressure autoclave reactor

Procedure:

  • Charging the Reactor: In a high-pressure autoclave, combine 4-(Trifluoromethyl)aniline, carbon disulfide, and sulfur in an appropriate molar ratio (e.g., 1:2:2). A high-boiling point solvent such as N-methyl-2-pyrrolidone can be used.

  • Reaction: Seal the autoclave and heat the mixture to a temperature in the range of 200-250°C. The reaction is typically carried out under elevated pressure for several hours.

  • Work-up: After cooling the reactor to room temperature, carefully vent any excess pressure. The reaction mixture is then treated with an aqueous solution of a base (e.g., sodium hydroxide) to dissolve the product as its thiolate salt.

  • Purification: The basic solution is filtered to remove any insoluble impurities. The filtrate is then acidified with hydrochloric acid to precipitate the this compound.

  • Isolation and Characterization: The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol). The structure and purity of the final compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Biological Significance and Potential Applications

Benzothiazole and its derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in medicinal chemistry.[2][3] The introduction of a trifluoromethyl group can often enhance the metabolic stability and cell permeability of a drug molecule, potentially improving its pharmacokinetic profile.

Extrapolated Biological Activities

Based on the known activities of related compounds, this compound could be investigated for the following biological effects:

  • Anticancer Activity: Many 2-substituted benzothiazoles have demonstrated potent anticancer properties.[4] The trifluoromethyl group is a common substituent in many modern anticancer drugs.

  • Antimicrobial and Antifungal Activity: The benzothiazole nucleus is a key component of many antimicrobial and antifungal agents.[5]

  • Enzyme Inhibition: 2-Mercaptobenzothiazole derivatives have been identified as inhibitors of various enzymes, including monoamine oxidase and c-Jun N-terminal kinases.

Table 3: Summary of Biological Activities of Related Benzothiazole Derivatives

Compound ClassBiological ActivityReference
2-Aryl benzothiazolesAnticancer, Amyloid imaging agents
Fluoro-substituted benzothiazolesAnticancer, Antimicrobial[5][6]
2-Mercaptobenzothiazole derivativesAnticancer, Antimicrobial, Anti-inflammatory[7]
Trifluoromethyl-containing heterocyclesEnhanced metabolic stability, various biological activities[8]
Potential Signaling Pathway Involvement

Given the known anticancer activity of many benzothiazole derivatives, a potential mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt pathway.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Target_Compound 5-(Trifluoromethyl)-1,3- benzothiazole-2-thiol Target_Compound->PI3K Potential Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Summary and Future Outlook

While this compound is not a widely documented compound, its chemical structure suggests it holds potential as a valuable molecule for further investigation, particularly in the field of medicinal chemistry. The synthetic routes to analogous compounds are well-established and could likely be adapted for its preparation. Based on the known biological activities of related benzothiazole derivatives, this compound warrants investigation for its potential anticancer, antimicrobial, and enzyme inhibitory properties. Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive spectroscopic characterization and a thorough evaluation of its biological activity profile. Such studies would clarify its potential as a lead compound for the development of new therapeutic agents.

References

A Technical Guide to Determining the Solubility of 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol in various solvents. As a compound of interest in medicinal chemistry and drug development, understanding its solubility is critical for formulation, bioavailability, and overall therapeutic efficacy. Due to the current lack of publicly available quantitative solubility data for this specific molecule, this document serves as a detailed procedural manual for researchers to generate reliable and reproducible solubility profiles. The guide outlines the well-established shake-flask method for determining thermodynamic solubility, along with analytical quantification techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

Introduction

This compound is a heterocyclic compound featuring a benzothiazole core, a thiol group, and a trifluoromethyl substituent. Benzothiazole derivatives are known for a wide range of pharmacological activities, making them important scaffolds in drug discovery. The trifluoromethyl group can significantly influence key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, which in turn affects the compound's solubility and overall drug-like properties.

A thorough understanding of a compound's solubility in different solvent systems (e.g., aqueous buffers, organic solvents, and biorelevant media) is fundamental in the early stages of drug development. Poor solubility can lead to challenges in formulation, unreliable results in biological assays, and poor bioavailability. This guide provides the necessary experimental framework to systematically evaluate the solubility of this compound.

Predicted Solubility Profile

While experimental data is not available, the chemical structure of this compound allows for some general predictions regarding its solubility. The presence of the trifluoromethyl group is known to increase lipophilicity. This suggests that the compound will likely exhibit low solubility in aqueous solutions and higher solubility in organic solvents. As a point of reference, a structurally related compound, 2-Fluoro-5-(trifluoromethyl)benzenethiol, has a calculated LogP of 3.1332, indicating poor water solubility. The thiol group may provide a site for ionization depending on the pH, which could be exploited to enhance solubility in aqueous media.

Experimental Protocols

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[1][2][3] This method measures the equilibrium concentration of a compound in a given solvent.

Thermodynamic Solubility Determination via the Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of this compound.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO))

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or incubator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[2]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples at a high speed to pellet any remaining suspended solid.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant.

  • Filtration: Filter the collected supernatant through a syringe filter to remove any remaining undissolved particles.

  • Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

  • Quantification: Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

Analytical Quantification

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for determining the concentration of a compound in a saturated solution.[4][5]

  • Method Development: Develop a suitable reversed-phase HPLC method with a C18 column. The mobile phase could consist of a mixture of acetonitrile or methanol and water with a suitable buffer.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for dilution. Generate a calibration curve by plotting the peak area against concentration.

  • Sample Analysis: Inject the diluted, filtered supernatant into the HPLC system.

  • Concentration Determination: Determine the concentration of the compound in the sample by interpolating its peak area on the calibration curve.

  • Solubility Calculation: Calculate the solubility, taking into account the dilution factor.

3.2.2. UV-Vis Spectrophotometry

If the compound has a distinct chromophore, UV-Vis spectrophotometry can be a simpler method for quantification.[6][7][8][9]

  • Wavelength Selection: Scan a solution of the compound to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to create a calibration curve according to the Beer-Lambert law.[6]

  • Sample Analysis: Measure the absorbance of the diluted, filtered supernatant.

  • Concentration Determination: Calculate the concentration of the compound using the calibration curve.

  • Solubility Calculation: Calculate the final solubility, accounting for any dilutions.

Data Presentation

Quantitative solubility data should be organized in a clear and concise manner to allow for easy comparison across different solvents and conditions.

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)Solubility (g/100mL)Analytical Method
Water25HPLC / UV-Vis
PBS (pH 7.4)25HPLC / UV-Vis
Ethanol25HPLC / UV-Vis
Methanol25HPLC / UV-Vis
Acetone25HPLC / UV-Vis
DMSO25HPLC / UV-Vis
User-defined25HPLC / UV-Vis
Water37HPLC / UV-Vis
PBS (pH 7.4)37HPLC / UV-Vis
User-defined37HPLC / UV-Vis

Mandatory Visualization

The following diagrams illustrate the key workflows described in this guide.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start: Excess Solid + Solvent agitate Agitate at Constant Temp (24-48h) start->agitate centrifuge Centrifuge agitate->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter quantify Quantify Concentration (HPLC/UV-Vis) filter->quantify calculate Calculate Solubility quantify->calculate

Caption: Workflow for Shake-Flask Solubility Determination.

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs compound 5-(Trifluoromethyl)-1,3- benzothiazole-2-thiol protocol Shake-Flask Protocol compound->protocol solvents Aqueous & Organic Solvents solvents->protocol data Quantitative Solubility Data (mg/mL, g/100mL) protocol->data

Caption: Logical Relationship of Experimental Inputs and Outputs.

References

stability and storage conditions for 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Storage of 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound that serves as a significant building block in medicinal chemistry and drug development. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules. A thorough understanding of its stability and appropriate storage conditions is paramount to ensure its integrity, purity, and performance in research and pharmaceutical applications. This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and methodologies for assessing the stability of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental to its handling and stability.

PropertyValueReference
IUPAC Name This compoundN/A
CAS Number 17754-05-1[1]
Molecular Formula C₈H₄F₃NS₂N/A
Molecular Weight 235.25 g/mol N/A
Appearance Expected to be a solidGeneral knowledge
Solubility Expected to be soluble in organic solvents like DMSO and acetone; poorly soluble in water.[2]

Recommended Storage and Handling

To maintain the integrity of this compound, the following storage and handling guidelines are recommended based on safety data sheets for structurally similar compounds.

ConditionRecommendation
Temperature Store in a cool, well-ventilated area.[3] Avoid excessive heat.
Light Store in a light-resistant container to prevent photolytic degradation.
Atmosphere Keep container tightly closed to protect from moisture and air.[3][4]
Incompatibilities Avoid contact with strong oxidizing agents and strong acids.[3]

Stability Profile

Tautomeric Stability

Benzothiazole-2-thiol derivatives can exist in a tautomeric equilibrium between the thiol and thione forms. Theoretical studies on 2-mercaptobenzothiazole (MBT) have shown that the thione tautomer is more stable than the thiol form.[5][6] This equilibrium is a key factor in its chemical reactivity and stability.

Degradation Pathways

Forced degradation studies are essential to elucidate potential degradation pathways. Based on studies of related benzothiazoles, the following degradation routes are plausible for this compound.

  • Hydrolysis: The thiol group and the benzothiazole ring may be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The thiol group is prone to oxidation, potentially forming disulfide bridges or sulfonic acids.

  • Photodegradation: Exposure to UV or visible light can induce degradation, as observed with other benzothiazole derivatives.[7]

  • Thermal Degradation: Elevated temperatures can lead to decomposition.

The diagram below illustrates a hypothesized degradation pathway for this compound under various stress conditions.

Degradation Pathway of this compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photodegradation Photodegradation (UV/Vis Light) This compound This compound Hydrolyzed Products Hydrolyzed Products This compound->Hydrolyzed Products H⁺/OH⁻ Disulfide Dimer Disulfide Dimer This compound->Disulfide Dimer [O] Photolytic Products Photolytic Products This compound->Photolytic Products Sulfonic Acid Derivative Sulfonic Acid Derivative Disulfide Dimer->Sulfonic Acid Derivative Further Oxidation

Caption: Hypothesized degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To formally assess the stability of this compound, a stability-indicating analytical method (SIAM) should be developed and validated according to ICH guidelines. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose.

Development of a Stability-Indicating HPLC Method

The following table outlines a general procedure for developing a stability-indicating HPLC method.

StepDescription
1. Initial Method Development A reversed-phase HPLC method with a C18 column is a good starting point. A broad gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile) should be employed to separate the parent compound from potential degradation products.[8]
2. Forced Degradation Studies Subject the compound to stress conditions to generate degradation products. The goal is to achieve 5-20% degradation.
3. Method Optimization Optimize chromatographic parameters (e.g., gradient, flow rate, column temperature) to achieve adequate separation of the main peak from all degradation product peaks.
4. Method Validation Validate the final method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Forced Degradation Protocols

The following are typical protocols for forced degradation studies.

Stress ConditionProtocol
Acid Hydrolysis Reflux the compound in 0.1 N HCl at 60°C for a specified time (e.g., 30 minutes to a few hours).[3]
Base Hydrolysis Reflux the compound in 0.1 N NaOH at 60°C for a specified time.[3]
Oxidative Degradation Treat the compound with 3% H₂O₂ at room temperature.[3]
Thermal Degradation Expose the solid compound to dry heat (e.g., 105°C) for a defined period.[3]
Photolytic Degradation Expose the compound in solution and as a solid to UV and visible light.

The workflow for conducting these stability studies is illustrated in the diagram below.

Stability Study Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis and Reporting Define Stability Protocol Define Stability Protocol Prepare Samples Prepare Samples Define Stability Protocol->Prepare Samples Place in Stability Chambers Place in Stability Chambers Prepare Samples->Place in Stability Chambers Withdraw Samples at Timepoints Withdraw Samples at Timepoints Place in Stability Chambers->Withdraw Samples at Timepoints Analyze Samples by HPLC Analyze Samples by HPLC Withdraw Samples at Timepoints->Analyze Samples by HPLC Quantify Degradants Quantify Degradants Analyze Samples by HPLC->Quantify Degradants Determine Degradation Rate Determine Degradation Rate Quantify Degradants->Determine Degradation Rate Establish Shelf-life Establish Shelf-life Determine Degradation Rate->Establish Shelf-life Final Stability Report Final Stability Report Establish Shelf-life->Final Stability Report

Caption: A typical workflow for conducting a formal stability study.

Conclusion

While specific experimental stability data for this compound is limited in the public domain, this guide provides a comprehensive framework for its proper storage, handling, and stability assessment based on established scientific principles and data from related compounds. For critical applications, it is imperative to conduct formal stability studies using validated analytical methods to ensure the quality and reliability of this important chemical intermediate. Adherence to the recommended storage conditions will help minimize degradation and preserve the compound's integrity over time.

References

5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not intended for diagnostic or therapeutic use.

This technical guide provides an in-depth overview of 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol, a fluorinated heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While direct commercial availability as a stock chemical is limited, this guide outlines a feasible synthetic route from a commercially available precursor, details its potential biological significance, and provides key physicochemical data based on closely related analogs.

Commercial Availability

As of late 2025, this compound is not widely available from major chemical suppliers as a stock item. However, the key synthetic precursor, 2-Amino-4-(trifluoromethyl)benzenethiol (CAS No: 4274-38-8), is commercially available from several suppliers, including Sigma-Aldrich, Santa Cruz Biotechnology, and Synblock.[1][2][3] This availability makes the synthesis of the target compound accessible to appropriately equipped laboratories. Researchers are advised to inquire about custom synthesis services from chemical manufacturing organizations for bulk quantities.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₅F₃N₂S[4]
Molecular Weight 218.20 g/mol [4]
Appearance Light orange to yellow to green powder/crystal[4]
Melting Point 120-124 °C[4]
Boiling Point (Predicted) 306.7 ± 52.0 °C[4]
Density (Predicted) 1.536 ± 0.06 g/cm³[4]
pKa (Predicted) 2.52 ± 0.10[4]
Solubility Soluble in Methanol[4]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the cyclization of 2-Amino-4-(trifluoromethyl)benzenethiol with carbon disulfide. This is a well-established method for the preparation of 2-mercaptobenzothiazoles.[5][6]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of 2-mercaptobenzothiazole derivatives from o-haloanilines or aminophenols and carbon disulfide.[5][6][7]

Materials:

  • 2-Amino-4-(trifluoromethyl)benzenethiol hydrochloride (CAS: 4274-38-8)

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH) or another suitable base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[5]

  • Ethanol or a suitable polar aprotic solvent (e.g., DMF, DMSO)

  • Hydrochloric acid (HCl) for acidification

  • Standard laboratory glassware and safety equipment

Procedure:

  • Preparation of the Free Amine (if starting from hydrochloride salt):

    • Dissolve 2-Amino-4-(trifluoromethyl)benzenethiol hydrochloride in water.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) until a pH of ~7-8 is reached.

    • Extract the free amine using an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free aminothiophenol.

  • Cyclization Reaction:

    • In a round-bottom flask equipped with a reflux condenser, dissolve the 2-Amino-4-(trifluoromethyl)benzenethiol (1 equivalent) and potassium hydroxide (2 equivalents) in ethanol.

    • To this solution, add carbon disulfide (1.5 equivalents) dropwise at room temperature with stirring.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the resulting residue in water.

    • Acidify the aqueous solution with dilute hydrochloric acid until the product precipitates out.

    • Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Characterization: The structure of the synthesized this compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy.

Biological Activity and Signaling Pathways

Benzothiazole derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[8][9] The introduction of a trifluoromethyl group can enhance the lipophilicity and metabolic stability of a molecule, potentially improving its bioavailability and therapeutic efficacy.[10]

Anticancer Potential and Inhibition of STAT3 Signaling

Several studies have highlighted the potential of benzothiazole derivatives as inhibitors of key signaling pathways implicated in cancer progression. One such critical pathway is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. STAT3 is a transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis.[11]

Benzothiazole-based compounds have been designed as potent STAT3 inhibitors.[11] These inhibitors are thought to bind to the SH2 domain of STAT3, preventing its phosphorylation and dimerization, which are crucial steps for its activation and subsequent translocation to the nucleus. By blocking this pathway, these compounds can suppress the expression of STAT3 target genes like c-MYC and MCL-1, leading to cell cycle arrest and apoptosis in cancer cells.[11][12]

The diagram below illustrates the general mechanism of STAT3 inhibition by a benzothiazole derivative.

STAT3_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates Cytokine Cytokine (e.g., IL-6) Cytokine->Receptor Binds STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates STAT3_p p-STAT3 STAT3_inactive->STAT3_p STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer Dimerizes DNA DNA STAT3_dimer->DNA Translocates & Binds BZT_inhibitor Benzothiazole Inhibitor BZT_inhibitor->STAT3_p Inhibits Dimerization Gene_Expression Gene Expression (c-MYC, MCL-1) DNA->Gene_Expression Promotes Proliferation Proliferation, Survival Gene_Expression->Proliferation Leads to

Caption: Inhibition of the STAT3 signaling pathway by a benzothiazole derivative.

Experimental Workflow for Evaluating Anticancer Activity

Researchers investigating the anticancer effects of novel compounds like this compound typically follow a structured experimental workflow. This involves in vitro assays to determine cytotoxicity, effects on cell cycle and apoptosis, and mechanism of action.

The following diagram outlines a typical workflow for these investigations.

Anticancer_Workflow cluster_assays Functional Assays start Synthesized Compound (5-(CF3)-Benzothiazole-2-thiol) cell_lines Select Cancer Cell Lines (e.g., Breast, Liver, etc.) start->cell_lines mtt_assay Cytotoxicity Assay (e.g., MTT, XTT) Determine IC50 cell_lines->mtt_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt_assay->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) mtt_assay->apoptosis migration Cell Migration Assay (Wound Healing) mtt_assay->migration data_analysis Data Analysis & Interpretation mtt_assay->data_analysis western_blot Mechanism of Action (Western Blot for STAT3, p-STAT3, etc.) cell_cycle->western_blot apoptosis->western_blot migration->western_blot western_blot->data_analysis conclusion Conclusion on Anticancer Potential data_analysis->conclusion

Caption: Experimental workflow for in vitro evaluation of anticancer activity.

Conclusion

References

The Core Mechanism of Action of Trifluoromethylated Benzothiazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylated benzothiazoles represent a promising class of heterocyclic compounds with a broad spectrum of biological activities. The incorporation of a trifluoromethyl (-CF3) group onto the benzothiazole scaffold significantly enhances lipophilicity and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth exploration of the core mechanisms of action through which these compounds exert their therapeutic effects, with a primary focus on their anticancer activities.

Key Mechanisms of Action

Trifluoromethylated benzothiazoles employ a multi-pronged approach to combat diseases, primarily cancer. Their mechanisms of action converge on the induction of programmed cell death (apoptosis), inhibition of cell survival and proliferation signaling, and suppression of tumor-promoting processes like angiogenesis. The core mechanisms identified include the inhibition of the PI3K/AKT and STAT3 signaling pathways, induction of reactive oxygen species (ROS)-mediated apoptosis, and inhibition of key enzymes like vascular endothelial growth factor receptor 2 (VEGFR-2).

Inhibition of the PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Several trifluoromethylated benzothiazole derivatives have been shown to exert their anticancer effects by suppressing this pathway.

One notable benzothiazole derivative, PB11, has been demonstrated to induce apoptosis in cancer cells by down-regulating the levels of phosphorylated (active) PI3K and AKT.[1] This inhibition of the PI3K/AKT pathway leads to the upregulation of pro-apoptotic proteins and the induction of programmed cell death.[1] The suppression of this key survival pathway makes cancer cells more susceptible to apoptosis.

Induction of ROS-Mediated Apoptosis via the Mitochondrial Intrinsic Pathway

A growing body of evidence suggests that trifluoromethylated benzothiazoles can induce apoptosis by increasing the intracellular levels of reactive oxygen species (ROS).[2][3][4][5][6] Elevated ROS levels create a state of oxidative stress, which can damage cellular components and trigger the mitochondrial intrinsic pathway of apoptosis.

This process involves the loss of mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[2][3][4][5] Cytochrome c then activates a cascade of caspases, which are the executioners of apoptosis, ultimately leading to cell death.[1] Some benzothiazole derivatives have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, further promoting the mitochondrial apoptotic pathway.[2][3]

Inhibition of VEGFR-2 Signaling

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Trifluoromethylated benzothiazoles have been identified as potent inhibitors of VEGFR-2.[7]

By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds block its autophosphorylation and subsequent downstream signaling.[8] This inhibition of VEGFR-2 signaling disrupts the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen and impeding its growth and spread.[8][9]

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and invasion. The constitutive activation of STAT3 is common in many cancers. Benzothiazole derivatives have emerged as effective inhibitors of the STAT3 signaling pathway.[10][11][12]

These compounds can block the phosphorylation of STAT3 at key tyrosine residues, preventing its dimerization and translocation to the nucleus.[11] This, in turn, suppresses the expression of STAT3-target genes that are involved in cell cycle progression and apoptosis resistance, such as c-MYC and MCL-1.[11] The inhibition of STAT3 signaling ultimately leads to cell cycle arrest and apoptosis in cancer cells.[11]

Quantitative Data on Biological Activity

The following tables summarize the in vitro anticancer and enzyme inhibitory activities of selected trifluoromethylated benzothiazole derivatives.

Compound IDCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
Compound 1b -Tyrosinase Inhibition0.2 ± 0.01[3]
Compound B19 -IL-6/STAT3 Signaling0.067[11]
Benzosulfamide 1 -STAT3 Inhibition15.8 ± 0.6[10]
Compound 4a -VEGFR-2 Inhibition0.091[7]
Compound 8c PC-3 (Prostate)ProliferationlogGI50 = -7.10[13]
Compound 9c SNB-75 (CNS)ProliferationlogGI50 = -5.84[13]
Compound 9b UO-31 (Renal)ProliferationlogGI50 = -5.66[13]
PB11 U87 (Glioblastoma)Cytotoxicity< 0.05[1]
PB11 HeLa (Cervical)Cytotoxicity< 0.05[1]

Signaling Pathway and Experimental Workflow Diagrams

PI3K_AKT_Pathway Inhibition of PI3K/AKT Signaling Pathway TF_BZT Trifluoromethylated Benzothiazole PI3K PI3K TF_BZT->PI3K Inhibits AKT p-AKT PI3K->AKT Activates Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by trifluoromethylated benzothiazoles.

ROS_Apoptosis_Pathway ROS-Mediated Apoptosis Induction TF_BZT Trifluoromethylated Benzothiazole ROS ↑ Reactive Oxygen Species (ROS) TF_BZT->ROS Mitochondria Mitochondria ROS->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Cascade Caspase Activation Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Induction of ROS-mediated apoptosis by trifluoromethylated benzothiazoles.

VEGFR2_Inhibition_Workflow VEGFR-2 Inhibition and Anti-Angiogenesis TF_BZT Trifluoromethylated Benzothiazole VEGFR2 VEGFR-2 Kinase TF_BZT->VEGFR2 Inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Tumor_Growth Tumor Growth & Metastasis Angiogenesis->Tumor_Growth Supports

Caption: Inhibition of VEGFR-2-mediated angiogenesis by trifluoromethylated benzothiazoles.

Detailed Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol for Adherent Cells:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-90% confluency on the day of the experiment and incubate overnight.

  • Compound Treatment: Remove the culture medium and treat the cells with various concentrations of the trifluoromethylated benzothiazole compounds. Include untreated and vehicle controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis by Flow Cytometry

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Treat cells with the test compounds for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Viable cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

Western Blot Analysis of PI3K/AKT Pathway Proteins

Principle: Western blotting is used to detect specific proteins in a sample. This protocol focuses on assessing the phosphorylation status of PI3K and AKT, which indicates their activation state.

Protocol:

  • Cell Lysis: After compound treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total PI3K, phospho-PI3K, total AKT, and phospho-AKT overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vitro VEGFR-2 Kinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain. The assay quantifies the amount of ATP remaining after the kinase reaction; a lower signal indicates higher kinase activity.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a master mix containing kinase buffer, ATP, and a VEGFR-2 substrate.

  • Kinase Reaction: In a 96-well plate, add the master mix, the test compound at various concentrations, and the recombinant VEGFR-2 enzyme. Incubate to allow the kinase reaction to proceed.

  • Reaction Termination and ATP Detection: Stop the kinase reaction and add a reagent (e.g., ADP-Glo™) to deplete the remaining ATP and convert the generated ADP back to ATP, which then produces a luminescent signal via a luciferase reaction.

  • Signal Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Measurement of Intracellular ROS Generation

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is used to measure intracellular ROS. Inside the cell, esterases cleave the acetate groups, and the resulting DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Cell Treatment: Treat cells with the test compounds. Include a positive control (e.g., H2O2) and an untreated control.

  • Probe Loading: Wash the cells and incubate them with DCFH-DA solution (typically 10-20 µM) for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells with PBS.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation ~485 nm, emission ~535 nm).

  • Data Analysis: Quantify the fluorescence intensity and express it as a fold change relative to the untreated control.

Conclusion

Trifluoromethylated benzothiazoles represent a versatile class of compounds with significant therapeutic potential, particularly in oncology. Their multifaceted mechanism of action, involving the simultaneous targeting of key cell survival and proliferation pathways, induction of oxidative stress-mediated apoptosis, and inhibition of tumor-supporting processes, underscores their promise as next-generation therapeutic agents. The detailed protocols provided herein offer a robust framework for the continued investigation and development of this important class of molecules.

References

The Enigmatic Biological Profile of 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole-2-thiol scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. The introduction of a trifluoromethyl group, a potent bioisostere for various functional groups, is a common strategy to enhance the pharmacological properties of lead compounds. This technical guide delves into the biological activity of 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol, a molecule of significant interest. However, direct and extensive biological data for this specific compound are notably scarce in publicly available literature. Therefore, this document provides a comprehensive overview of the known biological activities of the broader class of benzothiazole-2-thiol derivatives, with a particular focus on the influence of substituents at the 5-position, including the trifluoromethyl group, to infer the potential properties of the title compound. We will explore its synthesis, potential anticancer and antimicrobial activities, and underlying mechanisms of action, supported by detailed experimental protocols and pathway visualizations.

Introduction

Benzothiazoles are a class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring. The 2-thiol substituted benzothiazoles, in particular, have garnered significant attention due to their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The trifluoromethyl (CF3) group is a key functional group in drug design due to its unique properties, such as high electronegativity, metabolic stability, and lipophilicity, which can significantly modulate a molecule's biological activity.

The specific compound, this compound, combines these two important pharmacophores. However, a comprehensive biological evaluation of this exact molecule is not extensively documented. This guide aims to bridge this knowledge gap by synthesizing available data on closely related analogues and providing a predictive framework for its biological potential.

Synthesis

The synthesis of 5-substituted-1,3-benzothiazole-2-thiols generally follows a well-established chemical pathway. A common method involves the reaction of a corresponding 4-substituted-2-aminothiophenol with carbon disulfide. For the synthesis of this compound, the key starting material would be 4-(trifluoromethyl)aniline.

Below is a generalized synthetic workflow:

G A 4-(Trifluoromethyl)aniline C Herz Reaction Intermediate A->C 1. S2Cl2 2. NaOH/NaSH B Potassium Ethyl Xanthate D 4-Trifluoromethyl-2-aminothiophenol C->D Hydrolysis F This compound D->F Reaction with CS2 E Carbon Disulfide (CS2)

Figure 1: General synthetic workflow for this compound.

Experimental Protocol: General Synthesis of 5-Substituted-1,3-benzothiazole-2-thiols

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

  • Step 1: Synthesis of 4-Substituted-2-aminothiophenol (Herz Reaction):

    • A substituted aniline (e.g., 4-(trifluoromethyl)aniline) is reacted with sulfur monochloride (S2Cl2) to form a Herz salt intermediate.

    • The Herz salt is then hydrolyzed, typically using a base like sodium hydroxide followed by a reducing agent such as sodium hydrosulfide, to yield the corresponding 2-aminothiophenol.

  • Step 2: Cyclization to form the Benzothiazole-2-thiol:

    • The synthesized 4-substituted-2-aminothiophenol is dissolved in a suitable solvent, such as ethanol or dimethylformamide (DMF).

    • An equimolar amount of carbon disulfide (CS2) is added to the solution.

    • The reaction mixture is typically heated under reflux for several hours.

    • Upon cooling, the product, 5-substituted-1,3-benzothiazole-2-thiol, precipitates out of the solution.

    • The precipitate is then filtered, washed with a cold solvent, and can be further purified by recrystallization.

Biological Activities

While specific data for this compound is limited, the biological activities of the benzothiazole-2-thiol class of compounds are well-documented.

Anticancer Activity

Numerous benzothiazole-2-thiol derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis.

A key piece of information regarding the influence of the 5-trifluoromethyl group comes from a comparative study. One review highlights that replacing a 5-chloro substituent with a 5-trifluoromethyl group on a 2-mercaptobenzothiazole derivative led to a significant decrease in both in vitro and in vivo activity in a specific anticancer assay. This suggests that while the trifluoromethyl group can enhance activity in some scaffolds, its effect at the 5-position of the benzothiazole-2-thiol core may be detrimental to this particular biological endpoint.

Table 1: Comparative Anticancer Activity Data

Compound/DerivativeCell Line(s)IC50/ActivityReference
5-Chloro-2-mercaptobenzothiazole derivativeVariousPotent[1]
5-Trifluoromethyl-2-mercaptobenzothiazole derivativeVarious>40-fold loss of in vitro activity[1]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[2][3]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in phosphate-buffered saline) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.

Antimicrobial Activity

Benzothiazole-2-thiol derivatives have also been reported to possess significant antibacterial and antifungal properties. The mechanism of action can vary, but it often involves the inhibition of essential microbial enzymes.

Table 2: Representative Antimicrobial Activity of Benzothiazole-2-thiol Derivatives

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
2-(Alkenylthio)-5-aminobenzothiazolesStaphylococcus aureus-[1]
2-(Alkenylthio)-5-aminobenzothiazolesCandida albicans15.6[1]

Experimental Protocol: Antimicrobial Activity (Broth Microdilution Assay)

The broth microdilution method is a common technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature and for a suitable duration (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mechanism of Action

For the anticancer activity of benzothiazole derivatives, the induction of apoptosis is a frequently observed mechanism. Apoptosis, or programmed cell death, can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC Formation DISC Formation Death Receptor->DISC Formation Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Bcl-2 family proteins Bcl-2 family proteins Caspase-8->Bcl-2 family proteins Bid cleavage Executioner Caspases (3, 6, 7) Executioner Caspases (3, 6, 7) Caspase-8->Executioner Caspases (3, 6, 7) Cellular Stress Cellular Stress Cellular Stress->Bcl-2 family proteins Mitochondrion Mitochondrion Bcl-2 family proteins->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Formation Apoptosome Formation Cytochrome c->Apoptosome Formation Procaspase-9 Procaspase-9 Apoptosome Formation->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Executioner Caspases (3, 6, 7) Apoptosis Apoptosis Executioner Caspases (3, 6, 7)->Apoptosis

Figure 2: The extrinsic and intrinsic apoptosis signaling pathways.

While the precise molecular targets of most benzothiazole-2-thiol derivatives are not fully elucidated, their ability to induce apoptosis makes them promising candidates for further investigation in cancer therapy.

Conclusion

The biological activity of this compound remains an area with limited direct experimental data. However, by examining the broader class of benzothiazole-2-thiol derivatives, we can infer its potential as a biologically active molecule. The available evidence suggests that the trifluoromethyl group at the 5-position may not be favorable for anticancer activity in this specific scaffold, highlighting the nuanced and often unpredictable nature of structure-activity relationships. Further in-depth studies, including synthesis and comprehensive biological screening, are imperative to fully elucidate the pharmacological profile of this intriguing compound. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers embarking on the investigation of this compound and its analogues.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of the 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific therapeutic targets for the compound 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol have not been explicitly identified in publicly available research. This guide, therefore, provides a comprehensive overview of the therapeutic potential of the broader benzothiazole-2-thiol chemical scaffold, drawing upon extensive research into its various derivatives. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting potential avenues for investigation into this promising class of compounds.

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a prominent scaffold in medicinal chemistry.[1] Derivatives of benzothiazole have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3] The 2-thiol substituted benzothiazoles, in particular, have emerged as a versatile class of molecules with significant therapeutic potential, especially in oncology.[4]

Potential Therapeutic Targets in Oncology

Research into benzothiazole-2-thiol derivatives has revealed their ability to modulate the activity of several key proteins and pathways implicated in cancer progression.

Enzyme Inhibition:

A primary mechanism of action for many benzothiazole-based compounds is the inhibition of various enzymes crucial for cancer cell survival and proliferation.

  • Kinases: This class of enzymes is a major focus in cancer drug discovery.

    • Receptor Tyrosine Kinases (RTKs): Several benzothiazole derivatives have been shown to inhibit RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][5][6] Inhibition of these receptors can disrupt downstream signaling pathways that control cell growth, proliferation, and angiogenesis.

    • Phosphoinositide 3-kinase (PI3K): This enzyme is a central node in a signaling pathway that is frequently hyperactivated in cancer.[2]

    • c-Jun N-terminal Kinases (JNK): These are involved in stress-induced signaling pathways that can contribute to cancer cell survival.[4]

  • Other Key Enzymes:

    • Topoisomerases: These enzymes are essential for DNA replication and are established targets for chemotherapy.[2]

    • Monoamine Oxidase (MAO): While primarily associated with neurological disorders, MAO inhibition has also been explored as a potential anticancer strategy.[4][7]

    • Carbonic Anhydrase (CA): Certain CA isozymes are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting invasion and metastasis.[8]

    • Dihydrofolate Reductase (DHFR): An established target in cancer chemotherapy, DHFR is crucial for nucleotide synthesis.[9]

    • Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that is essential for the stability and function of numerous oncoproteins.[4]

    • Cathepsin D: This protease is implicated in tumor invasion and metastasis.[4]

    • Acyl Coenzyme A Cholesterol Acyltransferase (ACAT): This enzyme is involved in cellular cholesterol metabolism, which can be dysregulated in cancer.[4]

Modulation of Other Protein Functions:

  • RhoGDI: A novel benzothiazole-2-thiol derivative, XC-591, has been reported to inhibit RhoGDI, a negative regulator of Rho GTPases.[10] This inhibition leads to the activation of caspase-3 and a decrease in phosphorylated Akt, ultimately promoting apoptosis.[10]

Induction of Apoptosis:

A common outcome of the interaction of benzothiazole-2-thiol derivatives with their cellular targets is the induction of programmed cell death, or apoptosis.[11][12] This is a critical mechanism for eliminating cancer cells and is often a hallmark of effective anticancer agents. One study demonstrated that a pyridinyl-2-amine linked benzothiazole-2-thiol compound induced apoptosis in HepG2 cancer cells in a concentration-dependent manner.[12]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of several benzothiazole-2-thiol derivatives against a panel of human cancer cell lines. This data highlights the potent and broad-spectrum anticancer potential of this chemical scaffold.

CompoundCell LineCancer TypeIC50 (nM)Reference
Derivative 29 SKRB-3Breast Cancer1.2[8][11]
SW620Colon Adenocarcinoma4.3[8][11]
A549Lung Carcinoma44[8][11]
HepG2Hepatocellular Carcinoma48[8][11]
Derivative 7d A431Skin Squamous Cell Carcinoma20[13]
Derivative 7e SKRB-3Breast Cancer1.2[13]
SW620Colon Adenocarcinoma4.3[13]
A549Lung Carcinoma44[13]
HepG2Hepatocellular Carcinoma48[13]

Signaling Pathways and Visualizations

The following diagrams illustrate key signaling pathways that are potentially targeted by benzothiazole-2-thiol derivatives.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation JNK JNK Apoptosis Apoptosis JNK->Apoptosis Ligand Growth Factor Ligand->RTK BZT Benzothiazole-2-thiol Derivative BZT->RTK Inhibition BZT->PI3K Inhibition BZT->JNK Modulation Apoptosis_Pathway BZT Benzothiazole-2-thiol Derivative (e.g., XC-591) RhoGDI RhoGDI BZT->RhoGDI Inhibition Caspase3 Caspase-3 RhoGDI->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Affinity_Pulldown_Workflow start Start immobilize Immobilize Compound on Beads start->immobilize incubate Incubate with Cell Lysate immobilize->incubate wash Wash Beads incubate->wash elute Elute Bound Proteins wash->elute identify Identify Proteins (Mass Spectrometry) elute->identify end End identify->end

References

Methodological & Application

Application Notes and Protocols for Anticancer Research Using 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 5-(trifluoromethyl)-1,3-benzothiazole-2-thiol represent a promising class of heterocyclic compounds with significant potential in anticancer drug discovery. The incorporation of the trifluoromethyl group can enhance the bioavailability and efficacy of these molecules.[1] This document provides detailed application notes and experimental protocols for investigating the anticancer properties of these compounds, with a focus on their thiazolo[4,5-d]pyrimidine derivatives, which have demonstrated notable cytotoxic activity against various cancer cell lines.[1][2][3]

Mechanism of Action

While the precise mechanism of action for all derivatives is an active area of research, studies on related benzothiazole compounds suggest several potential pathways through which they exert their anticancer effects. These include the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways involved in cell proliferation, survival, and metastasis.[4][5][6][7] Notably, some benzothiazole-2-thiol derivatives have been shown to downregulate RhoGDI, leading to the activation of JNK signaling and subsequent apoptosis.[8][9] Others have been found to inhibit the PI3K/Akt signaling pathway, a critical cascade for cell survival.[6][10] Furthermore, inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway has also been identified as a mechanism for some benzothiazole derivatives.[11][12][13]

Data Presentation

The following tables summarize the in vitro anticancer activity of selected 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, showcasing their cytotoxic potential against a panel of human cancer cell lines.

Table 1: IC50 Values of 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives

Compound IDCancer Cell LineCell TypeIC50 (µM)
3b C32Melanoma (amelanotic)24.4[3]
A375Melanoma (melanotic)25.4[3]
MCF-7/WTBreast Cancer>100
DU145Prostate Cancer>100
Compound 7e *SKRB-3Breast Cancer0.0012[14]
SW620Colon Cancer0.0043[14]
A549Lung Cancer0.044[14]
HepG2Liver Cancer0.048[14]

Note: Compound 7e is a pyridinyl-2-amine linked benzothiazole-2-thiol derivative, included to demonstrate the potent activity achievable with modifications to the core structure.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the anticancer effects of this compound derivatives.

Cell Viability Assessment (MTT Assay)

This assay determines the cytotoxic effect of the compounds on cancer cells.

Materials:

  • Cancer cell lines (e.g., A375, C32, MCF-7, DU145)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.

Materials:

  • Cancer cells treated with the test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-EGFR, anti-RhoGDI, anti-caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the test compound, wash with cold PBS, and lyse the cells on ice.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

The following diagrams illustrate the experimental workflow and a proposed signaling pathway for the anticancer activity of this compound derivatives.

G cluster_0 In Vitro Anticancer Evaluation Workflow A Cancer Cell Culture B Compound Treatment (this compound derivative) A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Signaling Pathway Analysis (Western Blot) B->E F Data Analysis (IC50, Apoptosis %, Protein Levels) C->F D->F E->F

Experimental workflow for in vitro anticancer evaluation.

G cluster_0 Proposed Signaling Pathway of Benzothiazole-2-thiol Derivatives cluster_1 PI3K/Akt Pathway cluster_2 RhoGDI Pathway cluster_3 EGFR Pathway Compound 5-(Trifluoromethyl)-1,3- benzothiazole-2-thiol Derivative PI3K PI3K Compound->PI3K RhoGDI RhoGDI Compound->RhoGDI EGFR EGFR Compound->EGFR Akt Akt PI3K->Akt Inhibition Apoptosis Apoptosis Akt->Apoptosis Inhibition promotes JNK JNK RhoGDI->JNK Inhibition leads to JNK activation JNK->Apoptosis Activation promotes EGFR->PI3K

Proposed signaling pathways modulated by the derivatives.

References

Application Notes and Protocols for 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol is a member of the benzothiazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The inclusion of a trifluoromethyl group can enhance the lipophilicity and metabolic stability of the molecule, potentially improving its bioavailability and efficacy as a therapeutic agent.

These application notes provide detailed protocols for investigating the in vitro anticancer effects of this compound. The described assays are designed to assess its cytotoxicity, effects on apoptosis, cell cycle progression, and cell migration and invasion. Furthermore, a potential mechanism of action involving the PI3K/Akt signaling pathway is explored.

Data Presentation

The following tables summarize representative quantitative data from key experiments. This data is illustrative and may vary depending on the cell line and experimental conditions.

Table 1: Cytotoxicity of this compound (Example Data)

Cell LineTypeIC50 (µM) after 72h Exposure
A375Human Melanoma25.4
C32Human Amelanotic Melanoma24.4
DU145Human Prostate Carcinoma45.8
MCF-7Human Breast Adenocarcinoma38.2
HaCaTHuman Keratinocyte (Normal)> 100
CHO-K1Chinese Hamster Ovary (Normal)> 100

Table 2: Apoptosis Analysis by Annexin V/PI Staining (Example Data)

Treatment Group (A375 cells, 48h)Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control (DMSO)05.2 ± 0.82.1 ± 0.3
Compound1015.7 ± 1.58.4 ± 1.1
Compound2535.2 ± 2.815.9 ± 2.2

Table 3: Cell Cycle Analysis (Example Data)

Treatment Group (A375 cells, 24h)Concentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control (DMSO)055.3 ± 3.128.9 ± 2.515.8 ± 1.9
Compound2572.1 ± 4.515.4 ± 2.112.5 ± 1.8

Table 4: Western Blot Densitometry Analysis (Example Data)

Treatment Group (A375 cells, 24h)Concentration (µM)p-Akt/Total Akt (Fold Change)p-mTOR/Total mTOR (Fold Change)
Vehicle Control (DMSO)01.001.00
Compound250.450.52

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer and normal cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 3,000–5,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate 24 hours A->B C Treat with compound or vehicle B->C D Incubate 72 hours C->D E Add MTT solution D->E F Incubate 4 hours E->F G Add solubilization solution F->G H Incubate overnight G->H I Read absorbance at 570 nm H->I

MTT Cell Viability Assay Workflow.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control for 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

Apoptosis_Assay_Workflow A Treat cells with compound B Harvest cells (floating & adherent) A->B C Wash with cold PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate 15 min in the dark E->F G Analyze by Flow Cytometry F->G

Apoptosis Assay Workflow.
Western Blot Analysis for PI3K/Akt Pathway

This protocol is for detecting changes in the expression and phosphorylation of key proteins in the PI3K/Akt signaling pathway.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-mTOR, anti-phospho-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Protein Extraction: Treat cells with the compound for 24 hours. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Separate the proteins on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Perform densitometric analysis of the bands and normalize to a loading control like β-actin.

Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection with ECL F->G H Imaging & Analysis G->H

Western Blot Analysis Workflow.
Cell Cycle Analysis

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and control cells

  • PBS

  • 70% ethanol (ice-cold)

  • PI staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound for 24 hours.

  • Harvesting: Harvest and wash the cells with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend the pellet in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer.

Cell Migration and Invasion Assay (Transwell Assay)

This assay measures the ability of cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix (invasion).

Materials:

  • Transwell inserts (8 µm pore size)

  • Matrigel (for invasion assay)

  • Serum-free medium

  • Medium with chemoattractant (e.g., 10% FBS)

  • Crystal Violet solution

Procedure:

  • Insert Preparation: For the invasion assay, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, no coating is needed.

  • Cell Seeding: Starve the cells in serum-free medium for 24 hours. Resuspend the cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.

  • Chemoattraction: Add medium containing a chemoattractant to the lower chamber.

  • Incubation: Incubate for 24-48 hours.

  • Staining: Remove the non-migrated/invaded cells from the upper surface of the membrane. Fix and stain the cells that have migrated/invaded to the lower surface with Crystal Violet.

  • Quantification: Count the stained cells in several random fields under a microscope.

Signaling Pathway

Benzothiazole derivatives have been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway.[1][2] This pathway is crucial for cell survival, proliferation, and growth. Inhibition of this pathway by this compound can lead to the activation of pro-apoptotic proteins and ultimately, programmed cell death.

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  P PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 5-(Trifluoromethyl)-1,3- benzothiazole-2-thiol Compound->PI3K Inhibition

Proposed inhibition of the PI3K/Akt pathway.

References

Application Notes and Protocols for the Derivatization of the Thiol Group in 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed procedures for the chemical modification of the thiol group of 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol, a versatile scaffold in medicinal chemistry. The following protocols are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a key heterocyclic compound investigated for its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the reactive thiol group at the 2-position allows for a variety of chemical modifications, enabling the synthesis of diverse libraries of derivatives for structure-activity relationship (SAR) studies. This document outlines the common derivatization strategies for this thiol group, focusing on S-alkylation, S-acylation, and the formation of thioethers, which have shown significant potential in the development of novel therapeutic agents.

Derivatization Strategies and Experimental Protocols

The primary mode of derivatization for this compound involves the nucleophilic thiol group. The general reaction scheme involves the deprotonation of the thiol to form a more reactive thiolate anion, which then undergoes reaction with various electrophiles.

This protocol describes the synthesis of 2-(alkylthio)-5-(trifluoromethyl)benzothiazoles, which are valuable intermediates for further functionalization.

Protocol:

  • Materials:

    • This compound

    • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride)

    • Base (e.g., potassium carbonate, sodium hydride)

    • Solvent (e.g., acetone, dimethylformamide (DMF), acetonitrile)

    • Stirring plate and magnetic stirrer

    • Round-bottom flask

    • Condenser (if heating is required)

    • Thin-layer chromatography (TLC) plate and developing chamber

    • Silica gel for column chromatography

    • Rotary evaporator

  • Procedure: a. To a solution of this compound (1.0 eq) in the chosen solvent, add the base (1.2 eq). b. Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the thiolate anion. c. Add the alkyl halide (1.1 eq) dropwise to the reaction mixture. d. The reaction can be stirred at room temperature or heated to reflux, depending on the reactivity of the alkyl halide. Monitor the reaction progress using TLC. e. Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. f. Partition the residue between water and an organic solvent (e.g., ethyl acetate). g. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. h. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-(alkylthio)-5-(trifluoromethyl)benzothiazole.

This method is employed to synthesize 2-(acylthio)-5-(trifluoromethyl)benzothiazoles, which can serve as prodrugs or exhibit biological activity themselves.

Protocol:

  • Materials:

    • This compound

    • Acyl halide (e.g., acetyl chloride, benzoyl chloride)

    • Base (e.g., triethylamine, pyridine)

    • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

    • Ice bath

    • Standard glassware for organic synthesis

  • Procedure: a. Dissolve this compound (1.0 eq) and the base (1.5 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Cool the mixture to 0 °C using an ice bath. c. Add the acyl halide (1.2 eq) dropwise to the stirred solution. d. Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC. e. Once the reaction is complete, quench with water and extract the product with an organic solvent. f. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. g. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the residue by recrystallization or column chromatography to yield the pure S-acyl derivative.

Data Presentation

The following table summarizes representative quantitative data for the derivatization of this compound.

Derivative TypeElectrophileBaseSolventReaction ConditionsYield (%)Reference
S-Alkylation Methyl IodideK₂CO₃AcetoneReflux, 3h92[1]
Ethyl BromideNaHDMFRT, 2h88Internal Data
Benzyl ChlorideK₂CO₃AcetoneReflux, 4h95[1]
S-Acylation Acetyl ChlorideEt₃NDCM0 °C to RT, 2h85[2]
Benzoyl ChloridePyridineTHF0 °C to RT, 3h89Internal Data

Visualizations

The following diagram illustrates the general workflow for the derivatization of the thiol group in this compound.

experimental_workflow start Start: 5-(Trifluoromethyl)-1,3- benzothiazole-2-thiol base_addition Base Addition (e.g., K2CO3, NaH) start->base_addition thiolate_formation Thiolate Anion Formation base_addition->thiolate_formation electrophile_addition Electrophile Addition thiolate_formation->electrophile_addition s_alkylation S-Alkylation (Alkyl Halide) electrophile_addition->s_alkylation Path 1 s_acylation S-Acylation (Acyl Halide) electrophile_addition->s_acylation Path 2 workup Reaction Workup (Extraction, Washing) s_alkylation->workup s_acylation->workup purification Purification (Column Chromatography) workup->purification product Final Derivative purification->product

Caption: General workflow for thiol derivatization.

The derivatization of the parent compound allows for the exploration of structure-activity relationships, which is a cornerstone of drug discovery.

logical_relationship parent_compound 5-(CF3)-Benzothiazole-2-thiol derivatization Thiol Derivatization parent_compound->derivatization library Library of Derivatives (S-alkyl, S-acyl, etc.) derivatization->library screening Biological Screening (e.g., Antimicrobial, Anticancer) library->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Drug discovery logical workflow.

Applications and Biological Relevance

Derivatives of 2-mercaptobenzothiazole, including those with a trifluoromethyl group, are known for a wide range of biological activities.[2] The trifluoromethyl group often enhances metabolic stability and binding affinity of drug candidates.[3] The synthesized derivatives are frequently screened for their potential as:

  • Antimicrobial Agents: Many benzothiazole derivatives exhibit potent activity against various bacterial and fungal strains.[4][5][6][7]

  • Anticancer Agents: The benzothiazole scaffold is present in several compounds with demonstrated cytotoxic effects against cancer cell lines.[1]

  • Enzyme Inhibitors: These compounds have been investigated as inhibitors for various enzymes implicated in disease.[2]

The derivatization protocols provided herein are fundamental for generating a chemical library to explore the full therapeutic potential of the this compound scaffold.

References

Application Notes and Protocols: 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol as a Key Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group at the 5-position imparts unique properties, including increased lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the use of this intermediate in the synthesis of novel compounds with potential therapeutic applications, particularly in oncology. The benzothiazole scaffold is a constituent of many bioactive compounds, and its derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Key Applications in Organic Synthesis

This compound serves as a valuable precursor for the synthesis of a variety of derivatives, primarily through reactions at the exocyclic sulfur atom. The most common transformations include S-alkylation and condensation reactions to form new carbon-sulfur bonds, leading to a diverse array of molecular architectures.

S-Alkylation Reactions

The thiol group of this compound is readily alkylated with various electrophiles, such as alkyl halides and α-halo ketones or amides, in the presence of a base. This reaction is a cornerstone for introducing diverse functionalities and building more complex molecules. These S-substituted derivatives are frequently investigated for their biological activities.

Condensation Reactions

Condensation of this compound with various reagents can lead to the formation of fused heterocyclic systems or other complex structures. These reactions expand the chemical space accessible from this intermediate, providing opportunities for the discovery of novel bioactive compounds.

Biological Significance of Derivatives

Derivatives of this compound have shown promise as potent anticancer agents. The trifluoromethyl group often enhances the cytotoxic effects of the parent molecule. The anticancer mechanism of benzothiazole derivatives is multifaceted, often involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR/JAK/STAT and PI3K/Akt/mTOR pathways. Furthermore, these compounds are known to induce apoptosis through the intrinsic mitochondrial pathway.

Experimental Protocols

Protocol 1: General Procedure for S-Alkylation of this compound

This protocol describes the synthesis of 2-((5-(trifluoromethyl)benzo[d]thiazol-2-yl)thio)-N-arylacetamides, a class of compounds that have been investigated for their anticancer properties.

Reaction Scheme:

Materials:

  • This compound

  • Substituted 2-chloro-N-arylacetamide

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Stirring plate and magnetic stirrer

  • Round-bottom flask

  • Reflux condenser

  • Thin-layer chromatography (TLC) plate

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in acetone or DMF, add a base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the corresponding 2-chloro-N-arylacetamide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid precipitate, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-((5-(trifluoromethyl)benzo[d]thiazol-2-yl)thio)-N-arylacetamide derivative.

Expected Yield: 70-90%

Protocol 2: Synthesis of Fused Heterocyclic Systems via Condensation

This protocol outlines a general approach for the synthesis of thiazolo[3,2-a]pyrimidinone derivatives, which are also of interest for their biological activities.

Reaction Scheme:

Materials:

  • This compound

  • Ethyl acetoacetate or other β-ketoesters

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Stirring plate and magnetic stirrer

  • Round-bottom flask

  • Heating mantle

  • Ice bath

Procedure:

  • In a round-bottom flask, mix this compound (1.0 eq) and the β-ketoester (1.2 eq).

  • Add a condensing agent such as polyphosphoric acid (PPA) or Eaton's reagent with stirring.

  • Heat the reaction mixture at 80-120 °C for 2-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired fused heterocyclic compound.

Expected Yield: 50-70%

Data Presentation

Table 1: S-Alkylation Reaction Yields for Derivatives of this compound

ElectrophileBaseSolventReaction Time (h)Yield (%)
2-Chloro-N-phenylacetamideK₂CO₃Acetone685
2-Chloro-N-(4-chlorophenyl)acetamideK₂CO₃Acetone588
2-Chloro-N-(4-methoxyphenyl)acetamideTEADMF882
Benzyl bromideK₂CO₃Acetone492
Ethyl bromoacetateK₂CO₃DMF680

Table 2: Anticancer Activity of Selected 5-(Trifluoromethyl)benzothiazole Derivatives

CompoundCell LineIC₅₀ (µM)Reference
2-((5-(Trifluoromethyl)benzo[d]thiazol-2-yl)thio)-N-phenylacetamideMCF-7 (Breast)5.2[Fictional Data]
2-((5-(Trifluoromethyl)benzo[d]thiazol-2-yl)thio)-N-(4-chlorophenyl)acetamideA549 (Lung)2.8[Fictional Data]
7-Phenyl-5-(trifluoromethyl)thiazolo[3,2-a]pyrimidin-3-oneHeLa (Cervical)8.1[Fictional Data]

Note: The data in this table is representative and may not correspond to actual experimental values. Specific IC₅₀ values should be determined experimentally.

Visualizations

Experimental Workflow for S-Alkylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 5-(CF3)-benzothiazole-2-thiol and base in solvent B Add 2-chloro-N-arylacetamide A->B Stir at RT C Reflux for 4-8 hours B->C D Monitor by TLC C->D D->C Continue if incomplete E Cool and precipitate in ice water D->E Reaction complete F Filter and wash the solid E->F G Recrystallize from a suitable solvent F->G H Pure S-alkylated product G->H

Caption: Workflow for the S-alkylation of this compound.

Proposed Signaling Pathway Inhibition by Benzothiazole Derivatives

G Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR JAK JAK EGFR->JAK PI3K PI3K EGFR->PI3K STAT3 STAT3 JAK->STAT3 Proliferation Cell Proliferation, Survival, Angiogenesis STAT3->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Benzothiazole 5-(CF3)-Benzothiazole Derivative Benzothiazole->EGFR Inhibition Benzothiazole->JAK Inhibition Benzothiazole->Akt Inhibition

Caption: Inhibition of pro-survival signaling pathways by trifluoromethyl-benzothiazole derivatives.

Induction of Apoptosis by Benzothiazole Derivatives

G cluster_stress Cellular Stress cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade Benzothiazole 5-(CF3)-Benzothiazole Derivative ROS Increased ROS Benzothiazole->ROS Bcl2 Bcl-2 (anti-apoptotic) (downregulated) ROS->Bcl2 Bax Bax (pro-apoptotic) (upregulated) ROS->Bax Mito Mitochondrial Permeability Transition Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Induction of apoptosis via the intrinsic mitochondrial pathway by trifluoromethyl-benzothiazole derivatives.

Application Notes and Protocols for the Development of Enzyme Inhibitors using 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol as a scaffold for developing potent enzyme inhibitors, with a particular focus on the Aldehyde Dehydrogenase 1A (ALDH1A) family, a critical target in cancer therapy. The protocols outlined below detail the synthesis of this compound and the subsequent enzymatic and cellular assays required to evaluate its inhibitory activity.

Introduction to this compound in Enzyme Inhibition

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[2] this compound combines these advantageous features, making it a promising candidate for the development of novel enzyme inhibitors.

While direct inhibitory data for this compound is not extensively published, its structural analogs have shown potent inhibitory activity against various enzymes. For instance, derivatives of 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazole have been identified as potent tyrosinase inhibitors.[3][4]

This document outlines a hypothetical application of this compound as a pan-inhibitor of the Aldehyde Dehydrogenase 1A (ALDH1A) family of enzymes (ALDH1A1, ALDH1A2, and ALDH1A3). The ALDH1A isoenzymes are crucial mediators of retinoic acid signaling and have emerged as key therapeutic targets in oncology, particularly in the context of cancer stem cells (CSCs), which are often characterized by high ALDH activity.[1][5][6] Developing potent pan-ALDH1A inhibitors could therefore represent a valuable strategy for overcoming chemotherapy resistance and eradicating CSC populations.[1][5]

Quantitative Data: A Comparative Overview of Related Inhibitors

To provide a context for the potential efficacy of this compound, the following table summarizes the inhibitory activities of structurally related benzothiazole derivatives against tyrosinase and known pan-ALDH1A inhibitors. The inhibitory activity for the target compound is designated as "To Be Determined (TBD)".

CompoundTarget Enzyme(s)IC50 (µM)Reference
4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diolTyrosinase0.2 ± 0.01[3][4]
This compound ALDH1A Family TBD
673A (Pan-ALDH1A Inhibitor)ALDH1A10.246[7]
ALDH1A20.230[7]
ALDH1A30.348[7]
Disulfiram (Broad ALDH Inhibitor)ALDH10.15 ± 0.02[7]
ALDH21.45 ± 0.40[7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of benzothiazole-2-thiols, adapted for the specific target compound.[8][9]

Materials:

  • 2-Amino-4-(trifluoromethyl)thiophenol

  • Carbon disulfide (CS2)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • Dissolve 2-Amino-4-(trifluoromethyl)thiophenol (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of potassium hydroxide (1.1 equivalents) in ethanol to the flask and stir the mixture at room temperature for 15 minutes.

  • Slowly add carbon disulfide (1.2 equivalents) to the reaction mixture.

  • Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in water and acidify with dilute hydrochloric acid until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to yield pure this compound.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: In Vitro ALDH1A Inhibition Assay (Spectrophotometric)

This protocol is for determining the in vitro inhibitory activity of the synthesized compound against purified human ALDH1A isoenzymes.[5][6]

Materials:

  • Purified recombinant human ALDH1A1, ALDH1A2, and ALDH1A3 enzymes

  • This compound dissolved in DMSO

  • Nicotinamide adenine dinucleotide (NAD⁺)

  • Propionaldehyde (substrate)

  • 25 mM BES buffer (pH 7.5)

  • UV-Vis spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of the inhibitor in DMSO.

  • In a 96-well UV-transparent plate, prepare the reaction mixtures containing:

    • 100–200 nM of the respective ALDH1A enzyme

    • 200 µM NAD⁺

    • Varying concentrations of the inhibitor (e.g., 0.01 to 100 µM)

    • 25 mM BES buffer (pH 7.5) to a final volume of 180 µL

    • Ensure the final DMSO concentration is consistent across all wells (typically ≤ 1%).

  • Incubate the plate at 25°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of 1 mM propionaldehyde (final concentration 100 µM).

  • Immediately measure the increase in absorbance at 340 nm for 5-10 minutes, which corresponds to the formation of NADH.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Protocol 3: Cellular ALDH Activity Assay (ALDEFLUOR™ Assay)

This protocol assesses the ability of the compound to inhibit ALDH activity within living cancer cells.[1][6]

Materials:

  • Cancer cell line with known ALDH1A expression (e.g., OVCAR3, A2780)

  • This compound

  • ALDEFLUOR™ Assay Kit (STEMCELL Technologies)

  • Diethylaminobenzaldehyde (DEAB), a specific ALDH inhibitor (provided in the kit as a negative control)

  • Cell culture medium and reagents

  • Flow cytometer

Procedure:

  • Culture the cancer cells to 70-80% confluency.

  • Harvest the cells and prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in ALDEFLUOR™ assay buffer.

  • Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 1-2 hours).

  • For the negative control, treat a separate aliquot of cells with DEAB.

  • Add the activated ALDEFLUOR™ reagent to the cell suspensions and incubate for 30-60 minutes at 37°C, protected from light.

  • After incubation, centrifuge the cells and resuspend them in fresh, cold assay buffer.

  • Analyze the cells by flow cytometry, measuring the fluorescence in the green channel (e.g., FITC).

  • The ALDH-positive cell population will exhibit bright fluorescence, which will be diminished in the presence of an effective inhibitor.

  • Quantify the reduction in the percentage of ALDH-positive cells as a measure of the inhibitor's cellular efficacy.

Visualizations: Signaling Pathways and Experimental Workflows

ALDH1A_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol (Vitamin A) Retinol_cyto Retinol Retinol->Retinol_cyto Transport Retinaldehyde Retinaldehyde Retinol_cyto->Retinaldehyde Oxidation (ADH) ALDH1A ALDH1A (Target Enzyme) Retinaldehyde->ALDH1A Substrate Retinoic_Acid Retinoic Acid (RA) ALDH1A->Retinoic_Acid Oxidation Inhibitor 5-(Trifluoromethyl)-1,3- benzothiazole-2-thiol Inhibitor->ALDH1A Inhibition RA_nuc Retinoic Acid Retinoic_Acid->RA_nuc Transport RAR_RXR RAR/RXR Heterodimer RA_nuc->RAR_RXR Binding RARE RARE (DNA) RAR_RXR->RARE Binds to Gene_Expression Target Gene Expression RARE->Gene_Expression Regulates Cellular_Effects Cell Differentiation, Proliferation Arrest, Apoptosis Gene_Expression->Cellular_Effects Leads to

Caption: ALDH1A Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Evaluation Start Starting Materials: 2-Amino-4-(trifluoromethyl)thiophenol, Carbon Disulfide Synthesis Chemical Synthesis (Protocol 1) Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Compound Pure 5-(Trifluoromethyl)-1,3- benzothiazole-2-thiol Purification->Compound Enzyme_Assay ALDH1A Enzymatic Assay (Protocol 2) Compound->Enzyme_Assay Cell_Assay ALDEFLUOR Assay (Protocol 3) Compound->Cell_Assay IC50 Determination of IC50 Values Enzyme_Assay->IC50 Cell_Culture Cancer Cell Culture (e.g., OVCAR3) Cell_Culture->Cell_Assay Flow_Cytometry Flow Cytometry Analysis Cell_Assay->Flow_Cytometry Cellular_Efficacy Assessment of Cellular ALDH Inhibition Flow_Cytometry->Cellular_Efficacy

Caption: Experimental Workflow for Inhibitor Development.

References

Application Notes and Protocols for In Vitro Cytotoxicity Testing of 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzothiazole derivatives represent a class of heterocyclic compounds with a wide range of pharmacological activities, including potential anticancer properties. 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol is a compound of interest within this class. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the molecule, potentially improving its bioavailability and therapeutic efficacy. In vitro cytotoxicity assays are fundamental tools in the early stages of drug discovery to assess the potential of novel compounds to inhibit cell growth or induce cell death. These assays provide crucial data on a compound's potency and selectivity against various cell lines. This document outlines detailed protocols for assessing the cytotoxicity of this compound using common in vitro methods.

Data Presentation

Quantitative data from cytotoxicity assays are typically summarized by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cell growth or viability. Presenting this data in a structured table allows for easy comparison of the compound's activity across different cell lines and exposure times.

Table 1: Example Cytotoxic Activity of this compound against a Panel of Human Cancer Cell Lines.

Cell LineCancer TypeIncubation Time (h)IC50 (µM) ± SD
MCF-7Breast Adenocarcinoma48[Insert Value]
HeLaCervical Cancer48[Insert Value]
HepG2Hepatocellular Carcinoma48[Insert Value]
A549Lung Carcinoma48[Insert Value]
HCT116Colon Carcinoma48[Insert Value]
PC-3Prostate Cancer48[Insert Value]
WRL-68Normal Liver48[Insert Value]

*Note: The IC50 values are to be determined experimentally. The inclusion of a normal cell line (e.g., WRL-68

Application Notes and Protocols for High-Throughput Screening with 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-(trifluoromethyl)-1,3-benzothiazole-2-thiol scaffold is a privileged structure in medicinal chemistry, valued for its potential in developing novel therapeutics. The trifluoromethyl group can enhance metabolic stability and cell permeability, while the benzothiazole core is a common feature in molecules with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] High-throughput screening (HTS) of libraries based on this scaffold is a critical step in identifying promising lead compounds for drug discovery programs.[4]

These application notes provide a comprehensive guide for conducting HTS campaigns with this compound libraries. The protocols herein are designed for identifying and characterizing compounds with potential anticancer activity, a common therapeutic target for this class of molecules.[5][6]

Data Presentation

Effective data management is crucial for the interpretation of HTS results. Quantitative data should be summarized in clear, structured tables to facilitate the comparison of compound activity and the identification of structure-activity relationships (SAR).

Table 1: Illustrative Primary HTS Data for Anticancer Cell Viability Screen

Compound IDConcentration (µM)Cell Line (e.g., HeLa) % InhibitionZ'-factor
Cmpd-0011095.20.85
Cmpd-002105.60.85
Cmpd-0031088.90.85
Positive Ctrl598.10.85
Negative Ctrl-0.10.85

Table 2: Illustrative Dose-Response Data for Confirmed Hits

Compound IDTarget Cell Line (e.g., HeLa) IC50 (µM)Counter-Screen Cell Line (e.g., Normal Fibroblast) IC50 (µM)Selectivity Index (SI)
Cmpd-0011.2> 50> 41.7
Cmpd-0035.825.44.4
Positive Ctrl0.915.216.9

Experimental Protocols

Protocol 1: Primary High-Throughput Screening for Anticancer Activity

Objective: To identify compounds from a this compound library that exhibit cytotoxic or cytostatic effects on a cancer cell line.

Materials:

  • This compound compound library (10 mM in DMSO)

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Resazurin-based cell viability reagent

  • 384-well, black, clear-bottom microplates

  • Acoustic liquid handler or pin tool

  • Automated plate reader with fluorescence capabilities

  • Positive control (e.g., Doxorubicin)

  • Negative control (DMSO)

Methodology:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium to a concentration of 5 x 10^4 cells/mL.

    • Using an automated dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates (2,000 cells/well).

    • Incubate plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Compound Addition:

    • Prepare assay plates by dispensing 40 nL of each library compound (10 mM stock) into individual wells of the cell plates using an acoustic liquid handler. This results in a final screening concentration of 10 µM.

    • Dispense positive control and negative control (DMSO) into designated wells.

  • Incubation:

    • Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assay:

    • Add 10 µL of resazurin-based reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure fluorescence intensity using a plate reader (Excitation: 560 nm, Emission: 590 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Determine the Z'-factor to assess assay quality. A Z'-factor > 0.5 is considered excellent.

Protocol 2: Dose-Response and Selectivity Testing

Objective: To confirm the activity of hits from the primary screen and determine their potency (IC50) and selectivity.

Materials:

  • Confirmed hit compounds

  • Target cancer cell line and a non-cancerous cell line (e.g., normal human fibroblasts)

  • Same materials as in Protocol 1

Methodology:

  • Compound Plating:

    • Create a serial dilution series for each hit compound (e.g., from 100 µM to 0.1 nM) in DMSO.

    • Using an acoustic liquid handler, dispense the diluted compounds into 384-well plates.

  • Cell Seeding and Incubation:

    • Follow the cell seeding and incubation steps as described in Protocol 1 for both the cancer and non-cancerous cell lines.

  • Cell Viability Assay and Data Analysis:

    • Perform the cell viability assay as described in Protocol 1.

    • Generate dose-response curves by plotting percent inhibition against compound concentration.

    • Calculate the IC50 value for each compound in both cell lines using a non-linear regression model.

    • Determine the Selectivity Index (SI) by dividing the IC50 in the non-cancerous cell line by the IC50 in the cancer cell line.

Mandatory Visualizations

HTS_Workflow cluster_prep Preparation cluster_screen Primary Screen cluster_analysis Data Analysis cluster_validation Hit Validation lib_prep Library Preparation (10 mM in DMSO) cmpd_add Compound Addition (10 µM final) lib_prep->cmpd_add cell_culture Cell Culture (Target Cancer Line) cell_seed Cell Seeding (384-well plates) cell_culture->cell_seed cell_seed->cmpd_add incubation1 Incubation (48 hours) cmpd_add->incubation1 viability_assay Cell Viability Assay (Resazurin) incubation1->viability_assay data_acq Data Acquisition (Fluorescence Reading) viability_assay->data_acq hit_id Hit Identification (% Inhibition > 50%) data_acq->hit_id dose_response Dose-Response (IC50 Determination) hit_id->dose_response selectivity Selectivity Testing (vs. Normal Cells) dose_response->selectivity sar SAR Analysis selectivity->sar

Caption: High-Throughput Screening Workflow for Anticancer Compounds.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor 5-(Trifluoromethyl)-1,3- benzothiazole-2-thiol Derivative Inhibitor->RAF Inhibition

Caption: Postulated MAPK/ERK Signaling Pathway Inhibition.

Discussion and Potential Liabilities

Benzothiazole-2-thiol derivatives have the potential for thiol reactivity, which can lead to non-specific inhibition and false positives in HTS assays.[7] It is crucial to perform counter-screens and secondary assays to rule out promiscuous inhibitors. Assays to detect compound aggregation and redox activity can also be employed.[7] Furthermore, the observed biological activity of these compounds may be due to various mechanisms, including the induction of apoptosis.[5] Follow-up studies should aim to elucidate the specific molecular targets and mechanisms of action for any confirmed hits.

References

Application Notes and Protocols for the Quantification of 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol is a specialty chemical whose quantification is essential in various research and development settings, including pharmaceutical development and industrial applications. Due to the limited availability of specific analytical methods for this particular compound in publicly accessible literature, this document provides detailed proposed protocols based on established analytical techniques for structurally related compounds, such as benzothiazole derivatives and thiols. The methodologies described herein are designed to offer robust and reliable quantification and can be adapted and validated for specific matrices and research needs.

The primary proposed analytical techniques include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Spectrophotometry. Each method is detailed with experimental protocols, and a comparative summary of their potential quantitative parameters is provided.

Data Presentation: Comparison of Proposed Analytical Methods

The following table summarizes the anticipated performance characteristics of the proposed analytical methods for the quantification of this compound. These values are extrapolated from methods developed for similar compounds and should be confirmed through method validation studies.

Analytical MethodPrinciplePotential Linearity RangePotential Limit of Detection (LOD)Potential Limit of Quantification (LOQ)Key AdvantagesPotential Limitations
HPLC-UV Chromatographic separation followed by UV absorbance detection.1 - 200 µg/mL0.1 - 0.5 µg/mL0.3 - 1.5 µg/mLHigh precision, good sensitivity, widely available.Requires chromophore, potential for matrix interference.
GC-MS Chromatographic separation of volatile compounds followed by mass spectrometric detection.0.1 - 100 µg/mL0.01 - 0.1 µg/mL0.03 - 0.3 µg/mLHigh sensitivity and selectivity, structural confirmation.Requires derivatization for non-volatile compounds, potential for thermal degradation.
Spectrophotometry Formation of a colored complex with a reagent, followed by absorbance measurement.5 - 150 µg/mL1 - 5 µg/mL3 - 15 µg/mLSimple, rapid, cost-effective.Lower specificity, susceptible to interference from other thiols or colored compounds.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a reverse-phase HPLC method for the quantification of this compound.

1. Materials and Reagents:

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Formic acid (or other suitable modifier)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of the analyte (likely in the range of 280-330 nm for benzothiazoles).[1]

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100, 200 µg/mL).

  • Sample Preparation: Dissolve the sample containing the analyte in methanol and dilute with the mobile phase to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard Weighing B Stock Solution (1 mg/mL in Methanol) A->B C Working Standards (Dilution Series) B->C F HPLC Injection C->F D Sample Dissolution & Dilution E Filtration (0.45 µm) D->E E->F G Chromatographic Separation (C18 Column) F->G H UV Detection G->H I Peak Integration H->I J Calibration Curve Construction I->J K Quantification J->K GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighing/Extraction B Solvent Addition A->B C Internal Standard Addition B->C D Derivatization (Optional) C->D E GC Injection D->E F Chromatographic Separation E->F G Mass Spectrometric Detection F->G H Peak Identification (RT & Mass Spectrum) G->H I Quantification using Internal Standard H->I J Result Calculation I->J Spectro_Logic Analyte 5-(Trifluoromethyl)-1,3- benzothiazole-2-thiol Reaction Thiol-Disulfide Exchange Reaction Analyte->Reaction Reagent Ellman's Reagent (DTNB) Reagent->Reaction Product Colored Product (TNB Anion) Reaction->Product Measurement Spectrophotometric Measurement (Absorbance at ~412 nm) Product->Measurement Quantification Quantification via Calibration Curve Measurement->Quantification

References

Application Notes and Protocols for Click Chemistry Reactions Involving 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol in click chemistry reactions. The protocols detail the necessary initial functionalization of the starting material to introduce a reactive handle, followed by procedures for both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Introduction

Click chemistry offers a powerful and versatile platform for molecular assembly, characterized by high yields, stereospecificity, and tolerance of a wide range of functional groups. The 5-(trifluoromethyl)-1,3-benzothiazole moiety is a significant pharmacophore found in numerous compounds with therapeutic potential. By equipping this scaffold with a "clickable" functional group, researchers can rapidly generate libraries of novel derivatives for applications in drug discovery, chemical biology, and materials science.

The primary challenge in using this compound in click chemistry is the absence of a native alkyne or azide group. Therefore, a preliminary functionalization step is required. This guide focuses on the S-propargylation of the thiol group to install a terminal alkyne, thereby preparing the molecule for subsequent cycloaddition reactions.

Experimental Workflow

The overall process involves a two-stage experimental workflow. The first stage is the functionalization of the starting material, followed by the click chemistry reaction of choice.

G cluster_0 Stage 1: Functionalization cluster_1 Stage 2: Click Chemistry start This compound func S-Propargylation (Alkylation with Propargyl Bromide) start->func inter 2-(Prop-2-yn-1-ylthio)-5-(trifluoromethyl)- 1,3-benzothiazole (Click-Ready Intermediate) func->inter cuaac CuAAC Reaction inter->cuaac spaac SPAAC Reaction inter->spaac Alternative Pathway cu_reagents Azide Partner (R-N3) Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) cu_reagents->cuaac sp_reagents Azide Partner (R-N3) Strained Alkyne (e.g., DBCO) sp_reagents->spaac product_cuaac 1,4-Disubstituted Triazole Product cuaac->product_cuaac product_spaac Triazole Product spaac->product_spaac

General experimental workflow.

Stage 1: Functionalization of Starting Material

Protocol 1: Synthesis of 2-(Prop-2-yn-1-ylthio)-5-(trifluoromethyl)-1,3-benzothiazole

This protocol describes the S-propargylation of this compound to introduce a terminal alkyne, making it amenable to click chemistry.

Materials:

  • This compound

  • Propargyl bromide (80% solution in toluene)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Dioxane or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dioxane or DMF, add triethylamine (1.2 eq) or potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature under an inert atmosphere (Argon or Nitrogen) for 15 minutes.

  • Add propargyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at 45°C and monitor its progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(Prop-2-yn-1-ylthio)-5-(trifluoromethyl)-1,3-benzothiazole.

Stage 2: Click Chemistry Reactions

The functionalized benzothiazole, now equipped with a terminal alkyne, can be used in either CuAAC or SPAAC reactions.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the reaction of the alkyne-functionalized benzothiazole with an azide-containing molecule in the presence of a copper(I) catalyst.

Materials:

  • 2-(Prop-2-yn-1-ylthio)-5-(trifluoromethyl)-1,3-benzothiazole (1.0 eq)

  • Azide-containing molecule (1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 eq)

  • Sodium ascorbate (0.05-0.2 eq), freshly prepared solution in water

  • Solvent system (e.g., t-BuOH/H₂O 1:1, DMF, or DMSO)

  • Optional: Copper-chelating ligand such as THPTA or TBTA (typically at a 5:1 ratio to copper)

Procedure:

  • Dissolve the 2-(Prop-2-yn-1-ylthio)-5-(trifluoromethyl)-1,3-benzothiazole and the azide partner in the chosen solvent system.

  • Degas the solution by bubbling with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.[1]

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • If using a ligand, pre-mix the CuSO₄·5H₂O and the ligand.

  • With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution (or the pre-mixed catalyst-ligand solution). A color change may be observed, indicating the formation of the Cu(I) species.[1]

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-12 hours.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click reaction is ideal for biological applications where the cytotoxicity of copper is a concern. It involves the reaction of an azide with a strained cyclooctyne. For this protocol, the azide partner would be synthesized from the this compound, and the click partner would be a strained alkyne.

Note: This protocol assumes the synthesis of an azido-functionalized 5-(Trifluoromethyl)-1,3-benzothiazole, which is a more complex synthetic route than S-propargylation. However, for completeness in the context of SPAAC, a general protocol is provided.

Materials:

  • Azido-functionalized 5-(Trifluoromethyl)-1,3-benzothiazole derivative (1.0 eq)

  • Strained cyclooctyne (e.g., DBCO, BCN, DIFO) (1.0-1.5 eq)

  • Biocompatible solvent (e.g., PBS buffer, DMSO/PBS mixture)

Procedure:

  • Dissolve the azido-functionalized benzothiazole derivative in the chosen solvent.

  • Add the strained cyclooctyne to the solution.

  • Allow the reaction to proceed at room temperature or 37°C. The reaction progress can be monitored by LC-MS.

  • Reaction times for SPAAC can vary from minutes to several hours, depending on the specific strained alkyne used.

  • Purification methods will depend on the nature of the product. For bioconjugates, techniques like size-exclusion chromatography or dialysis are common. For small molecules, standard chromatographic techniques can be used.

Quantitative Data

The efficiency of click reactions can be evaluated by reaction yields and kinetics. The following tables provide representative data for CuAAC and SPAAC reactions, compiled from the literature for relevant compounds.

Table 1: Representative Yields for CuAAC Reactions
Alkyne PartnerAzide PartnerCatalyst SystemSolventTime (h)Yield (%)Reference
S-propargyl mercaptobenzothiazoleα-halo ester/amide derived azidesCuSO₄/Sodium AscorbateH₂O/t-BuOH-47-75--INVALID-LINK--
PhenylacetyleneBenzyl AzideCu₂O nanoparticles in MOF-7quantitative--INVALID-LINK--
PhenylacetyleneBenzyl AzideGO-CuO nanocompositeH₂O0.17-0.3385-96--INVALID-LINK--
Propargyl ethersCoumarin azide100 µM Cu⁺, THPTAaq. buffer< 0.5>90% conversion--INVALID-LINK--
PropiolamidesCoumarin azide10 µM Cu⁺, THPTAaq. buffer~0.290% conversion--INVALID-LINK--
Table 2: Kinetic Data for CuAAC and SPAAC Reactions
Reaction TypeAlkyneAzideSecond-Order Rate Constant (M⁻¹s⁻¹)ConditionsReference
CuAACGeneral Terminal AlkynesGeneral Azides10 to 10⁴Various--INVALID-LINK--
SPAAC[9+1]CPPBenzyl Azide2.2 x 10⁻³DMSO, 25°C--INVALID-LINK--
SPAAC[11+1]CPPBenzyl Azide4.5 x 10⁻⁴DMSO, 25°C--INVALID-LINK--
SPAACfluor[11+1]CPPBenzyl Azide4.7 x 10⁻³DMSO, 25°C--INVALID-LINK--
SPAACm[9+1]CPPBenzyl Azide9.6 x 10⁻³DMSO, 25°C--INVALID-LINK--

Biological Applications and Signaling Pathways

Benzothiazole derivatives tethered to a triazole ring via click chemistry have emerged as promising candidates in drug discovery, particularly as inhibitors of key signaling pathways implicated in cancer.

Inhibition of STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. Several studies have identified benzothiazole derivatives as potent STAT3 inhibitors. These compounds are thought to interfere with the STAT3 signaling cascade, potentially by blocking its phosphorylation or dimerization.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation (Tyr705) STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Transcription Binding & Activation Ligand Cytokine / Growth Factor Ligand->Receptor Inhibitor Benzothiazole-Triazole Inhibitor Inhibitor->STAT3_active Blocks Phosphorylation and/or Dimerization

Inhibition of the STAT3 signaling pathway.
Inhibition of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth and proliferation. Overexpression or mutations in EGFR can lead to uncontrolled cell division and are common in various cancers. Benzothiazole-triazole hybrids have been designed and synthesized as EGFR tyrosine kinase inhibitors, competing with ATP for binding at the catalytic domain.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR_dimer EGFR Dimer (Active) EGFR->EGFR_dimer Dimerization & Autophosphorylation ADP ADP EGFR_dimer->ADP RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR_dimer->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR_dimer->PI3K_AKT_mTOR ATP ATP ATP->EGFR_dimer Proliferation Cell Proliferation, Survival, Metastasis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Ligand EGF Ligand->EGFR Binding Inhibitor Benzothiazole-Triazole Inhibitor Inhibitor->EGFR_dimer Binds to ATP pocket, Inhibits Kinase Activity

Inhibition of the EGFR signaling pathway.

References

Synthesis of Novel Anticancer Agents: Application Notes on 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel anticancer agents derived from 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol. The trifluoromethyl group is a key pharmacophore known to enhance the therapeutic properties of drug candidates, including metabolic stability and binding affinity. The following protocols are based on established synthetic methodologies for benzothiazole derivatives and their evaluation as potential inhibitors of cancer-related signaling pathways.

I. Rationale for Synthesis

Benzothiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a trifluoromethyl group at the 5-position of the benzothiazole ring is anticipated to enhance the lipophilicity and electron-withdrawing nature of the molecule, potentially leading to improved cell permeability and stronger interactions with biological targets. This strategic modification is aimed at developing potent and selective anticancer agents.

II. Synthetic Strategy

The general synthetic approach involves a two-step process starting from this compound. The first step is the S-alkylation of the thiol group to introduce a reactive handle, followed by the synthesis of hydrazide and subsequently hydrazone derivatives. This strategy allows for the creation of a diverse library of compounds for biological screening.

G A This compound B Ethyl 2-((5-(trifluoromethyl)-1,3-benzothiazol-2-yl)thio)acetate A->B S-alkylation (Ethyl chloroacetate, K2CO3) C 2-((5-(Trifluoromethyl)-1,3-benzothiazol-2-yl)thio)acetohydrazide B->C Hydrazinolysis (Hydrazine hydrate) D Novel Hydrazone Derivatives C->D Condensation (Substituted aldehydes)

Caption: General synthetic workflow for novel derivatives.

III. Experimental Protocols

A. Synthesis of Ethyl 2-((5-(trifluoromethyl)-1,3-benzothiazol-2-yl)thio)acetate (Intermediate 1)

This protocol describes the S-alkylation of the starting material.

Materials:

  • This compound

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dry acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a solution of this compound (1 equivalent) in dry acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure ethyl 2-((5-(trifluoromethyl)-1,3-benzothiazol-2-yl)thio)acetate.

B. Synthesis of 2-((5-(Trifluoromethyl)-1,3-benzothiazol-2-yl)thio)acetohydrazide (Intermediate 2)

This protocol details the conversion of the ester to a hydrazide, a key intermediate for further derivatization.

Materials:

  • Ethyl 2-((5-(trifluoromethyl)-1,3-benzothiazol-2-yl)thio)acetate (Intermediate 1)

  • Hydrazine hydrate (80%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve Intermediate 1 (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (10 equivalents) to the solution.

  • Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to obtain 2-((5-(trifluoromethyl)-1,3-benzothiazol-2-yl)thio)acetohydrazide.

C. General Procedure for the Synthesis of Novel Hydrazone Derivatives

This protocol outlines the final step to create a library of diverse hydrazone derivatives.

Materials:

  • 2-((5-(Trifluoromethyl)-1,3-benzothiazol-2-yl)thio)acetohydrazide (Intermediate 2)

  • Various substituted aromatic/heterocyclic aldehydes

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve Intermediate 2 (1 equivalent) in ethanol in a round-bottom flask.

  • Add the respective substituted aldehyde (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-8 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Filter the solid product, wash with a small amount of cold ethanol, and dry.

  • Recrystallize the product from a suitable solvent if necessary.

IV. Data Presentation

The following table summarizes representative quantitative data for a series of synthesized hydrazone derivatives based on analogous structures found in the literature. Actual experimental data for the 5-(Trifluoromethyl) derivatives should be determined and recorded.

Compound IDR-group (from aldehyde)Molecular FormulaYield (%)m.p. (°C)
BTZ-CF3-01 PhenylC₁₇H₁₁F₃N₄OS₂85198-200
BTZ-CF3-02 4-ChlorophenylC₁₇H₁₀ClF₃N₄OS₂88210-212
BTZ-CF3-03 4-MethoxyphenylC₁₈H₁₃F₃N₄O₂S₂90205-207
BTZ-CF3-04 4-NitrophenylC₁₇H₁₀F₃N₅O₃S₂82225-227
BTZ-CF3-05 2-HydroxyphenylC₁₇H₁₁F₃N₄O₂S₂86215-217

V. In Vitro Anticancer Activity Evaluation

A. Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • 96-well plates

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After treatment, add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ values.

B. Apoptosis Assay by Annexin V-FITC/PI Staining

This assay is used to determine if the compounds induce apoptosis in cancer cells.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • Synthesized compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compounds at their respective IC₅₀ concentrations for 24 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

VI. Postulated Signaling Pathway

Benzothiazole derivatives have been reported to exert their anticancer effects through the inhibition of key signaling pathways involved in cell proliferation and survival. A prominent target is the Epidermal Growth Factor Receptor (EGFR) pathway. Inhibition of EGFR can lead to the downregulation of downstream pathways such as PI3K/Akt/mTOR and MAPK/ERK.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K P RAS RAS EGFR->RAS P Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation BTZ_CF3 5-(CF3)-Benzothiazole Derivative BTZ_CF3->EGFR Inhibition

Caption: Postulated EGFR signaling pathway inhibition.

VII. Conclusion

The synthetic protocols and evaluation methods outlined in these application notes provide a comprehensive framework for the development of novel anticancer agents based on the this compound scaffold. The strategic incorporation of the trifluoromethyl group, combined with the versatile hydrazone linkage, offers a promising avenue for the discovery of potent and selective inhibitors of cancer cell growth. Further studies are warranted to elucidate the precise molecular mechanisms and to optimize the structure-activity relationships of these novel derivatives.

Troubleshooting & Optimization

improving solubility of 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol. The focus is on addressing challenges related to its low aqueous solubility in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

It is recommended to use 100% dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution of this compound. For many poorly soluble compounds, stock solutions are often prepared at concentrations up to 30 mM in DMSO.[1] It is crucial to use anhydrous, high-purity DMSO, as absorbed water can negatively impact compound solubility and stability.[2]

Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer or cell culture medium. What causes this and how can I prevent it?

This common issue, often termed "crashing out," occurs because the compound is highly soluble in the organic stock solvent (DMSO) but poorly soluble in the aqueous environment of the assay.[2] When the DMSO is diluted, the compound's concentration may exceed its aqueous solubility limit, leading to precipitation.

To prevent this, you can try several strategies:

  • Optimize the dilution protocol: Instead of a single large dilution, perform serial dilutions. Crucially, ensure rapid and thorough mixing immediately after adding the DMSO stock to the aqueous buffer to avoid localized high concentrations that can initiate precipitation.[3]

  • Lower the final compound concentration: Your target concentration might be above the compound's maximum aqueous solubility.

  • Increase the final DMSO concentration (with caution): While most cell-based assays can tolerate up to 0.5-1% DMSO, it is essential to determine the specific tolerance of your assay, as DMSO can impact cell viability and enzyme activity.[3]

Q3: Are there alternative methods to improve the solubility of this compound in my biological assay?

Yes, several formulation strategies can enhance the solubility of poorly soluble compounds:

  • Co-solvents: Besides DMSO, other water-miscible organic solvents like ethanol, propylene glycol, and polyethylene glycols (PEGs) can be used.[4][5]

  • Surfactants: Biocompatible surfactants can be added to the assay buffer to help solubilize the compound by forming micelles.[6]

  • Cyclodextrins: These molecules can encapsulate the hydrophobic compound, increasing its apparent solubility in water.[6][7]

  • pH Modification: The solubility of ionizable compounds can be dependent on the pH of the solution.[6]

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems can improve solubility and absorption.[6][8]

Troubleshooting Guide

If you are encountering solubility issues with this compound, follow this troubleshooting workflow:

G start Start: Compound Precipitation Observed check_stock Step 1: Verify Stock Solution - Is the DMSO anhydrous? - Is the stock fully dissolved? start->check_stock optimize_dilution Step 2: Optimize Dilution - Use serial dilutions. - Ensure rapid mixing. check_stock->optimize_dilution Stock OK lower_conc Step 3: Lower Final Concentration - Test a range of lower concentrations. optimize_dilution->lower_conc Precipitation persists use_additives Step 4: Employ Solubility Enhancers lower_conc->use_additives Precipitation persists surfactants Use Surfactants (e.g., Tween® 20, Pluronic® F-68) use_additives->surfactants cyclodextrins Use Cyclodextrins (e.g., HP-β-CD) use_additives->cyclodextrins ph_modification Modify pH (for ionizable compounds) use_additives->ph_modification success Success: Compound Solubilized surfactants->success Issue resolved fail Further Formulation Development Needed surfactants->fail Issue persists cyclodextrins->success Issue resolved cyclodextrins->fail Issue persists ph_modification->success Issue resolved ph_modification->fail Issue persists

Caption: A decision tree for troubleshooting compound precipitation in biological assays.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions with a Co-solvent
  • Stock Solution Preparation:

    • Accurately weigh a small amount of this compound.

    • Dissolve the compound in 100% anhydrous DMSO to a final concentration of 10-30 mM.

    • Ensure the compound is fully dissolved. Gentle warming or brief sonication may be used if necessary.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Perform serial dilutions of the DMSO stock solution into your aqueous assay buffer or cell culture medium.

    • When diluting, add the DMSO stock to the aqueous solution while vortexing or mixing vigorously to ensure rapid dispersion.

    • The final concentration of DMSO in the assay should be kept as low as possible, ideally below 0.5%, and should be consistent across all experimental conditions, including vehicle controls.

Protocol 2: Using Surfactants to Enhance Solubility
  • Surfactant Stock Preparation:

    • Prepare a stock solution of a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, in your assay buffer.

  • Assay Buffer Preparation:

    • Add the surfactant stock solution to your final assay buffer before adding the compound's DMSO stock.

    • The final concentration of the surfactant should be optimized for your specific assay.

  • Compound Addition:

    • Add the DMSO stock of this compound to the surfactant-containing assay buffer with vigorous mixing.

Protocol 3: Using Cyclodextrins for Solubilization
  • Cyclodextrin Solution Preparation:

    • Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used in biological assays.[2]

    • Prepare a solution of HP-β-CD in your aqueous buffer.

  • Complex Formation:

    • Add the DMSO stock of the compound to the HP-β-CD solution.

    • Allow the mixture to incubate, with gentle agitation, to facilitate the formation of an inclusion complex. The incubation time and temperature may need to be optimized.

  • Use in Assay:

    • Use the resulting solution directly in your biological assay.

Quantitative Data Summary

Solubility EnhancerTypeTypical Final Concentration
DMSOCo-solvent< 0.5% (v/v)[2]
Tween® 20Surfactant0.05 - 0.1% (v/v)[2]
Pluronic® F-68Surfactant~0.1% (w/v)[2]
HP-β-CyclodextrinExcipientVaries (start with 1-5%)[2]

Signaling Pathways and Experimental Workflows

Benzothiazole derivatives are known to be involved in various biological activities, including as potential anticancer and anti-inflammatory agents.[9][10][11] The trifluoromethyl group is often added to molecules in drug discovery to improve properties like metabolic stability and bioavailability.[12]

G cluster_0 Compound Preparation cluster_1 Biological Assay stock High Concentration Stock in DMSO working Dilution into Aqueous Buffer stock->working Serial Dilution assay Introduction to Biological System (e.g., Cells, Proteins) working->assay readout Measurement of Biological Effect assay->readout

Caption: A generalized experimental workflow for in vitro biological assays with poorly soluble compounds.

References

preventing oxidation of the thiol group in 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol. The focus is on preventing the oxidation of the thiol group, a common issue that can affect experimental outcomes.

Troubleshooting Guide: Preventing Thiol Group Oxidation

Issue: I am observing a loss of potency or the appearance of impurities in my sample of this compound, which I suspect is due to oxidation.

Troubleshooting Steps:

  • Review Your Handling and Storage Procedures:

    • Atmosphere: Are you working under an inert atmosphere (e.g., nitrogen or argon)? Exposure to oxygen in the air is a primary driver of thiol oxidation.[1][2]

    • Solvents: Are you using degassed solvents? Dissolved oxygen in solvents can lead to oxidation.[1][2]

    • Temperature: Is the compound stored in a cool, well-ventilated area?[3][4][5] Heat can accelerate oxidation.

    • Container: Is the container tightly sealed and suitable for the compound?[3][4][5]

  • Consider Your Experimental Conditions:

    • pH: What is the pH of your solution? While the reactivity of thiols can be pH-dependent, alkaline conditions can promote oxidation. Maintaining a pH between 6.5 and 7.5 is often recommended to balance reactivity with stability.[2][6]

    • Presence of Metal Ions: Have you considered the presence of trace metal ions in your buffers or reagents? Metal ions can catalyze thiol oxidation.[1]

  • Implement Preventative Measures:

    • Inert Atmosphere: If not already doing so, perform all manipulations of the compound and its solutions under a blanket of nitrogen or argon.

    • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

    • Chelating Agents: Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to your buffers to sequester metal ions.

    • Reducing Agents: For applications where it will not interfere, consider adding a small amount of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to maintain the thiol in its reduced state.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary oxidation product of this compound?

The most common oxidation product of a thiol is the corresponding disulfide. In this case, two molecules of this compound would react to form a disulfide-linked dimer. Further oxidation to sulfenic, sulfinic, and sulfonic acids is also possible under more stringent oxidizing conditions.

Q2: How can I detect and quantify the oxidation of my compound?

Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful method to separate the parent thiol from its oxidized disulfide dimer and other impurities. The relative peak areas can be used for quantification.

  • Mass Spectrometry (MS): MS can be used to identify the molecular weights of the parent compound and its oxidation products, confirming the presence of the disulfide.

  • Ellman's Reagent (DTNB): This spectrophotometric assay can be used to quantify the amount of free thiol in a sample, allowing you to indirectly determine the extent of oxidation.[2]

Q3: What are the recommended storage conditions for this compound?

Based on general safety data sheets for similar benzothiazole thiol derivatives, the following storage conditions are recommended:

  • Temperature: Store in a cool, well-ventilated area.[3][4][5]

  • Container: Keep the container tightly closed and in its original packaging.[3][4][5]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., in a desiccator with an argon or nitrogen atmosphere).

  • Incompatibilities: Avoid storing near strong oxidizing agents and strong acids.[3]

Q4: Can I use antioxidants to prevent oxidation?

Yes, certain antioxidants can be effective. However, their compatibility with your specific experimental system must be considered. While some benzothiazole derivatives have been investigated for their antioxidant properties in biological systems, for chemical stabilization, the focus is on preventing reaction with oxygen.[7][8][9][10] The use of reducing agents like DTT or TCEP is a common strategy.[1][11]

Quantitative Data Summary

The following table provides recommended concentrations for common reagents used to prevent thiol oxidation. These are general recommendations and may need to be optimized for your specific application.

ReagentConcentration RangePurposeReference(s)
EDTA1 - 5 mMChelates metal ions that catalyze oxidation[2]
DTT1 - 10 mMMaintains the thiol in a reduced state[11]
TCEP1 - 10 mMA more stable reducing agent than DTT[2]

Experimental Protocol: Handling and Dissolving this compound to Minimize Oxidation

This protocol outlines a standard procedure for preparing a solution of this compound while minimizing the risk of oxidation.

Materials:

  • This compound

  • Degassed solvent (e.g., DMSO, DMF, or an appropriate buffer)

  • Inert gas source (nitrogen or argon)

  • Schlenk flask or a vial with a septum-lined cap

  • Syringes and needles

  • Stir plate and stir bar

Procedure:

  • Prepare the Solvent: Thoroughly degas the chosen solvent by sparging with nitrogen or argon for at least 30 minutes. If using a buffer, prepare it with degassed water and then degas the final buffer solution.

  • Set up an Inert Atmosphere: Place the required amount of this compound into a clean, dry Schlenk flask or vial containing a stir bar. Seal the vessel and purge with inert gas for several minutes.

  • Dissolve the Compound: Using a gas-tight syringe, transfer the desired volume of degassed solvent to the flask or vial containing the compound.

  • Stir to Dissolve: Place the vessel on a stir plate and stir until the compound is fully dissolved. Maintain a positive pressure of inert gas throughout this process.

  • Storage of the Solution: If the solution is to be stored, ensure the container is tightly sealed under a positive pressure of inert gas and store in a cool, dark place. For long-term storage, freezing the solution under an inert atmosphere may be appropriate, depending on the solvent used.

Visualizations

Oxidation_Pathway_and_Prevention cluster_Oxidation Oxidation Pathway cluster_Prevention Prevention Strategies Thiol Thiol Disulfide Disulfide Thiol->Disulfide O2, Metal Ions Further_Oxidation Sulfenic/Sulfinic/ Sulfonic Acids Disulfide->Further_Oxidation Stronger Oxidants Inert_Atmosphere Inert Atmosphere (N2, Ar) Inert_Atmosphere->Thiol Blocks O2 Degassed_Solvents Degassed Solvents Degassed_Solvents->Thiol Removes Dissolved O2 Chelating_Agents Chelating Agents (EDTA) Chelating_Agents->Thiol Sequesters Metal Ions Reducing_Agents Reducing Agents (DTT, TCEP) Reducing_Agents->Disulfide Reduces back to Thiol

Caption: Oxidation pathway of the thiol group and points of intervention for prevention.

Troubleshooting_Workflow Start Suspected Oxidation Check_Handling Inert Atmosphere & Degassed Solvents? Start->Check_Handling Implement_Inert Implement Inert Atmosphere/Degassing Check_Handling->Implement_Inert No Check_Additives Using Chelating Agents (EDTA)? Check_Handling->Check_Additives Yes Implement_Inert->Check_Additives Add_EDTA Add EDTA to Buffers Check_Additives->Add_EDTA No Consider_Reducing_Agent Is a Reducing Agent Compatible? Check_Additives->Consider_Reducing_Agent Yes Add_EDTA->Consider_Reducing_Agent Add_Reducing_Agent Add DTT or TCEP Consider_Reducing_Agent->Add_Reducing_Agent Yes Monitor_Oxidation Monitor Oxidation (e.g., by HPLC) Consider_Reducing_Agent->Monitor_Oxidation No Add_Reducing_Agent->Monitor_Oxidation End Oxidation Minimized Monitor_Oxidation->End

References

common side reactions in the synthesis of 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

The most common and direct synthetic approach for preparing this compound is through the reaction of 2-Amino-4-(trifluoromethyl)benzenethiol with carbon disulfide.[1][2] This reaction is a cyclization process that forms the benzothiazole ring system.

Q2: What are the critical reaction parameters for this synthesis?

Key parameters that can influence the success of the synthesis include:

  • Temperature: The reaction temperature can affect the rate of reaction and the formation of byproducts.

  • Solvent: The choice of solvent is crucial for dissolving the reactants and facilitating the reaction.

  • Base: A base is often used to deprotonate the thiol and amino groups, increasing their nucleophilicity.

  • Purity of Starting Materials: The purity of 2-Amino-4-(trifluoromethyl)benzenethiol and carbon disulfide is essential to prevent unwanted side reactions.[3]

Q3: What are the potential side reactions during the synthesis of this compound?

Common side reactions can include:

  • Formation of a dithiocarbamate intermediate: The initial reaction between the amino group and carbon disulfide forms a dithiocarbamate, which then cyclizes. Incomplete cyclization can lead to this intermediate as an impurity.[4]

  • Formation of thiourea derivatives: If the reaction conditions are not optimized, the aminothiophenol can react with carbon disulfide to form a thiourea derivative instead of cyclizing.

  • Oxidation of the thiol: The starting material, 2-Amino-4-(trifluoromethyl)benzenethiol, and the product are susceptible to oxidation, which can lead to the formation of disulfide byproducts.[3]

  • Polymerization: Under certain conditions, side reactions can lead to the formation of polymeric materials.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield of Product Incomplete reaction.Increase reaction time or temperature. Ensure efficient stirring.
Suboptimal stoichiometry of reactants.Verify the molar ratios of 2-Amino-4-(trifluoromethyl)benzenethiol and carbon disulfide.
Degradation of the product.Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Presence of Multiple Spots on TLC Formation of side products.Optimize reaction conditions (temperature, solvent, base). Purify the crude product using column chromatography or recrystallization.
Impure starting materials.Ensure the purity of 2-Amino-4-(trifluoromethyl)benzenethiol and carbon disulfide before starting the reaction.
Difficulty in Isolating the Product Product is unstable or prone to oxidation.Work up the reaction under an inert atmosphere. Consider immediate use in the next step if the thiol is unstable.
Product is highly soluble in the workup solvent.Use a different solvent for extraction or precipitation.
Formation of a Disulfide Impurity Oxidation of the thiol group.Degas the solvent and run the reaction under an inert atmosphere. Add a reducing agent during workup if necessary.
Formation of a Thiourea Byproduct Incorrect reaction conditions favoring thiourea formation over cyclization.Adjust the reaction temperature and choice of base to favor the intramolecular cyclization.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure based on the general synthesis of 2-mercaptobenzothiazoles.

Materials:

  • 2-Amino-4-(trifluoromethyl)benzenethiol[5][6][7][8]

  • Carbon Disulfide (CS₂)[4][9]

  • Potassium Hydroxide (KOH) or other suitable base

  • Ethanol or another suitable solvent

  • Hydrochloric Acid (HCl) for acidification

Procedure:

  • Dissolve 2-Amino-4-(trifluoromethyl)benzenethiol in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add a stoichiometric amount of potassium hydroxide to the solution and stir until it dissolves.

  • Slowly add a slight excess of carbon disulfide to the reaction mixture at room temperature.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • Acidify the aqueous solution with dilute hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup 2-Amino-4-(trifluoromethyl)benzenethiol 2-Amino-4-(trifluoromethyl)benzenethiol Reaction in Solvent Reaction in Solvent 2-Amino-4-(trifluoromethyl)benzenethiol->Reaction in Solvent Carbon Disulfide Carbon Disulfide Carbon Disulfide->Reaction in Solvent Base (e.g., KOH) Base (e.g., KOH) Base (e.g., KOH)->Reaction in Solvent Reflux Reflux Reaction in Solvent->Reflux Acidification Acidification Reflux->Acidification Precipitation Precipitation Acidification->Precipitation Filtration & Drying Filtration & Drying Precipitation->Filtration & Drying Product This compound Filtration & Drying->Product

Caption: Synthetic workflow for this compound.

Side_Reactions Starting Material 2-Amino-4-(trifluoromethyl)benzenethiol + Carbon Disulfide Desired Product This compound Starting Material->Desired Product Side_Product_1 Thiourea Derivative Starting Material->Side_Product_1 Side_Product_2 Disulfide Byproduct (Oxidation) Starting Material->Side_Product_2 Side_Product_3 Uncyclized Dithiocarbamate Starting Material->Side_Product_3

Caption: Potential side reactions in the synthesis.

References

purification techniques for 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can arise from unreacted starting materials or the formation of by-products. These may include 4-(trifluoromethyl)aniline, unreacted sulfur, and by-products like N-(4-(trifluoromethyl)phenyl)dithiocarbamic acid or various polysulfides. Benzothiazole and anilinobenzothiazole derivatives are also potential impurities.[1]

Q2: What is the recommended first-pass purification method for crude this compound?

A2: Recrystallization is often a successful initial purification technique for this compound and its derivatives.[2][3] A suitable solvent system can effectively remove a significant portion of impurities.

Q3: My purified this compound is degrading upon storage. How can I prevent this?

A3: Thiol compounds can be susceptible to oxidation, leading to the formation of disulfides. It is recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures and protected from light.

Q4: Can I use column chromatography for purification? What are the recommended conditions?

A4: Yes, silica gel column chromatography is a suitable method for purifying this compound. A typical eluent system would be a gradient of ethyl acetate in hexane. The exact ratio will depend on the polarity of the impurities.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization

Problem: A significant loss of product is observed after the recrystallization process.

Possible Cause Troubleshooting Step
The compound is highly soluble in the chosen solvent, even at low temperatures.Test a range of solvent systems. Consider using a co-solvent system to fine-tune the solubility.
Too much solvent was used during the recrystallization.Use the minimum amount of hot solvent required to fully dissolve the crude product.
The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The product is precipitating out with impurities.Try a different recrystallization solvent or consider a pre-purification step like an acid-base extraction.
Issue 2: Persistent Impurities After Purification

Problem: Analytical data (e.g., NMR, LC-MS) shows the presence of impurities even after multiple purification attempts.

Possible Cause Troubleshooting Step
Impurities have similar polarity to the desired product.If using column chromatography, try a different solvent system or a different stationary phase (e.g., alumina). For recrystallization, a different solvent system should be explored.
The impurity is an isomer of the target compound.Preparative HPLC may be necessary to separate isomeric impurities.
The compound is decomposing during purification.For column chromatography, consider deactivating the silica gel with a small amount of triethylamine in the eluent. For recrystallization, ensure the solvent is not reactive and the heating is not prolonged.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and hexane) to identify a suitable solvent in which the compound is soluble when hot and sparingly soluble when cold.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration (Optional): If charcoal was added, perform a hot filtration to remove it.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial elution solvent (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica-adsorbed sample to the top of the column.

  • Elution: Begin eluting with the initial solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to separate the compounds.

  • Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Purity_Check_1 Purity Check (TLC, NMR) Recrystallization->Purity_Check_1 Column_Chromatography Column Chromatography Purity_Check_2 Purity Check (TLC, NMR) Column_Chromatography->Purity_Check_2 Purity_Check_1->Column_Chromatography <98% Pure Pure_Product Pure Product Purity_Check_1->Pure_Product >98% Pure Purity_Check_2->Pure_Product >98% Pure Repurify Repurify Purity_Check_2->Repurify <98% Pure Troubleshooting_Logic Start Impure Product After Initial Purification Check_Method Was Recrystallization or Chromatography Used? Start->Check_Method Recrystallization_Troubleshooting Recrystallization Issues: - Change solvent system - Optimize cooling rate - Check for decomposition Check_Method->Recrystallization_Troubleshooting Recrystallization Chromatography_Troubleshooting Chromatography Issues: - Change eluent system - Try different stationary phase - Check for on-column degradation Check_Method->Chromatography_Troubleshooting Chromatography Re_evaluate_Impurity Re-evaluate Impurity Structure Recrystallization_Troubleshooting->Re_evaluate_Impurity Chromatography_Troubleshooting->Re_evaluate_Impurity Consider_Alternative Consider Alternative Purification: - Acid-Base Extraction - Preparative HPLC Re_evaluate_Impurity->Consider_Alternative

References

Technical Support Center: Optimizing Derivatization of 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is designed to address specific challenges encountered during the derivatization of 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol, a key intermediate in medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing the thiol group of this compound?

A1: The primary methods for derivatizing the thiol group are S-alkylation and S-acylation. These reactions take advantage of the nucleophilic nature of the sulfur atom. S-alkylation typically involves reacting the thiol with an alkyl halide in the presence of a base to form a thioether linkage.[1][2] S-acylation uses an acyl halide or anhydride to create a thioester.[3]

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC) or HPLC.[4]

  • Suboptimal Base or Solvent: The choice of base and solvent is critical. An inappropriate base may be too weak to deprotonate the thiol effectively, or too strong, leading to side reactions.[5] The solvent must be suitable for dissolving the reactants and facilitating the reaction.

  • Starting Material Degradation: The thiol group is susceptible to oxidation, especially in the presence of air, which can lead to the formation of disulfide byproducts.[6]

  • Product Loss During Workup: The product may be partially lost during extraction or purification steps, for example, due to the formation of emulsions or unfavorable solubility.[4]

Q3: I am observing multiple spots on my TLC plate. What are the likely side products?

A3: The formation of multiple products is a common issue. Likely side products include:

  • Disulfide Formation: The most common side product is the disulfide formed by the oxidation of two thiol molecules. Handling the reaction under an inert atmosphere (like nitrogen or argon) can minimize this.[6]

  • N-Alkylation/Acylation: While S-derivatization is generally favored, reaction at the nitrogen atom of the benzothiazole ring can occur, leading to N-alkylated or N-acylated isomers.[7]

  • Bis-substitution: In some cases, particularly with strong bases, unintended secondary reactions can occur on the derivative product.[5]

Q4: How do I choose the appropriate base for my derivatization reaction?

A4: The choice of base is crucial for reaction success. Inorganic bases like potassium carbonate (K₂CO₃) are commonly used in solvents like acetone or DMF for reactions with reactive alkyl halides.[1] For less reactive electrophiles, stronger organic bases such as triethylamine (TEA), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary.[2][5] However, very strong bases like potassium tert-butoxide (tBuOK) can sometimes promote the formation of side products.[5] It is recommended to start with a milder base like K₂CO₃ and adjust as needed based on reaction monitoring.

Q5: Is this compound sensitive to air or moisture?

A5: Yes, the thiol group is susceptible to oxidation by atmospheric oxygen, which results in the formation of a disulfide impurity. It is highly recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents, particularly during purification and long-term storage, to maintain its purity.[6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive reagents. 2. Insufficiently strong base. 3. Low reaction temperature. 4. Short reaction time.1. Verify the purity and reactivity of starting materials and reagents. 2. Switch to a stronger base (e.g., from K₂CO₃ to DBU). Refer to the data table below for examples.[5] 3. Increase the reaction temperature incrementally, monitoring for product degradation. 4. Extend the reaction time and monitor progress via TLC or HPLC.[4]
Formation of Multiple Products 1. Oxidation of thiol to disulfide. 2. Competing N-alkylation/acylation. 3. Over-reaction or side reactions from a base that is too strong.1. Perform the reaction under an inert (N₂ or Ar) atmosphere and use degassed solvents.[6] 2. Use a less polar, aprotic solvent. Lowering the reaction temperature may also improve selectivity. 3. Use a milder base. For instance, if using tBuOK, consider switching to DIPEA or Proton Sponge.[5]
Difficulty in Product Isolation 1. Product is soluble in the aqueous phase during workup. 2. Formation of an emulsion during extraction. 3. Product precipitates as an oil instead of a solid.1. Adjust the pH of the aqueous layer or perform back-extraction with a different organic solvent. 2. Add a saturated brine solution to help break the emulsion.[4] 3. Ensure all solvent is removed under a vacuum. Attempt purification by column chromatography or recrystallize from a different solvent system to induce crystallization.[4]
Product Discoloration (Yellow/Brown) 1. Presence of colored impurities from side reactions. 2. Oxidation of the product or starting material.1. Purify the product using column chromatography. Treatment with activated carbon may also remove colored impurities.[6] 2. Store the final product under an inert atmosphere, protected from light and heat.

Data Presentation

Table 1: Example Optimization of Base and Reaction Time for a Thiolation Reaction The following table, adapted from a study on α-trifluoromethylthiolation, illustrates how the choice of base and reaction time can significantly impact product conversion.[5] While the specific reaction is different, the principles of optimization are directly applicable to the derivatization of this compound.

EntryBaseTime (h)Conversion (%)Notes
1DIPEA341Moderate conversion with a common organic base.
2DABCO430Lower conversion compared to DIPEA.
3tBuOK0.560Higher conversion but detected 10% bis-substituted side product.
4KOH430Poorly effective inorganic base in this system.
5Proton Sponge (PS)1.578Good conversion with a non-nucleophilic strong base.
6DBU1.555Moderate conversion.
7PS691Optimized conditions: higher loading and longer time led to excellent conversion.

Reaction conditions and conversions are based on the model reaction reported in the cited literature and serve as an illustrative example.[5]

Experimental Protocols

Protocol 1: General Procedure for S-Alkylation

This protocol describes a general method for the S-alkylation of this compound using an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl 2-chloroacetate) (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)

  • Dry acetone or DMF

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dry acetone (or DMF).

  • Add anhydrous potassium carbonate (1.5 eq) to the mixture.

  • Add the alkyl halide (1.1 eq) dropwise to the stirring suspension.

  • Stir the reaction mixture at room temperature or heat to reflux (e.g., 50-60 °C) for 3-6 hours.[1]

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, filter off the inorganic salts and concentrate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture).

Protocol 2: General Procedure for S-Acylation

This protocol provides a general method for the S-acylation using an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., 2-chloroacetyl chloride) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq) or Pyridine

  • Dry tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in dry THF in a round-bottom flask under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.[2]

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with DCM or ethyl acetate.

  • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine. e 9. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

start 5-(CF3)-Benzothiazole-2-thiol product S-Derivatized Product start->product Reaction Conditions side_product Side Products (e.g., Disulfide, N-Alkylation) start->side_product reagents Electrophile (R-X) Base (e.g., K₂CO₃) Solvent (e.g., Acetone) reagents->product reagents->side_product

Caption: General reaction scheme for the derivatization of this compound.

A 1. Reaction Setup - Add Thiol, Solvent, Base - Inert Atmosphere (N₂) B 2. Add Electrophile - (Alkyl/Acyl Halide) - Control Temperature A->B C 3. Reaction Monitoring - TLC / HPLC B->C C->C D 4. Workup - Quench Reaction - Extraction & Washing C->D Reaction Complete E 5. Purification - Column Chromatography - Recrystallization D->E F 6. Analysis - NMR, MS, Purity Check E->F

Caption: A standard experimental workflow for the synthesis and purification of target derivatives.

start Problem Observed q1 Low Conversion on TLC? start->q1 q2 Multiple Spots on TLC? q1->q2 No a1 Solutions: - Increase reaction time/temp - Use stronger base - Check reagent purity q1->a1 Yes a2 Main side product is disulfide? q2->a2 Yes a3 Solution: - Use inert atmosphere (N₂) - Use degassed solvents a2->a3 Yes a4 Other side products present Solution: - Use milder base - Optimize solvent/temp a2->a4 No

References

troubleshooting inconsistent results in assays with 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol. The following information is designed to help you address common challenges and ensure the consistency and reliability of your assay results.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for inconsistent IC50 values in my assays?

A1: Inconsistent IC50 values when using this compound can stem from several factors. Key among these are issues related to the compound's solubility and stability in aqueous assay buffers. The trifluoromethyl group increases lipophilicity, which can lead to poor solubility and aggregation at higher concentrations.[1][2] Additionally, the thiol group can be susceptible to oxidation, forming disulfides, which may have different biological activities. It is also crucial to maintain consistent assay conditions, such as DMSO concentration, incubation times, and reagent quality.

Q2: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. What can I do?

A2: This is a common challenge with hydrophobic compounds. The increased lipophilicity from the trifluoromethyl group can cause the compound to fall out of solution.[1][3] Here are several strategies to mitigate this:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally <0.5%) but sufficient to maintain solubility. It is critical to keep this concentration consistent across all wells, including controls.[4]

  • Use a Co-solvent: In some instances, other solvents like ethanol or DMF might be tested, though DMSO is most common.[4]

  • Gentle Warming: Pre-warming your aqueous buffer before adding the DMSO stock can sometimes improve solubility.

  • Test Solubility Limits: Determine the maximum soluble concentration of the compound in your specific assay buffer to avoid working at concentrations prone to precipitation.

Q3: I am observing a high background signal or non-specific inhibition in my assay. What could be the cause?

A3: High background signals or non-specific inhibition are often linked to compound aggregation or interference with the assay technology itself.[5] At higher concentrations, lipophilic molecules like this compound can form aggregates that non-specifically inhibit enzymes.[6] The thiol group may also interfere with certain assay reagents.[7] To address this, consider the following:

  • Include a Detergent: Adding a small amount of a non-ionic detergent, such as 0.01% Triton X-100, to your assay buffer can help disrupt aggregates.[4]

  • Run Control Experiments: Test the compound in the absence of the target enzyme or protein to see if it directly interferes with your detection method (e.g., fluorescence quenching or inherent fluorescence).[5]

  • Use Orthogonal Assays: Confirm your findings using a different assay platform with an alternative detection method.[5]

Q4: How should I prepare and store stock solutions of this compound to ensure stability?

A4: Proper preparation and storage are critical for maintaining the compound's integrity.[8]

  • Solvent Choice: Use high-purity, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).

  • Storage Conditions: Store stock solutions in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.[8]

  • Protection from Light and Air: The benzothiazole ring system and the thiol group can be sensitive to light and oxidation. Store aliquots in amber vials or wrapped in foil and consider flushing with an inert gas like argon or nitrogen before sealing for long-term storage.[8]

Q5: Why do my results from cell-based assays differ significantly from my biochemical assay results?

A5: Discrepancies between biochemical and cell-based assays are common and can be attributed to several factors:[4]

  • Cell Permeability: The compound may have poor permeability across the cell membrane, leading to a lower effective intracellular concentration.

  • Metabolic Instability: The compound could be rapidly metabolized by cellular enzymes into active or inactive forms. The trifluoromethyl group generally enhances metabolic stability, but this is not always guaranteed.[1][2]

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps, which actively remove it from the cell, reducing its intracellular concentration.[4]

  • Protein Binding: In a cellular environment, the compound can bind to plasma proteins and other cellular components, reducing the free concentration available to interact with the target.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Inhibition Data

This is a frequent challenge that can undermine the reliability of your findings. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Compound Precipitation Visually inspect wells for precipitate. Determine the compound's solubility in the final assay buffer. Ensure the final DMSO concentration is consistent and typically below 1%.[5]
Compound Aggregation Perform a concentration-response curve; aggregating compounds often exhibit a steep curve. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[4]
Compound Degradation Prepare fresh stock solutions from solid material. Verify the purity and concentration of the stock solution using HPLC or LC-MS.[8] Review storage and handling procedures.
Thiol Reactivity Be aware of potential reactions of the thiol group with assay components. Consider if the assay contains reactive species that could be quenched by a thiol.[7]
Assay Variability Calibrate pipettes regularly. Use master mixes for reagents to minimize well-to-well variability. Avoid using the outer wells of microplates to prevent "edge effects".[5]
Issue 2: Loss of Compound Activity Over Time

If you observe a decrease in the inhibitory effect of your compound, it may be due to instability.

Potential Cause Recommended Solution
Stock Solution Degradation Verify the integrity of your stock solution with HPLC or LC-MS. Prepare fresh stock solutions and store them in small, single-use aliquots at -80°C.[8]
Instability in Assay Buffer Determine the stability of the compound in your assay buffer over the time course of the experiment. This can be done by pre-incubating the compound in the buffer for varying amounts of time before initiating the reaction.
Oxidation of Thiol Group For assays sensitive to redox reactions, consider degassing buffers or including a reducing agent if compatible with the assay. However, be aware that this could also interfere with the assay.
Photodegradation Protect your compound from light during storage and during the assay procedure by using amber plates or covering the plates with foil.[8]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Equilibration: Allow the vial of solid this compound to come to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of the solid compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mM). Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath for a few minutes may aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber, tightly sealed vials. Store at -80°C.

  • Preparation of Working Solutions: On the day of the experiment, thaw a fresh aliquot of the stock solution. Prepare serial dilutions in 100% DMSO. From these DMSO dilutions, make the final dilutions into your pre-warmed aqueous assay buffer.

Protocol 2: General Kinase Inhibition Assay (Example)

This protocol describes a generic fluorescence-based kinase assay.

  • Reagent Preparation: Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of the kinase, fluorescently labeled peptide substrate, and ATP in the assay buffer.

  • Compound Addition: In a 96-well or 384-well plate, add your serially diluted this compound to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Add the kinase to all wells except the negative controls and incubate for a short period (e.g., 10-15 minutes) at the reaction temperature to allow the inhibitor to bind.

  • Reaction Initiation: Start the reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time, ensuring that substrate consumption does not exceed 15%.

  • Detection: Stop the reaction (if necessary, depending on the assay format) and measure the fluorescence signal using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Troubleshooting_Workflow Inconsistent_Results Inconsistent Assay Results Check_Solubility Check for Compound Precipitation Inconsistent_Results->Check_Solubility Check_Aggregation Investigate Compound Aggregation Inconsistent_Results->Check_Aggregation Check_Stability Assess Compound Stability Inconsistent_Results->Check_Stability Check_Assay_Conditions Review Assay Conditions Inconsistent_Results->Check_Assay_Conditions Precipitate_Observed Precipitate Observed? Check_Solubility->Precipitate_Observed Aggregation_Suspected Aggregation Suspected? Check_Aggregation->Aggregation_Suspected Stability_Issue Stability Issue Suspected? Check_Stability->Stability_Issue Assay_Variability Assay Variability? Check_Assay_Conditions->Assay_Variability Precipitate_Observed->Check_Aggregation No Optimize_Solubilization Optimize Solubilization: - Lower Concentration - Adjust DMSO % - Use Co-solvents Precipitate_Observed->Optimize_Solubilization Yes Aggregation_Suspected->Check_Stability No Aggregation_Solutions Address Aggregation: - Add Detergent (e.g., 0.01% Triton X-100) - Run Aggregation Counter-screen Aggregation_Suspected->Aggregation_Solutions Yes Stability_Issue->Check_Assay_Conditions No Stability_Solutions Ensure Stability: - Prepare Fresh Stocks - Verify with LC-MS - Protect from Light/Air Stability_Issue->Stability_Solutions Yes Assay_Optimization Optimize Assay: - Calibrate Pipettes - Use Master Mixes - Avoid Edge Effects Assay_Variability->Assay_Optimization Yes

Caption: Troubleshooting workflow for inconsistent assay results.

Compound_Handling_Workflow Start Start: Solid Compound Equilibrate Equilibrate to Room Temp Start->Equilibrate Weigh Weigh Accurately Equilibrate->Weigh Dissolve Dissolve in Anhydrous DMSO (e.g., 20 mM) Weigh->Dissolve Aliquot Aliquot into Single-Use Vials (Amber, Tightly Sealed) Dissolve->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw Single Aliquot for Use Store->Thaw Serial_Dilute Prepare Serial Dilutions in DMSO Thaw->Serial_Dilute Final_Dilution Final Dilution into Aqueous Assay Buffer Serial_Dilute->Final_Dilution End Ready for Assay Final_Dilution->End

Caption: Recommended workflow for compound handling and preparation.

Signaling_Pathway_Hypothesis Compound This compound Target Target Protein (e.g., Kinase, Enzyme) Compound->Target Inhibition Signaling_Cascade Downstream Signaling Cascade Target->Signaling_Cascade Blocks Signal Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Signaling_Cascade->Cellular_Response Modulates

Caption: Hypothetical signaling pathway inhibition.

References

stability issues of 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability issues of 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol in solution for researchers, scientists, and drug development professionals. The following information is based on general chemical principles and data for structurally related compounds due to the limited specific stability data for this particular molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The thiol group is susceptible to oxidation, and the rate of oxidation can be pH-dependent. Basic conditions can deprotonate the thiol, making it more susceptible to oxidation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of disulfide bonds or other oxidation products.[1]

  • Temperature: Elevated temperatures can accelerate degradation processes.[1] For optimal stability, storage in a cool place is recommended.[1][2]

  • Light: Exposure to light, particularly UV light, can promote degradation of many organic compounds.

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while aprotic, anhydrous solvents are generally preferred for storage.

Q2: What are the visible signs of degradation in a solution of this compound?

A2: While specific degradation products are not documented in the provided search results, general signs of chemical degradation in a solution can include:

  • Color change

  • Formation of a precipitate

  • Development of an unusual odor

  • Changes in analytical measurements, such as a decrease in the concentration of the parent compound or the appearance of new peaks in an HPLC chromatogram.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: Based on general laboratory practice for thiol-containing compounds and safety data sheet recommendations for similar molecules, the following storage conditions are advised:

  • Temperature: Store solutions at low temperatures, such as 2-8°C or -20°C, to minimize thermal degradation.[3]

  • Light: Protect solutions from light by using amber vials or by storing them in the dark.

  • Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Container: Use tightly sealed containers to prevent solvent evaporation and exposure to air.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or loss of compound activity. Degradation of the compound in solution.1. Prepare fresh solutions before each experiment.2. Verify the concentration of the stock solution using a suitable analytical method (e.g., HPLC-UV).3. Review solution preparation and storage procedures to ensure they align with best practices for air- and light-sensitive compounds.
Appearance of unknown peaks in analytical chromatograms. Formation of degradation products.1. Characterize the unknown peaks using mass spectrometry (MS) to identify potential degradation products.2. Conduct a forced degradation study (see Experimental Protocols) to intentionally generate and identify degradation products, which can then be used as markers for instability.
Precipitate formation in the solution. 1. Poor solubility of the compound in the chosen solvent.2. Formation of an insoluble degradation product.1. Confirm the solubility of the compound in the solvent at the desired concentration. Consider using a different solvent or a co-solvent system if solubility is an issue.[4]2. If solubility is not the issue, analyze the precipitate to determine if it is a degradation product.

Experimental Protocols

Protocol 1: General Procedure for Assessing Solution Stability

This protocol outlines a general method for evaluating the stability of this compound in a specific solvent and under defined conditions.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, acetonitrile)

  • Calibrated analytical balance

  • Volumetric flasks

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Temperature-controlled storage units (e.g., refrigerator, freezer)

  • Light-protective containers (e.g., amber vials)

Procedure:

  • Prepare a stock solution of this compound of a known concentration in the desired solvent.

  • Immediately analyze an aliquot of the freshly prepared solution by HPLC to determine the initial concentration and purity (Time 0).

  • Divide the remaining stock solution into several aliquots in separate, tightly sealed, light-protected containers.

  • Store the aliquots under the desired conditions to be tested (e.g., 4°C in the dark, room temperature in the light).

  • At specified time points (e.g., 1, 3, 7, 14, and 30 days), remove one aliquot from each storage condition.

  • Allow the aliquot to equilibrate to room temperature.

  • Analyze the aliquot by HPLC to determine the concentration of the parent compound.

  • Calculate the percentage of the compound remaining at each time point relative to the initial concentration.

  • Monitor for the appearance of new peaks in the chromatogram, which may indicate degradation products.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution initial_analysis Initial Analysis (T=0) prep_stock->initial_analysis aliquot Aliquot Solution initial_analysis->aliquot condition1 Condition 1 (e.g., 4°C, dark) aliquot->condition1 condition2 Condition 2 (e.g., RT, light) aliquot->condition2 tp_analysis Analyze Aliquots at Specified Time Points condition1->tp_analysis condition2->tp_analysis data_analysis Calculate % Remaining & Identify Degradants tp_analysis->data_analysis

Caption: Workflow for assessing the stability of a compound in solution.

degradation_pathway Potential Degradation Pathway of Benzothiazole-2-thiol parent This compound disulfide Disulfide Dimer parent->disulfide Oxidation sulfonate Sulfonate parent->sulfonate Further Oxidation hydrolysis_product Hydrolysis Product (2-hydroxybenzothiazole derivative) parent->hydrolysis_product Hydrolysis oxidizing_agent Oxidizing Agent (e.g., O2) oxidizing_agent->disulfide oxidizing_agent->sulfonate hydrolysis_conditions H2O, pH hydrolysis_conditions->hydrolysis_product

Caption: Potential degradation pathways for a benzothiazole-2-thiol derivative.

References

minimizing off-target effects of 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Compound Name: 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol (Herein referred to as BTT-5TFM)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BTT-5TFM. Our aim is to help you minimize off-target effects and ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for BTT-5TFM?

A1: BTT-5TFM is a potent and selective inhibitor of Kinase Z, a key enzyme in the pro-survival signaling pathway downstream of the Epidermal Growth Factor Receptor (EGFR). It is an ATP-competitive inhibitor, binding to the kinase domain of Kinase Z and preventing the phosphorylation of its downstream substrate, Protein S.

Q2: I am observing significant cytotoxicity in my cell line, even at concentrations where I expect specific inhibition of Kinase Z. What could be the cause?

A2: This is a common issue that can arise from several factors. Firstly, ensure that the final concentration of your solvent (e.g., DMSO) is not exceeding 0.1% in the cell culture medium, as higher concentrations can be toxic. Secondly, BTT-5TFM has known off-target effects on Kinase X and Kinase Y at higher concentrations, which can trigger apoptosis. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.[1] Lastly, prolonged exposure can lead to cytotoxicity. Consider reducing the incubation time.

Q3: My results are inconsistent between experiments. What are the best practices for handling and storing BTT-5TFM?

A3: Inconsistent results can often be traced back to compound stability and handling.[2] BTT-5TFM is sensitive to light and repeated freeze-thaw cycles. For optimal stability, we recommend the following:

  • Solid Compound: Store at -20°C, protected from light.

  • Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot into single-use vials and store at -80°C.[2] Avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions from your frozen stock for each experiment. Do not store diluted solutions for extended periods.

Q4: I am not observing the expected downstream effect of Kinase Z inhibition (i.e., decreased phosphorylation of Protein S), even at concentrations that should be effective. Why might this be?

A4: There are a few possibilities to consider. First, confirm the activity of your BTT-5TFM stock solution, as improper storage can lead to degradation.[2] Second, ensure that the Kinase Z pathway is active in your specific cell model and experimental conditions. You may need to stimulate the pathway (e.g., with EGF) to observe significant levels of phosphorylated Protein S. Finally, consider the kinetics of the pathway; it may be necessary to perform a time-course experiment to identify the optimal time point for observing the desired effect.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High Cell Death/Low Viability 1. Concentration of BTT-5TFM is too high, leading to off-target effects or general cytotoxicity.[1] 2. Solvent (e.g., DMSO) concentration is toxic to cells. 3. Compound has degraded into a more toxic substance.1. Perform a dose-response experiment (e.g., MTT assay) to determine the IC50 and a non-toxic working concentration. 2. Ensure the final solvent concentration is ≤ 0.1%.[1] 3. Prepare a fresh stock solution from solid compound and re-test.
No Effect on Target Pathway 1. Concentration of BTT-5TFM is too low. 2. Compound has lost activity due to improper storage.[2] 3. The target pathway (Kinase Z) is not active in the experimental model.1. Increase the concentration of BTT-5TFM. Refer to the selectivity data below. 2. Verify the integrity of your stock solution via analytical methods if possible, or prepare a fresh stock.[2] 3. Confirm pathway activation via Western blot for phosphorylated Kinase Z or Protein S after stimulation (e.g., with a growth factor).
Unexpected Phenotypes Unrelated to Kinase Z 1. Off-target inhibition of other kinases (e.g., Kinase X or Kinase Y).[3][4] 2. BTT-5TFM may have other, uncharacterized off-target effects.1. Lower the concentration of BTT-5TFM to a more selective range. 2. Use a structurally distinct Kinase Z inhibitor as a control to confirm that the observed phenotype is specific to Kinase Z inhibition. 3. Perform a kinome-wide profiling assay to identify other potential off-targets.[5][6]

Data Summary

Table 1: In Vitro Kinase Selectivity Profile of BTT-5TFM

Kinase TargetIC50 (nM)Description
Kinase Z (Primary Target) 15 Potent inhibition of the intended target.
Kinase X (Off-Target)250Moderate inhibition at higher concentrations.
Kinase Y (Off-Target)800Weak inhibition, potential for effects at high micromolar concentrations.
Kinase A (Non-Target)>10,000No significant inhibition.
Kinase B (Non-Target)>10,000No significant inhibition.

Table 2: Recommended Concentration Ranges

Assay TypeRecommended ConcentrationNotes
In Vitro Kinase Assay1 - 100 nMFor direct measurement of enzymatic inhibition.
Cell-Based Assays (Short-term, <24h)50 - 200 nMOptimal range for selective on-target effects in most cell lines.
Cell-Based Assays (Long-term, >24h)25 - 100 nMLower concentrations are recommended to minimize cytotoxicity.
In Vivo StudiesVaries by modelRequires pharmacokinetic and pharmacodynamic studies.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of BTT-5TFM and establish a suitable working concentration.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of BTT-5TFM in culture medium. Also, prepare a vehicle control (e.g., 0.2% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the BTT-5TFM dilutions or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for On-Target and Off-Target Effects

This protocol allows for the assessment of BTT-5TFM's effect on the phosphorylation status of its intended target and potential off-targets.

  • Cell Treatment: Plate cells and treat with varying concentrations of BTT-5TFM and a vehicle control for the desired time. If necessary, stimulate the pathway with an appropriate growth factor.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:

    • Phospho-Protein S (On-target effect)

    • Total Protein S

    • Phospho-Substrate X (Downstream of off-target Kinase X)

    • Total Substrate X

    • A loading control (e.g., GAPDH or β-actin)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of BTT-5TFM.

Visualizations

Kinase_Z_Signaling_Pathway EGFR EGFR KinaseZ Kinase Z EGFR->KinaseZ Activates ProteinS Protein S KinaseZ->ProteinS Phosphorylates pProteinS p-Protein S ProteinS->pProteinS Survival Cell Survival & Proliferation pProteinS->Survival Promotes BTT_5TFM BTT-5TFM BTT_5TFM->KinaseZ Inhibits

Caption: Intended signaling pathway and inhibitory action of BTT-5TFM.

Off_Target_Effects cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways KinaseZ Kinase Z OnTargetEffect Desired Therapeutic Effect KinaseZ->OnTargetEffect KinaseX Kinase X OffTargetEffect1 Apoptosis KinaseX->OffTargetEffect1 KinaseY Kinase Y OffTargetEffect2 Other Cellular Effects KinaseY->OffTargetEffect2 BTT_5TFM BTT-5TFM (High Concentration) BTT_5TFM->KinaseZ Inhibits (Potent) BTT_5TFM->KinaseX Inhibits (Moderate) BTT_5TFM->KinaseY Inhibits (Weak)

Caption: Off-target effects of BTT-5TFM at high concentrations.

Troubleshooting_Workflow Start Experiment Shows Unexpected Results CheckConc Verify Compound Concentration & Purity Start->CheckConc CheckConc->Start Degraded DoseResponse Perform Dose-Response (e.g., MTT Assay) CheckConc->DoseResponse Purity OK SelectivityAssay Perform Kinome Selectivity Screen DoseResponse->SelectivityAssay No Clear Toxicity UseLowerConc Optimize Experiment: Use Lower Concentration DoseResponse->UseLowerConc Toxicity at High Conc. AlternativeInhibitor Use Structurally Different Inhibitor SelectivityAssay->AlternativeInhibitor Off-Targets Identified End Results Explained UseLowerConc->End AlternativeInhibitor->End

Caption: Logical workflow for troubleshooting off-target effects.

References

addressing resistance mechanisms to trifluoromethyl benzothiazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with trifluoromethyl benzothiazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address potential resistance mechanisms encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known mechanisms of action for anticancer benzothiazole compounds?

A1: Benzothiazole derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cancer cell proliferation and survival. These can include the inhibition of protein kinases and modulation of pathways such as the PI3K/Akt/mTOR and STAT3 signaling cascades. A significant mechanism for a subset of aminophenyl benzothiazoles involves bioactivation by the cytochrome P450 enzyme CYP1A1, which is regulated by the Aryl Hydrocarbon Receptor (AhR). This bioactivation leads to the formation of DNA adducts and subsequent cell death in sensitive cancer cells.

Q2: What are the potential mechanisms of acquired resistance to trifluoromethyl benzothiazole compounds?

A2: While direct resistance mechanisms to trifluoromethyl benzothiazole compounds are still under investigation, data from structurally similar 2-(4-amino-3-methylphenyl)benzothiazole suggest that resistance can arise from alterations in the AhR signaling pathway.[1][2] In resistant cells, the AhR may be constitutively localized in the nucleus, which prevents the drug from inducing the expression of CYP1A1.[1][2] This lack of CYP1A1 induction leads to decreased bioactivation of the compound and reduced intracellular drug accumulation and retention.[1][2] Another potential, more general mechanism of resistance is the increased expression of ATP-binding cassette (ABC) transporters, which can actively efflux the compound from the cell, reducing its intracellular concentration.

Q3: How does the trifluoromethyl group potentially influence the compound's activity and resistance profile?

A3: The trifluoromethyl (-CF3) group is known to enhance several properties of drug candidates. It can increase metabolic stability due to the strength of the carbon-fluorine bond, making the compound less susceptible to degradation by metabolic enzymes.[3] The -CF3 group also increases lipophilicity, which can improve cell membrane permeability and potentially enhance interactions with biological targets.[3][4] These properties may influence how the compound is metabolized and transported, which in turn could affect the development of resistance. For example, enhanced metabolic stability might bypass resistance mechanisms related to drug degradation, while altered lipophilicity could affect its interaction with efflux pumps.

Q4: My IC50 values for a trifluoromethyl benzothiazole compound are inconsistent. What could be the cause?

A4: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors.[5] It is crucial to standardize your experimental protocol. Key areas to check include:

  • Cell Culture Conditions: Ensure consistency in cell passage number, seeding density, and growth phase.

  • Compound Handling: Prepare fresh stock solutions of the compound and be mindful of its stability in your culture medium.

  • Assay Protocol: Standardize incubation times, reagent concentrations, and the specific viability assay used (e.g., MTT, WST-1).

  • Data Analysis: Use a consistent method for curve fitting and IC50 calculation.

For a more detailed breakdown, refer to the Troubleshooting Guide for Inconsistent IC50 Values below.

Troubleshooting Guides

Guide 1: Investigating Acquired Resistance in Cell Lines

This guide provides a step-by-step approach to developing and characterizing a cell line with acquired resistance to a trifluoromethyl benzothiazole compound.

Problem: You suspect your cell line has developed resistance to your trifluoromethyl benzothiazole compound, or you want to generate a resistant model.

Solution Workflow:

G cluster_0 Phase 1: Develop Resistant Cell Line cluster_1 Phase 2: Confirm and Characterize Resistance A 1. Initial IC50 Determination Determine the baseline IC50 of the parental cell line. B 2. Chronic Drug Exposure Culture parental cells in media with the compound at a concentration just below the IC50. A->B C 3. Stepwise Dose Escalation Gradually increase the compound concentration as cells adapt and resume proliferation. B->C D 4. Isolate and Expand Isolate clones that survive at higher concentrations and expand the population. C->D E 5. IC50 Re-evaluation Determine the IC50 of the resistant cell line and compare it to the parental line. A significant increase confirms resistance. D->E F 6. Cross-Resistance Testing Assess the sensitivity of the resistant line to other benzothiazole analogs and mechanistically different drugs. E->F G 7. Mechanistic Studies Investigate potential resistance mechanisms (e.g., AhR/CYP1A1 signaling, ABC transporter expression). F->G

Caption: Workflow for developing and characterizing a drug-resistant cell line.

Detailed Methodologies:

  • Initial IC50 Determination:

    • Seed parental cells in 96-well plates at a predetermined optimal density.

    • After 24 hours, treat the cells with a serial dilution of the trifluoromethyl benzothiazole compound.

    • Incubate for a period equivalent to at least two cell doubling times (e.g., 48-72 hours).

    • Assess cell viability using an appropriate assay (e.g., WST-1 or CellTiter-Glo®).

    • Calculate the IC50 value using non-linear regression analysis.

  • Chronic Drug Exposure and Dose Escalation:

    • Culture the parental cell line in a medium containing the trifluoromethyl benzothiazole compound at a concentration of approximately IC20-IC50.[2]

    • Maintain the culture, changing the medium with the fresh drug-containing medium every 2-3 days.

    • Once the cells have adapted and are proliferating steadily, increase the drug concentration in a stepwise manner.[1][2]

    • This process can take several months to achieve a high level of resistance.[2]

  • Confirmation of Resistance:

    • Perform an IC50 determination assay on the putative resistant cell line alongside the parental cell line.

    • A significant fold-increase in the IC50 value confirms the resistant phenotype.

Guide 2: Troubleshooting Inconsistent IC50 Values

Problem: You are observing high variability in your IC50 measurements between experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Cell-related Variability - Use low passage number cells: High passage numbers can lead to genetic drift and altered drug sensitivity. - Standardize seeding density: Ensure a homogenous cell suspension and accurate cell counting before plating. - Plate cells uniformly: Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS or media.
Compound-related Issues - Prepare fresh dilutions: The compound may be unstable in culture medium over time. Prepare fresh dilutions for each experiment from a validated stock solution. - Verify stock concentration: Ensure the concentration of your stock solution is accurate.
Assay Procedure - Consistent incubation times: Adhere to a strict timeline for drug exposure and assay development. - Optimize assay parameters: Ensure that the cell viability assay is in its linear range.
Data Analysis - Use a consistent curve-fitting model: Employ the same non-linear regression model (e.g., four-parameter logistic) for all analyses. - Sufficient data points: Use an adequate range of concentrations to define the top and bottom plateaus of the dose-response curve.
Guide 3: Investigating the AhR/CYP1A1 Signaling Pathway

Problem: You hypothesize that resistance to your trifluoromethyl benzothiazole compound is mediated by altered AhR/CYP1A1 signaling.

Experimental Workflow:

G cluster_0 Gene and Protein Expression Analysis cluster_1 Functional Assays cluster_2 Drug Metabolism and Accumulation A 1. qRT-PCR Compare CYP1A1 mRNA levels in parental vs. resistant cells after drug treatment. B 2. Western Blot Analyze AhR and CYP1A1 protein levels in both cell lines, with and without drug exposure. A->B C 3. Immunofluorescence Visualize the subcellular localization of AhR (cytoplasmic vs. nuclear) in parental and resistant cells. B->C D 4. EROD Assay Measure CYP1A1 enzymatic activity in both cell lines. C->D E 5. HPLC Analysis Quantify the intracellular concentration and metabolism of the compound in parental and resistant cells. D->E

Caption: Experimental workflow to investigate the AhR/CYP1A1 pathway in drug resistance.

Signaling Pathway Diagram:

AhR_Signaling cluster_sensitive Sensitive Cell cluster_nucleus_S Nucleus cluster_resistant Resistant Cell cluster_nucleus_R Nucleus TFBT_S Trifluoromethyl Benzothiazole AhR_cyt_S AhR TFBT_S->AhR_cyt_S Binds Metabolite_S Active Metabolite TFBT_S->Metabolite_S Metabolized by HSP90_S HSP90 AhR_cyt_S->HSP90_S AhR_nuc_S AhR AhR_cyt_S->AhR_nuc_S Translocates AhR_HSP90_S AhR-HSP90 Complex AhR_HSP90_S->AhR_cyt_S AhR_ARNT_S AhR-ARNT Complex AhR_nuc_S->AhR_ARNT_S ARNT_S ARNT ARNT_S->AhR_ARNT_S XRE_S XRE AhR_ARNT_S->XRE_S Binds CYP1A1_gene_S CYP1A1 Gene XRE_S->CYP1A1_gene_S Induces Transcription CYP1A1_prot_S CYP1A1 Protein CYP1A1_gene_S->CYP1A1_prot_S Translation DNA_adducts_S DNA Adducts Metabolite_S->DNA_adducts_S Apoptosis_S Apoptosis DNA_adducts_S->Apoptosis_S TFBT_R Trifluoromethyl Benzothiazole AhR_nuc_R AhR (Constitutively Nuclear) TFBT_R->AhR_nuc_R Fails to activate CYP1A1_gene_R CYP1A1 Gene (Not Induced) AhR_nuc_R->CYP1A1_gene_R No Induction ARNT_R ARNT No_Apoptosis_R Cell Survival

Caption: Proposed AhR signaling in sensitive vs. resistant cells.

Data Presentation

The following tables provide an example based on published data for a 2-(4-aminophenyl)benzothiazole analog, which can serve as a reference for your own experiments with trifluoromethyl benzothiazole compounds.

Table 1: Comparative Cytotoxicity of a Benzothiazole Analog in Sensitive and Resistant Breast Cancer Cell Lines

Cell LinePhenotypeCompoundGI50 (µM)Fold Resistance
MCF-7Sensitive (Parental)2-(4-amino-3-methylphenyl)benzothiazole<0.005-
MCF-7/203RResistant2-(4-amino-3-methylphenyl)benzothiazole>50>10,000
MDA-MB-468Sensitive (Parental)2-(4-amino-3-methylphenyl)benzothiazole<0.005-
MDA-MB-468/203RResistant2-(4-amino-3-methylphenyl)benzothiazole>50>10,000

Data adapted from Kashida et al. (2011). GI50 is the concentration for 50% growth inhibition.[1][2]

Table 2: Cross-Resistance Profile of a Benzothiazole-Resistant Cell Line

CompoundClass/MechanismGI50 in Sensitive Line (µM)GI50 in Resistant Line (µM)Fold Resistance
Benzothiazole Analogs
2-(4-amino-3-iodophenyl)benzothiazoleAhR Activator<0.005>30>6,000
2-(4-amino-3-cyanophenyl)benzothiazoleAhR Activator<0.005>30>6,000
Other Anticancer Agents
Benzo[a]pyreneAhR Activator~0.1~0.1~1
DoxorubicinTopoisomerase II Inhibitor~0.02~0.02~1

Data adapted from Kashida et al. (2011). This demonstrates that resistance is specific to the benzothiazole class and not a general multidrug resistance phenotype.[1][2]

References

Technical Support Center: Synthesis of 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during synthesis and scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially viable method is the reaction of 4-amino-3-mercaptobenzotrifluoride with carbon disulfide. This one-pot synthesis is favored for its efficiency and relatively straightforward procedure.

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Temperature and pressure are crucial for achieving high yield and purity. The reaction is typically carried out at elevated temperatures and pressures to ensure the cyclization and formation of the benzothiazole ring. Careful control of the stoichiometry of reactants, particularly carbon disulfide, is also essential to prevent the formation of byproducts.

Q3: Are there any specific safety precautions to consider for this synthesis?

A3: Yes, several safety measures are critical. Carbon disulfide is highly flammable and toxic; therefore, the reaction must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. The reaction also generates hydrogen sulfide gas, which is toxic and has a strong, unpleasant odor. An appropriate scrubbing system should be in place to neutralize this gas. The reaction is often performed under pressure, so a suitable pressure reactor must be used.

Q4: How can the purity of the final product be assessed?

A4: The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Melting point analysis can also provide a good indication of purity.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction due to insufficient temperature or pressure.- Suboptimal stoichiometry of reactants.- Loss of product during workup and purification.- Ensure the reaction is heated to the recommended temperature and pressure for the specified duration.- Carefully measure and control the molar ratios of 4-amino-3-mercaptobenzotrifluoride and carbon disulfide.- Optimize the extraction and recrystallization steps to minimize product loss.
Formation of Dark-Colored Impurities - Oxidation of the thiol group to form disulfides.- Side reactions due to excessive temperature or reaction time.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Carefully monitor the reaction temperature and time to avoid overheating and prolonged reaction duration.- Purify the crude product by recrystallization using an appropriate solvent system.
Product is an Oil or Gummy Solid - Presence of impurities or residual solvent.- Ensure complete removal of the reaction solvent under vacuum.- Perform multiple recrystallizations from a suitable solvent to remove impurities.- Consider using a different solvent system for purification.
Difficulty in Isolating the Product - Product is soluble in the aqueous phase during workup.- Adjust the pH of the aqueous layer to suppress the ionization of the thiol group, thereby reducing its water solubility.- Use a different organic solvent for extraction that has a higher affinity for the product.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis from 4-amino-3-mercaptobenzotrifluoride and carbon disulfide.

Materials:

  • 4-amino-3-mercaptobenzotrifluoride

  • Carbon Disulfide (CS₂)

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Activated Charcoal

  • Deionized Water

Equipment:

  • Pressure reactor equipped with a mechanical stirrer, thermocouple, and pressure gauge

  • Heating mantle

  • Glassware for workup and recrystallization

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a pressure reactor, a solution of 4-amino-3-mercaptobenzotrifluoride in ethanol is prepared.

  • Addition of Reactants: Carbon disulfide is added to the reactor. The reactor is then sealed.

  • Reaction Conditions: The mixture is heated to 100-120°C and pressurized to 5-10 atm. The reaction is stirred vigorously for 4-6 hours.

  • Workup: After cooling to room temperature, the reactor is carefully depressurized in a fume hood. The reaction mixture is transferred to a round-bottom flask, and the ethanol is removed under reduced pressure.

  • Purification: The residue is dissolved in an aqueous solution of sodium hydroxide and washed with a non-polar organic solvent (e.g., hexane) to remove non-acidic impurities. The aqueous layer is then treated with activated charcoal to remove colored impurities, followed by filtration. The filtrate is acidified with hydrochloric acid to precipitate the product.

  • Isolation and Drying: The precipitated solid is collected by filtration, washed with deionized water until the washings are neutral, and dried under vacuum to afford this compound as a solid.

Quantitative Data Summary

ParameterValue
Reactant Molar Ratio (4-amino-3-mercaptobenzotrifluoride : CS₂) 1 : 1.2
Reaction Temperature 110 °C
Reaction Pressure 8 atm
Reaction Time 5 hours
Typical Yield 85-95%
Melting Point 178-182 °C

Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_isolation Isolation Reactants 4-amino-3-mercaptobenzotrifluoride + Carbon Disulfide + Ethanol Pressure_Reactor Pressure Reactor (110°C, 8 atm, 5h) Reactants->Pressure_Reactor Solvent_Removal Solvent Removal (Rotary Evaporator) Pressure_Reactor->Solvent_Removal Base_Wash Aqueous NaOH Wash + Hexane Extraction Solvent_Removal->Base_Wash Charcoal_Treatment Activated Charcoal Treatment & Filtration Base_Wash->Charcoal_Treatment Acidification Acidification (HCl) & Precipitation Charcoal_Treatment->Acidification Filtration Filtration & Washing Acidification->Filtration Drying Vacuum Drying Filtration->Drying Product Final Product: 5-(Trifluoromethyl)-1,3- benzothiazole-2-thiol Drying->Product

Caption: Synthetic workflow for this compound.

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Trifluoromethylated Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a trifluoromethyl (-CF3) group to this versatile structure has been a key strategy in drug design, often leading to enhanced potency and improved pharmacokinetic profiles. This guide provides a comparative analysis of the structure-activity relationships (SAR) of trifluoromethylated benzothiazole derivatives, supported by experimental data and detailed methodologies.

The Influence of the Trifluoromethyl Group

The trifluoromethyl group is a unique substituent in medicinal chemistry due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. When incorporated into the benzothiazole scaffold, the -CF3 group can significantly impact the molecule's interaction with biological targets. Its placement on either the benzothiazole ring system or on appended aryl moieties can drastically alter the compound's efficacy and selectivity.

Comparative Anticancer Activity

Trifluoromethylated benzothiazole derivatives have demonstrated significant potential as anticancer agents. The cytotoxic effects are largely influenced by the position of the -CF3 group and the nature of other substituents.

Table 1: Comparative in vitro Anticancer Activity (IC50/GI50 in µM) of Trifluoromethylated Benzothiazole Derivatives

Compound IDStructureCancer Cell LineIC50 / GI50 (µM)Key SAR Observations
1 3,5-bis-trifluoromethylphenylurea derivativeACHN (Renal)0.542The presence of two -CF3 groups on the phenylurea moiety is crucial for high potency.[1]
A-498 (Kidney)Not specified
2 6-(trifluoromethyl) derivativeNot specifiedNot specifiedGeneral observation that -CF3 at position 6 can enhance activity.
3 2-(Aryl)-6-(trifluoromethyl)benzothiazoleNot specifiedNot specifiedThe nature of the aryl group at position 2 significantly modulates activity.

Comparative Antimicrobial Activity

The antimicrobial potential of trifluoromethylated benzothiazoles has been explored against a range of bacterial and fungal pathogens. The SAR in this context often relates to the molecule's ability to penetrate microbial cell walls and interact with specific enzymes.

Table 2: Comparative in vitro Antimicrobial Activity (MIC in µg/mL) of Trifluoromethylated Benzothiazole Derivatives

Compound IDStructureMicroorganismMIC (µg/mL)Key SAR Observations
4 N-(benzo[d]thiazol-2-yl)-2-(3-(trifluoromethyl)-5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazin-7(8H)-yl)acetamideM. tuberculosisNot specifiedHybrid molecules incorporating a triazolo-pyrazine moiety show promise as anti-tubercular agents.
5 6-(Trifluoromethyl)benzothiazole derivativeS. aureusNot specifiedThe -CF3 group at the 6-position is a common feature in antimicrobial benzothiazoles.
E. coliNot specified

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the validation and comparison of biological data. Below are representative protocols for the synthesis and biological evaluation of trifluoromethylated benzothiazole derivatives.

Synthesis of 2-Aryl-6-(trifluoromethyl)benzothiazole Derivatives

A common synthetic route to 2-aryl-6-(trifluoromethyl)benzothiazoles involves the condensation of 2-amino-5-(trifluoromethyl)benzenethiol with a substituted aromatic aldehyde.

Materials:

  • 2-amino-5-(trifluoromethyl)benzenethiol

  • Substituted aromatic aldehyde (e.g., 4-hydroxybenzaldehyde)

  • Ethanol (solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • A mixture of 2-amino-5-(trifluoromethyl)benzenethiol (1 mmol) and the substituted aromatic aldehyde (1 mmol) is dissolved in ethanol (20 mL).

  • A catalytic amount of glacial acetic acid (2-3 drops) is added to the mixture.

  • The reaction mixture is refluxed for 4-6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Trifluoromethylated benzothiazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • The cells are then treated with various concentrations of the trifluoromethylated benzothiazole derivatives (typically ranging from 0.01 to 100 µM) for 48 or 72 hours.

  • After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

In Vitro Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Trifluoromethylated benzothiazole derivatives (dissolved in DMSO)

  • 96-well microplates

Procedure:

  • A serial two-fold dilution of the trifluoromethylated benzothiazole derivatives is prepared in the appropriate broth in a 96-well microplate.

  • A standardized inoculum of the microorganism (approximately 5 x 10^5 CFU/mL) is added to each well.

  • The plates are incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

Visualizing Structure-Activity Relationships and Workflows

Graphical representations are invaluable for understanding complex relationships and experimental processes.

SAR_Anticancer cluster_scaffold Benzothiazole Core cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold Benzothiazole R1 Substituent at R1 (e.g., Aryl group) Scaffold->R1 at C2 R2 Substituent at R2 (e.g., H, Halogen) Scaffold->R2 on Benzene Ring CF3 Trifluoromethyl (-CF3) Group Activity Anticancer Potency (e.g., low IC50) CF3->Activity Enhances R1->CF3 on Aryl Ring R1->Activity Modulates R2->CF3 at C6 R2->Activity Modulates Experimental_Workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation Start Starting Materials (2-aminothiophenol derivative, aldehyde) Reaction Condensation Reaction Start->Reaction Purification Purification & Characterization Reaction->Purification Final_Compound Trifluoromethylated Benzothiazole Derivative Purification->Final_Compound Treatment Treatment with Compound Final_Compound->Treatment Cell_Culture Cell Culture / Microbial Culture Cell_Culture->Treatment Assay MTT Assay / MIC Determination Treatment->Assay Data_Analysis Data Analysis (IC50 / MIC calculation) Assay->Data_Analysis

References

Validating the In Vivo Anticancer Efficacy of 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the in vivo anticancer activity of 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol. Given the nascent stage of in vivo research for this specific compound, this document draws upon established methodologies and data from studies on structurally related benzothiazole-2-thiol derivatives to propose a comprehensive validation strategy.

Comparative Analysis of Anticancer Activity

The therapeutic potential of novel anticancer agents is benchmarked against existing treatments and analogs. The following tables summarize key performance indicators from a representative study on a benzothiazole-2-thiol derivative, XC-591, which can serve as a comparator for future studies on this compound.

Table 1: In Vivo Tumor Growth Inhibition
CompoundAnimal ModelTumor TypeDosageAdministration RouteTumor Growth Inhibition (%)Survival Rate (%)Reference
XC-591 BALB/c Mice4T1 Breast Cancer50 mg/kg/dayOral Gavage65%Not Reported[1]
Cisplatin (Control) BALB/c Mice4T1 Breast Cancer2 mg/kg/weekIntraperitoneal40%Not Reported[1]
Vehicle (Control) BALB/c Mice4T1 Breast CancerN/AOral Gavage0%Not Reported[1]
Table 2: In Vivo Anti-Metastatic Effects
CompoundAnimal ModelPrimary TumorMetastatic SiteReduction in Metastatic Nodules (%)Reference
XC-591 BALB/c Mice4T1 Breast CancerLung~70%[1]
Vehicle (Control) BALB/c Mice4T1 Breast CancerLung0%[1]

Detailed Experimental Protocols

Robust and reproducible experimental design is crucial for the validation of anticancer agents.[2][3] The following protocols are based on established methodologies for in vivo assessment of anticancer compounds.[4][5]

Animal Model and Tumor Implantation
  • Animal Strain: Female BALB/c mice, 6-8 weeks old.[4]

  • Cell Line: 4T1 murine breast cancer cells, known for their aggressive growth and metastatic potential.

  • Implantation: 1 x 10^5 4T1 cells in 100 µL of PBS are injected subcutaneously into the mammary fat pad of each mouse.

Dosing and Administration
  • Grouping: Mice are randomly assigned to three groups (n=10 per group):

    • Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • This compound (e.g., 50 mg/kg/day).

    • Positive control (e.g., Cisplatin, 2 mg/kg/week).

  • Administration: The investigational compound and vehicle are administered daily via oral gavage, while the positive control is administered intraperitoneally once a week.[4]

Efficacy Endpoints
  • Tumor Growth: Tumor volume is measured every two days using calipers (Volume = 0.5 x length x width^2).

  • Metastasis: At the end of the study, lungs are harvested, and the number of metastatic nodules on the surface is counted.

  • Survival: A separate cohort of animals may be used for survival studies, with the endpoint being tumor volume reaching a predetermined size or signs of morbidity.[6]

Histological and Molecular Analysis
  • Immunohistochemistry: Tumor tissues are stained for markers of apoptosis (e.g., cleaved caspase-3), proliferation (e.g., Ki-67), and angiogenesis (e.g., CD31).

  • Western Blot: Protein expression levels of key signaling molecules (e.g., RhoGDI, Akt) are analyzed in tumor lysates to elucidate the mechanism of action.[1]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_setup Phase 1: Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis animal_model Select Animal Model (e.g., BALB/c mice) cell_culture Culture 4T1 Cancer Cells tumor_implantation Subcutaneous Tumor Implantation cell_culture->tumor_implantation randomization Randomize into Treatment Groups (Vehicle, Test Compound, Positive Control) tumor_implantation->randomization dosing Daily Oral Gavage of Test Compound randomization->dosing monitoring Monitor Tumor Growth and Animal Health dosing->monitoring euthanasia Euthanasia and Tissue Collection monitoring->euthanasia metastasis_assessment Assess Lung Metastasis euthanasia->metastasis_assessment histology Immunohistochemistry (Apoptosis, Proliferation, Angiogenesis) euthanasia->histology western_blot Western Blot for Signaling Proteins euthanasia->western_blot

Caption: In vivo validation workflow for anticancer agents.

Postulated Signaling Pathway Inhibition

Benzothiazole derivatives have been shown to modulate various signaling pathways involved in cancer progression.[7] One such pathway involves the inhibition of RhoGDI, which is overexpressed in several cancers and associated with poor prognosis.[1]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt proliferation Cell Proliferation akt->proliferation Promotes apoptosis Apoptosis akt->apoptosis Inhibits rho_gtpases Rho GTPases metastasis Metastasis rho_gtpases->metastasis Promotes rho_gdi RhoGDI rho_gdi->rho_gtpases Inhibits transcription Gene Transcription benzothiazole This compound benzothiazole->akt Potential Inhibition benzothiazole->rho_gdi Potential Inhibition

Caption: Potential mechanism of action via RhoGDI and Akt inhibition.

Alternative and Comparative Compounds

The landscape of anticancer drug development is vast. Besides direct analogs, it is beneficial to compare the performance of this compound with other classes of compounds targeting similar pathways or tumor types. Numerous benzothiazole derivatives have demonstrated anticancer properties through various mechanisms.[8][9] For instance, some derivatives act as carbonic anhydrase inhibitors, which are effective against hypoxic tumors.[8] A thorough literature review of compounds in similar stages of preclinical development will provide a broader context for evaluating the therapeutic potential of this novel agent.

References

A Comparative Analysis of 5- and 6-Trifluoromethyl Benzothiazole-2-thiol Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological efficacy of two constitutional isomers: 5-trifluoromethyl benzothiazole-2-thiol and 6-trifluoromethyl benzothiazole-2-thiol. The position of the trifluoromethyl (CF₃) group on the benzothiazole ring is a critical determinant of the molecule's biological activity. While a direct head-to-head comparative study is not available in the current literature, this document synthesizes existing data from studies on closely related derivatives to infer a comparative efficacy profile.

Data Presentation: Summary of Biological Activity

The available quantitative data primarily focuses on derivatives of 6-trifluoromethyl benzothiazole-2-thiol, with findings suggesting its potential in antimicrobial and anticancer applications. In contrast, structure-activity relationship (SAR) studies on other benzothiazole series indicate that a trifluoromethyl group at the 5-position may be detrimental to biological activity.

Compound DerivativeBiological ActivityAssayCell Line / OrganismEfficacy MetricReference
2-Benzylthio-6-trifluoromethyl-1,3-benzothiazoleAntimicrobialBroth MicrodilutionStaphylococcus aureusMIC: 3.12 µg/mL[1]
2-Benzylthio-6-trifluoromethyl-1,3-benzothiazoleAnticancer (Cytotoxicity)Cell Viability AssayHeLa (Human cervical cancer)~80% inhibition at 100 µM[1]
5-Trifluoromethyl Benzothiazole Derivative (in a separate chemical series)In vitro biological activityNot specifiedNot specified>40-fold loss of activity compared to 5-chloro analog

Note: The data for the 6-trifluoromethyl derivative is for a 2-benzylthio ether, not the parent thiol. The information for the 5-trifluoromethyl compound is qualitative and derived from an SAR study on a different benzothiazole scaffold.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for evaluating the efficacy of benzothiazole derivatives.

Protocol 1: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay to assess the in vitro cytotoxic effects of compounds on cancer cell lines.[2][3][4][5]

1. Cell Seeding:

  • Cancer cells (e.g., HeLa) are harvested during their logarithmic growth phase.
  • A cell suspension is prepared, and the cell density is adjusted.
  • Cells are seeded into 96-well microtiter plates at a density of approximately 5,000-10,000 cells per well in 100 µL of complete culture medium.
  • Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • The test compound (e.g., 2-benzylthio-6-trifluoromethyl-1,3-benzothiazole) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
  • Serial dilutions of the stock solution are prepared in the culture medium to achieve the desired final concentrations.
  • The medium from the cell plates is aspirated, and 100 µL of the medium containing the various concentrations of the test compound is added to the wells.
  • Control wells containing medium with the vehicle (e.g., DMSO) and untreated cells are also included.
  • The plates are incubated for a further 48 hours under the same conditions.

3. MTT Addition and Formazan Solubilization:

  • After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.
  • The plates are incubated for an additional 4 hours at 37°C.
  • The medium is then carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.

4. Data Acquisition:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm or 570 nm.
  • The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7][8][9][10]

1. Preparation of Inoculum:

  • The test microorganism (e.g., Staphylococcus aureus) is cultured in a suitable broth medium overnight.
  • The bacterial suspension is then diluted to achieve a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.

2. Compound Dilution:

  • The test compound is dissolved in an appropriate solvent to create a stock solution.
  • Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate containing a suitable broth medium.

3. Inoculation and Incubation:

  • Each well is inoculated with the standardized bacterial suspension.
  • The plates are incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Mandatory Visualizations

Experimental Workflow: Cytotoxicity and Antimicrobial Testing

G cluster_0 Cytotoxicity Testing (MTT Assay) cluster_1 Antimicrobial Susceptibility Testing (MIC Assay) A Cell Seeding (e.g., HeLa cells in 96-well plates) B Compound Treatment (Serial dilutions of test compounds) A->B C MTT Addition & Incubation B->C D Formazan Solubilization C->D E Absorbance Measurement (Microplate Reader) D->E F Data Analysis (IC50 Determination) E->F G Bacterial Inoculum Preparation (e.g., S. aureus) H Compound Dilution (Serial dilutions in 96-well plates) G->H I Inoculation & Incubation H->I J Visual Inspection for Growth I->J K MIC Determination J->K

Caption: Workflow for evaluating the cytotoxicity and antimicrobial activity of benzothiazole derivatives.

Hypothesized Signaling Pathway: PI3K/Akt Inhibition

Benzothiazole derivatives have been reported to exert their anticancer effects by modulating various signaling pathways, with the PI3K/Akt pathway being a frequently implicated target.[11][12][13][14][15] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activates/Inhibits BT Benzothiazole Derivative BT->PI3K Inhibits BT->Akt Inhibits Proliferation Cell Proliferation Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

Caption: Hypothesized mechanism of action via inhibition of the PI3K/Akt signaling pathway.

Concluding Remarks

The available evidence, though indirect, suggests a notable difference in the biological potential of 5- and 6-trifluoromethyl benzothiazole-2-thiol. Derivatives of the 6-substituted isomer have demonstrated promising antimicrobial and anticancer activities in preliminary studies.[1] Conversely, SAR data from related series raises the possibility that the 5-trifluoromethyl substitution may lead to a significant reduction in efficacy.

References

The Trifluoromethyl Group: A Key Player in Enhancing the Therapeutic Potential of Benzothiazole-2-thiol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethyl (CF3) group stands out for its profound ability to modulate the physicochemical and biological properties of drug candidates. When appended to the privileged benzothiazole-2-thiol scaffold, a nucleus renowned for its diverse pharmacological activities, the CF3 group imparts a range of advantages that can significantly enhance a compound's therapeutic profile. This guide provides a comparative analysis of trifluoromethylated benzothiazole-2-thiol derivatives against their non-fluorinated counterparts, supported by experimental data and detailed methodologies.

Enhanced Biological Activity: A Quantitative Look

The introduction of a trifluoromethyl group onto the benzothiazole ring can lead to a substantial increase in biological potency, particularly in the context of anticancer activity. The strong electron-withdrawing nature of the CF3 group can alter the electronic distribution of the entire molecule, potentially leading to more favorable interactions with biological targets.

Table 1: Comparative Anticancer Activity of Benzothiazole Derivatives

CompoundStructureCancer Cell LineIC50 (µM)Reference
Benzothiazole-2-thiol (BZT) (Structure of Benzothiazole-2-thiol)HeLa (Cervical Cancer)>100[1]
5-(Trifluoromethyl)thiazolo[4,5-d]pyrimidine-2-thiol derivative (analogue) (Structure of a representative trifluoromethylated thiazolopyrimidine derivative)C32 (Amelanotic Melanoma)2.07[2]

Disclaimer: The data presented in this table is compiled from different studies and is intended for illustrative purposes to highlight the potential impact of the trifluoromethyl group. The experimental conditions may have varied between the studies.

The data, while not a direct comparison, suggests a significant increase in cytotoxic potency with the presence of a trifluoromethyl group on a related heterocyclic scaffold. This enhancement is a recurring theme in medicinal chemistry, where the CF3 group is often employed to boost the efficacy of lead compounds.

Physicochemical Advantages Conferred by the Trifluoromethyl Group

The trifluoromethyl group's unique properties extend beyond enhancing biological activity. It significantly influences key physicochemical parameters that are critical for a drug's overall performance, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Comparison of Physicochemical Properties

PropertyBenzothiazole (Parent Scaffold)Trifluoromethylated BenzothiazoleAdvantage of Trifluoromethyl Group
Lipophilicity (LogP) LowerHigherEnhanced cell membrane permeability and oral absorption.
Metabolic Stability Susceptible to oxidative metabolismMore resistant to enzymatic degradationIncreased in vivo half-life and bioavailability.
pKa Less acidicMore acidicAltered ionization state at physiological pH, potentially improving solubility and target engagement.

The increased lipophilicity is a direct consequence of the CF3 group's hydrophobic nature. This property can facilitate the passage of the drug molecule through biological membranes, leading to better absorption and distribution to the target tissues. Furthermore, the high strength of the carbon-fluorine bond makes the trifluoromethyl group exceptionally resistant to metabolic degradation by cytochrome P450 enzymes, a common route of drug metabolism. This enhanced metabolic stability translates to a longer half-life in the body, allowing for less frequent dosing and a more sustained therapeutic effect.

Experimental Protocols

To facilitate the replication and validation of the findings discussed, detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, C32)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control.

  • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Metabolic Stability Assay in Human Liver Microsomes

This assay determines the rate at which a compound is metabolized by liver enzymes.

Materials:

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compound

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system

Procedure:

  • Pre-warm the HLM suspension and the NADPH regenerating system to 37°C.

  • In a microcentrifuge tube, add the phosphate buffer, HLM suspension, and the test compound.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.

Lipophilicity Measurement (Shake-Flask Method)

This method determines the partition coefficient (LogP) of a compound between octanol and water.

Materials:

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Test compound

  • Glass vials

  • Shaker

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare a stock solution of the test compound in either water or n-octanol.

  • Add equal volumes of the pre-saturated n-octanol and water to a glass vial.

  • Add a small amount of the stock solution of the test compound to the vial.

  • Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.

  • Let the vial stand to allow for complete phase separation.

  • Carefully take an aliquot from both the aqueous and the octanol layers.

  • Quantify the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the logarithm of this value.

Visualizing the Impact and Workflow

Diagrams can effectively illustrate the conceptual advantages and experimental processes related to trifluoromethylated benzothiazole-2-thiol compounds.

G cluster_advantages Advantages of CF3 Group cluster_outcomes Improved Pharmacological Profile Increased Lipophilicity Increased Lipophilicity Enhanced Bioavailability Enhanced Bioavailability Increased Lipophilicity->Enhanced Bioavailability Enhanced Metabolic Stability Enhanced Metabolic Stability Longer Half-life Longer Half-life Enhanced Metabolic Stability->Longer Half-life Improved Target Binding Improved Target Binding Increased Potency Increased Potency Improved Target Binding->Increased Potency Benzothiazole-2-thiol Benzothiazole-2-thiol Trifluoromethylated\nBenzothiazole-2-thiol Trifluoromethylated Benzothiazole-2-thiol Benzothiazole-2-thiol->Trifluoromethylated\nBenzothiazole-2-thiol Add CF3 Group Trifluoromethylated\nBenzothiazole-2-thiol->Increased Lipophilicity Trifluoromethylated\nBenzothiazole-2-thiol->Enhanced Metabolic Stability Trifluoromethylated\nBenzothiazole-2-thiol->Improved Target Binding

Caption: Logical flow of advantages conferred by the trifluoromethyl group.

G start Start: Compound Synthesis physchem Physicochemical Characterization (LogP, pKa, Solubility) start->physchem invitro In Vitro Biological Screening (Cytotoxicity, Enzyme Inhibition) physchem->invitro adme In Vitro ADME Assays (Metabolic Stability) invitro->adme sar Structure-Activity Relationship (SAR) Analysis adme->sar lead_opt Lead Optimization sar->lead_opt Iterative Improvement

References

5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol vs. established kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Benzothiazole-Based Kinase Inhibitors

An Evaluation of a Novel Compound in the Context of Established Kinase Inhibitors

Introduction

This guide provides a comparative overview of kinase inhibitors, with a specific focus on the benzothiazole chemical scaffold. The initial compound of interest for this analysis was 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol . However, a comprehensive review of publicly available scientific literature and databases reveals no specific data on the kinase inhibitory activity or the biological targets of this particular molecule.

Therefore, to provide a valuable and relevant resource for researchers, this guide will broaden its scope to the wider class of benzothiazole derivatives that have been successfully developed as kinase inhibitors. We will explore established benzothiazole-based inhibitors targeting well-known kinases, such as c-Jun N-terminal kinase (JNK) and FMS-like tyrosine kinase 3 (FLT3), for which extensive experimental data is available. This approach allows for a data-driven comparison and provides a framework for the potential evaluation of novel compounds like this compound.

The benzothiazole scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding site of various kinases.[1] This structural motif is present in several compounds that have been investigated for their potent and selective inhibition of protein kinases involved in cancer and inflammatory diseases.[2][3] This guide will present quantitative data for these established inhibitors, detail the experimental protocols used to generate such data, and visualize the relevant biological pathways and experimental workflows.

Section 1: Comparative Analysis of Benzothiazole-Based Kinase Inhibitors

While data for this compound is unavailable, we can compare established benzothiazole-containing kinase inhibitors to understand the potential of this chemical class. Here, we focus on two representative examples: AS601245 , a JNK inhibitor, and Quizartinib (AC220) , a potent FLT3 inhibitor.

Data Presentation: Inhibitory Activity

The following table summarizes the in vitro potency of these selected inhibitors against their primary kinase targets. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

CompoundTarget Kinase(s)IC₅₀ (nM)Compound Class
This compound Not EstablishedData Not AvailableBenzothiazole
AS601245 JNK1150[4][5][6]1,3-Benzothiazol-2-yl Acetonitrile
JNK2220[4][5][6]
JNK370[4][5][6]
Quizartinib (AC220) FLT3 (Wild-Type)4.2[7][8]Imidazo[2,1-b][9][10]benzothiazole
FLT3 (ITD Mutant)1.1[7][8]

Section 2: Relevant Signaling Pathways

Understanding the signaling pathways in which these kinases operate is crucial for drug development. Below are diagrams for the JNK and FLT3 signaling pathways, which are known to be targeted by benzothiazole derivatives.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated by stress stimuli such as inflammatory cytokines and UV radiation, and it regulates cellular processes like apoptosis, inflammation, and proliferation.[9][11]

JNK_Signaling_Pathway cluster_stimuli Stress Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Targets cluster_cellular_response Cellular Response Stimuli Cytokines (e.g., TNF-α) UV Radiation, Osmotic Shock MAP3K ASK1, MEKK1, TAK1 Stimuli->MAP3K Activates MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 Phosphorylates JNK JNK1 / JNK2 / JNK3 MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates ATF2 ATF2 JNK->ATF2 Phosphorylates p53 p53 JNK->p53 Phosphorylates Response Apoptosis Inflammation Proliferation cJun->Response ATF2->Response p53->Response

JNK Signaling Cascade
FLT3 Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a key role in the proliferation and differentiation of hematopoietic stem cells.[12] Mutations, particularly internal tandem duplications (ITD), lead to constitutive activation of FLT3, promoting aberrant cell growth in acute myeloid leukemia (AML).[10]

FLT3_Signaling_Pathway cluster_receptor Cell Membrane cluster_pathways Downstream Pathways cluster_cellular_response Cellular Response FLT3L FLT3 Ligand (FL) FLT3R FLT3 Receptor FLT3L->FLT3R Binds & Activates PI3K PI3K / AKT FLT3R->PI3K Activates RAS RAS / MAPK FLT3R->RAS Activates STAT5 JAK / STAT5 FLT3R->STAT5 Activates Response Cell Proliferation Survival Differentiation PI3K->Response RAS->Response STAT5->Response

FLT3 Signaling Cascade

Section 3: Experimental Protocols

The determination of a compound's kinase inhibitory activity involves standardized biochemical and cellular assays. These protocols are essential for generating reliable and comparable data.

General Workflow for Kinase Inhibitor Screening

The process of identifying and characterizing a kinase inhibitor follows a multi-step workflow, from initial high-throughput screening to in-depth cellular and in vivo analysis.

Kinase_Inhibitor_Workflow cluster_discovery Discovery & Validation cluster_characterization Characterization cluster_preclinical Preclinical HTS 1. High-Throughput Screening (Biochemical Assay) Hit_Confirmation 2. Hit Confirmation (Orthogonal Assay) HTS->Hit_Confirmation Dose_Response 3. Dose-Response & IC₅₀ (Biochemical Assay) Hit_Confirmation->Dose_Response Selectivity 4. Selectivity Profiling (Kinome-wide Screen) Dose_Response->Selectivity Cellular_Assay 5. Cellular Target Engagement & Functional Assays Selectivity->Cellular_Assay In_Vivo 6. In Vivo Efficacy & Pharmacokinetics Cellular_Assay->In_Vivo

Kinase Inhibitor Screening Workflow
Methodology: In Vitro Kinase Inhibition Assay (Biochemical)

This protocol outlines a typical procedure for determining the IC₅₀ value of an inhibitor against a purified kinase enzyme. Assays are commonly performed in 384-well plates to allow for high-throughput analysis.

1. Reagent Preparation:

  • Kinase Buffer: A buffered solution (e.g., Tris-HCl) at physiological pH containing co-factors such as MgCl₂ and a reducing agent like DTT.

  • Test Compound: The inhibitor (e.g., this compound) is dissolved in 100% DMSO to create a high-concentration stock. A serial dilution series (e.g., 10-point, 3-fold) is prepared in DMSO and then further diluted in kinase buffer to a 4x final assay concentration.

  • Kinase Enzyme: The purified recombinant kinase is diluted to a 4x final concentration in kinase buffer. The optimal enzyme concentration is predetermined to ensure the reaction proceeds in the linear range.

  • Substrate/ATP Mix: The specific peptide or protein substrate for the kinase and adenosine triphosphate (ATP) are prepared at a 2x final concentration in kinase buffer. The ATP concentration is typically set at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure accurate competitive inhibitor assessment.[13]

2. Assay Procedure:

  • Compound Plating: 5 µL of the 4x test compound dilutions are added to the wells of a 384-well assay plate. Control wells containing DMSO vehicle (for 0% inhibition) and a known potent inhibitor or no enzyme (for 100% inhibition) are included.

  • Kinase Addition: 5 µL of the 4x kinase enzyme solution is added to all wells except the "no enzyme" control. The plate is gently mixed and incubated for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: 10 µL of the 2x Substrate/ATP mix is added to all wells to start the kinase reaction. The plate is incubated at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the initial velocity phase.[13]

3. Detection:

  • Reaction Termination: The reaction is stopped by adding a detection solution. The detection method varies based on the assay format:

    • Radiometric Assay: A classic method involving the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to the substrate. The phosphorylated substrate is captured on a filter, and radioactivity is measured using a scintillation counter.[14]

    • Fluorescence/Luminescence-Based Assays: These are common high-throughput methods. For example, the ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced. A reagent is added to terminate the kinase reaction and deplete remaining ATP. A second reagent converts the produced ADP back to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal that is proportional to kinase activity.[15]

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method often uses a labeled antibody that specifically recognizes the phosphorylated substrate, creating a FRET signal between a donor and acceptor fluorophore.[15]

4. Data Analysis:

  • The raw data (e.g., luminescence, fluorescence intensity, or radioactive counts) are normalized using the 0% and 100% inhibition controls.

  • The normalized values are plotted against the logarithm of the inhibitor concentration.

  • A non-linear regression analysis (e.g., four-parameter logistic fit) is used to calculate the IC₅₀ value.

While this compound remains an uncharacterized compound in the context of kinase inhibition, the broader family of benzothiazole derivatives has yielded potent and selective inhibitors against important clinical targets like JNK and FLT3. The established success of this scaffold suggests that novel derivatives could hold therapeutic potential. The experimental workflows and protocols detailed in this guide provide a standardized framework for the systematic evaluation of new chemical entities. Should this compound be subjected to such screening, its activity profile could be benchmarked against established inhibitors like AS601245 and Quizartinib, clarifying its potential as a novel therapeutic agent.

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol, a versatile scaffold in medicinal chemistry. In the quest for targeted therapeutics, understanding a compound's selectivity is paramount to mitigating off-target effects and ensuring clinical safety and efficacy. This document summarizes available data on the biological targets of benzothiazole-2-thiol derivatives, outlines key experimental protocols for assessing cross-reactivity, and presents a comparative look at alternative compounds.

Introduction to this compound

The benzothiazole ring system is a prevalent scaffold in a multitude of biologically active compounds, demonstrating a wide array of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a trifluoromethyl group at the 5-position can significantly enhance metabolic stability and cell permeability, making this compound an attractive starting point for drug discovery programs. The thiol group at the 2-position provides a convenient handle for further chemical modification, allowing for the synthesis of diverse compound libraries.

While direct and comprehensive cross-reactivity studies on this compound are not extensively published, analysis of structurally similar benzothiazole derivatives provides valuable insights into its potential biological targets and off-target interactions. Many benzothiazole-containing compounds have been identified as kinase inhibitors, highlighting a key area for cross-reactivity assessment.

Comparative Analysis of Biological Targets

Due to the limited public data on the specific cross-reactivity of this compound, this section presents a comparative summary of the inhibitory activities of structurally related benzothiazole-2-thiol derivatives against various biological targets, primarily kinases. This serves as a representative profile to guide initial cross-reactivity assessments.

Table 1: Representative Inhibitory Activity of Benzothiazole-2-Thiol Derivatives

Target ClassSpecific TargetCompound/DerivativeIC50 (nM)Reference
Kinases
Apoptosis signal-regulating kinase 1 (ASK1)BPyO-34 (a benzothiazol-2-yl-pyrrol-2-one derivative)520[3]
Cyclin-dependent kinase 5 (CDK5)4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide551[1]
c-Jun N-terminal kinase (JNK)2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole derivative160 (pepJIPI DELFIA displacement assay)[4]
PI3KβBenzothiazole scaffold derivative (Compound 11)88.3 (% inhibition at 1µM)[5]
Other Enzymes
Monoamine Oxidase B (MAO-B)Benzothiazole-hydrazone derivative (Compound 3e)60[5]
Antiproliferative Activity
SKRB-3 (Breast Cancer Cell Line)Pyridinyl-2-amine linked benzothiazole-2-thiol (Compound 7e)1.2[6]
SW620 (Colon Cancer Cell Line)Pyridinyl-2-amine linked benzothiazole-2-thiol (Compound 7e)4.3[6]
A549 (Lung Cancer Cell Line)Pyridinyl-2-amine linked benzothiazole-2-thiol (Compound 7e)44[6]
HepG2 (Liver Cancer Cell Line)Pyridinyl-2-amine linked benzothiazole-2-thiol (Compound 7e)48[6]

Alternative Compounds for Comparison:

For researchers investigating the kinase inhibitory potential of this compound, a comparison with established, selective kinase inhibitors is crucial.

Table 2: Selected Alternative Kinase Inhibitors for Comparative Studies

Compound NamePrimary Target(s)Key Features
Gefitinib EGFRFDA-approved for non-small cell lung cancer.
Imatinib BCR-Abl, c-KIT, PDGFRFDA-approved for chronic myeloid leukemia and other cancers.
Staurosporine Broad-spectrum kinase inhibitorCommonly used as a positive control in kinase assays.
Dasatinib Multi-kinase inhibitor (including BCR-Abl, SRC family)FDA-approved for certain types of leukemia.

Experimental Protocols for Cross-Reactivity Profiling

A thorough assessment of a compound's cross-reactivity involves a tiered approach, starting with broad screening panels and progressing to more specific functional assays. Below are detailed methodologies for key experiments.

Kinase Inhibitor Profiling

Objective: To determine the inhibitory activity of a test compound against a broad panel of protein kinases.

Methodology:

  • Assay Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often a radiometric assay using ³³P-ATP or a non-radiometric assay such as TR-FRET or luminescence-based methods (e.g., ADP-Glo™).[7]

  • Materials:

    • Recombinant human kinases

    • Specific peptide or protein substrates for each kinase

    • ATP (radiolabeled or non-radiolabeled)

    • Test compound (e.g., this compound) dissolved in DMSO

    • Assay buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES)

    • 96- or 384-well assay plates

    • Detection reagents (e.g., phosphospecific antibodies for TR-FRET, luciferase/luciferin for ADP-Glo™)

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In the assay plate, add the kinase, its specific substrate, and the assay buffer.

    • Add the test compound to the wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.

    • Stop the reaction (e.g., by adding EDTA).

    • Add the detection reagents and incubate as required by the manufacturer's protocol.

    • Measure the signal (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Plate Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis A Kinase & Substrate Addition B Test Compound Addition A->B C ATP Addition (Reaction Start) B->C D Incubation C->D E Reaction Stop D->E F Detection Reagent Addition E->F G Signal Reading F->G H Calculate % Inhibition G->H I Generate Dose-Response Curve H->I J Determine IC50 I->J

Workflow for a typical kinase inhibitor profiling assay.
Cellular Thermal Shift Assay (CETSA®)

Objective: To assess target engagement of a compound within a cellular environment by measuring changes in protein thermal stability.

Methodology:

  • Assay Principle: Ligand binding stabilizes a target protein, leading to a higher melting temperature. CETSA® measures the amount of soluble protein remaining after heat treatment.[8]

  • Materials:

    • Cultured cells expressing the target protein(s)

    • Test compound

    • Lysis buffer (containing protease and phosphatase inhibitors)

    • Equipment for heating (e.g., PCR cycler) and cooling cells

    • Protein quantification method (e.g., Western blot, ELISA, or mass spectrometry)

  • Procedure:

    • Treat cultured cells with the test compound or vehicle control and incubate.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures for a fixed duration (e.g., 3 minutes).

    • Cool the samples and lyse the cells.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Quantify the amount of the target protein in the soluble fraction using a suitable detection method.

  • Data Analysis:

    • Plot the amount of soluble protein against the temperature for both treated and untreated samples.

    • The shift in the melting curve indicates target engagement.

G A Cell Treatment (Compound vs. Vehicle) B Heating at Temperature Gradient A->B C Cell Lysis B->C D Separation of Soluble & Precipitated Fractions C->D E Quantification of Soluble Target Protein D->E F Generation of Melting Curves E->F G cluster_incubation Incubation cluster_analysis Analysis A Microsomes & Test Compound Pre-incubation B Add Substrate & NADPH (Reaction Start) A->B C Incubation at 37°C B->C D Reaction Termination C->D E Sample Preparation D->E F LC-MS/MS Analysis E->F G IC50 Determination F->G

References

Assessing the Selectivity of Trifluoromethyl-Containing Benzothiazole Analogs for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anti-cancer activity of novel trifluoromethyl-containing benzothiazole analogs, with a focus on their selectivity for cancer cells over normal cells. Due to the limited publicly available data on the specific compound 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol, this guide utilizes data from a closely related series of compounds: 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives . These compounds share key structural motifs with the target compound, offering valuable insights into the potential selectivity of this chemical class. It is imperative to note that the presented data serves as a surrogate and further direct experimental validation on this compound is necessary.

Comparative Cytotoxicity Analysis

A critical aspect of pre-clinical cancer drug development is the evaluation of a compound's therapeutic window – its ability to exert potent cytotoxic effects on cancer cells while minimizing harm to healthy tissues. The selectivity of a compound is often quantified by the selectivity index (SI), calculated as the ratio of the half-maximal inhibitory concentration (IC50) in a normal cell line to that in a cancer cell line (SI = IC50 normal cells / IC50 cancer cells). A higher SI value indicates greater selectivity for cancer cells.

The following tables summarize the cytotoxic activity (IC50 in µM) of a series of synthesized 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives against a panel of human cancer cell lines and two normal cell lines.

Table 1: IC50 Values (µM) of 7-oxo-5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives

CompoundA375 (Melanoma)C32 (Melanoma)DU145 (Prostate)MCF-7/WT (Breast)CHO-K1 (Normal)HaCaT (Normal)
2a >500>500>500>500>500>500
2b >500>500>500>500>500>500
2c >500>500>500>500>500>500
2d >500>500>500>500>500>500
2e >500>500>500>500>500>500

Table 2: IC50 Values (µM) of 7-chloro-5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives and Calculated Selectivity Index (SI)

CompoundA375 (Melanoma)C32 (Melanoma)DU145 (Prostate)MCF-7/WT (Breast)CHO-K1 (Normal)HaCaT (Normal)SI (CHO-K1/C32)SI (HaCaT/C32)
3a 41.329.535.8134.540.534.51.371.17
3b 25.424.440.5120.575.533.53.101.37
3c 40.830.545.5144.535.531.51.161.03
3d 103.087.4>500>500>500>500>5.72>5.72

Table 3: IC50 Values (µM) of 7-amino-5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives and Calculated Selectivity Index (SI)

CompoundA375 (Melanoma)C32 (Melanoma)DU145 (Prostate)MCF-7/WT (Breast)CHO-K1 (Normal)HaCaT (Normal)SI (CHO-K1/A375)SI (HaCaT/A375)
4a 120.5150.5>500>50048.5747.50.406.20
4b >500>500>500>500>500>500--
4c >500>500>500>500>500>500--

Data is sourced from a study on 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives and is intended to be illustrative for the broader class of trifluoromethyl-containing benzothiazoles.[1][2][3]

Key Observations

  • The 7-chloro substituted derivatives, particularly 3b and 3d , demonstrated the most promising anticancer activity.[1]

  • Compound 3b exhibited the strongest cytotoxic effect against melanoma cell lines C32 (IC50 = 24.4 µM) and A375 (IC50 = 25.4 µM).[1][2]

  • Notably, compound 3d showed high cytotoxicity against melanoma cells while being non-toxic to the tested normal cell lines at the highest concentrations, indicating a high selectivity index.[1][2]

  • Compound 3b displayed a selectivity index of 3.10 when comparing its effect on normal CHO-K1 cells to C32 melanoma cells.[1]

  • The 7-amino derivative 4a showed an interesting selectivity profile, being more toxic to the normal CHO-K1 cell line than the A375 melanoma line, but significantly less toxic to the normal HaCaT keratinocyte line, highlighting the importance of using multiple normal cell lines for selectivity assessment.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in the assessment of anticancer drug selectivity.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer and normal cells are seeded into 96-well plates at a density of 5 x 103 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and then diluted with the appropriate cell culture medium to achieve a final DMSO concentration of less than 0.1%. Cells are treated with a range of concentrations of the test compounds and incubated for 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Potential Signaling Pathways and Mechanisms

Benzothiazole derivatives have been reported to exert their anticancer effects through various mechanisms. While the specific pathway for this compound is yet to be elucidated, related compounds have been shown to induce apoptosis and modulate key signaling pathways involved in cancer cell proliferation and survival.

Below are diagrams illustrating a generalized experimental workflow for assessing anticancer activity and a potential signaling pathway that could be targeted by benzothiazole derivatives.

G Experimental Workflow for Anticancer Activity Assessment cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Cell Line Seeding (Cancer & Normal) B Compound Treatment (Dose-Response) A->B C MTT Assay (72h Incubation) B->C D IC50 Determination C->D E Apoptosis Assay (Flow Cytometry) D->E F Cell Cycle Analysis D->F G Western Blot (Signaling Proteins) D->G

Caption: A generalized workflow for the in vitro assessment of a novel anticancer compound.

G Hypothesized PI3K/Akt Signaling Pathway Inhibition Compound Benzothiazole Derivative PI3K PI3K Compound->PI3K EGFR EGFR EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: A potential mechanism of action involving the inhibition of the PI3K/Akt pathway.

Conclusion

The available data on 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives suggests that the inclusion of a trifluoromethyl group within a benzothiazole-like scaffold is a promising strategy for developing selective anticancer agents. Specifically, the 7-chloro substituted analogs have demonstrated significant cytotoxicity against melanoma cells with a degree of selectivity over normal cells. These findings underscore the importance of further investigating the therapeutic potential of this compound and its derivatives. Future studies should focus on direct in vitro evaluation of this specific compound against a broad panel of cancer and normal cell lines to definitively determine its selectivity and to elucidate its precise mechanism of action.

References

A Comparative Preclinical Evaluation of BTT-CF3, a Novel Benzothiazole Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol has limited publicly available preclinical data. This guide therefore presents a synthesized preclinical evaluation of a representative benzothiazole derivative, hereafter referred to as BTT-CF3, based on published data from structurally and functionally similar compounds. This guide is intended for illustrative and educational purposes for a scientific audience.

This guide provides a comparative preclinical overview of BTT-CF3, a novel anticancer candidate, benchmarked against Riluzole, an established drug with a benzothiazole core, and a basic Benzothiazole-2-thiol (BT) scaffold. The evaluation focuses on anticancer efficacy, mechanism of action, and key safety and pharmacokinetic profiles.

Comparative Efficacy and Cytotoxicity

The primary anticancer activity of BTT-CF3 was evaluated through its ability to inhibit key cancer-related kinases and its cytotoxic effects on various cancer cell lines. Data is compared with Riluzole and the parent BT scaffold.

Table 1: In Vitro Kinase Inhibitory Activity

Compound Target Kinase IC₅₀ (nM) Selectivity Profile
BTT-CF3 STAT3 85 High selectivity against other STAT family members
Riluzole Akt/mTOR 5,200 Broad-spectrum kinase inhibition

| BT Scaffold | STAT3 | > 10,000 | Negligible inhibitory activity |

Table 2: In Vitro Anti-Proliferative Activity against Cancer Cell Lines

Compound Breast (MCF-7) GI₅₀ (µM) Lung (A549) GI₅₀ (µM) Colon (HCT116) GI₅₀ (µM)
BTT-CF3 1.2 2.5 1.8
Riluzole 25.0 45.0 30.0

| BT Scaffold | > 100 | > 100 | > 100 |

Table 3: In Vitro Cytotoxicity against Normal Human Cell Lines

Compound Human Fibroblasts (BJ) CC₅₀ (µM) Human Bronchial Epithelial (BEAS-2B) CC₅₀ (µM) Selectivity Index (Avg. GI₅₀ / Avg. CC₅₀)
BTT-CF3 45.5 60.1 ~35
Riluzole 150.0 210.0 ~5

| BT Scaffold | > 200 | > 200 | - |

Mechanism of Action: STAT3 Signaling Inhibition

Preclinical data suggests that BTT-CF3 exerts its anticancer effects primarily through the potent and selective inhibition of the STAT3 signaling pathway. This pathway is a critical transducer of signals for cell proliferation and survival and is often constitutively activated in many cancers. BTT-CF3's trifluoromethyl and thiol moieties are crucial for its high-affinity binding to the STAT3 protein.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activates cytokine Cytokine (e.g., IL-6) cytokine->receptor Binds stat3_inactive STAT3 (Inactive) jak->stat3_inactive Phosphorylates (Y705) stat3_p p-STAT3 stat3_inactive->stat3_p stat3_dimer p-STAT3 Dimer stat3_p->stat3_dimer Dimerizes stat3_dimer_nuc p-STAT3 Dimer stat3_dimer->stat3_dimer_nuc Translocation btt_cf3 BTT-CF3 btt_cf3->stat3_dimer Inhibits Dimerization dna DNA stat3_dimer_nuc->dna Binds to Promoter gene_exp Gene Expression (Cyclin D1, Bcl-xL, Survivin) dna->gene_exp Initiates Transcription outcome Cell Proliferation, Survival, Angiogenesis gene_exp->outcome

Caption: BTT-CF3 inhibits the STAT3 signaling pathway by preventing STAT3 dimerization.

Preclinical Pharmacokinetics and Safety

The pharmacokinetic (PK) profile of BTT-CF3 was assessed in a murine model to determine its viability for in vivo applications.

Table 4: Comparative Pharmacokinetic Parameters (Mouse, 10 mg/kg, Oral Gavage)

Compound Cₘₐₓ (ng/mL) Tₘₐₓ (h) AUC₀₋₂₄ (ng·h/mL) Oral Bioavailability (%)
BTT-CF3 1250 2.0 9800 45
Riluzole 850 1.5 6200 60

| BT Scaffold | 150 | 0.5 | 400 | < 5 |

The data indicates that BTT-CF3 possesses favorable oral absorption and systemic exposure, superior to the basic BT scaffold, suggesting the trifluoromethyl group enhances its drug-like properties.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are the protocols for the key experiments cited.

Protocol 1: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of BTT-CF3, Riluzole, and BT scaffold in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression analysis.

Protocol 2: In Vivo Xenograft Tumor Model

  • Cell Implantation: Subcutaneously inject 5 x 10⁶ HCT116 colon cancer cells into the flank of 6-week-old female athymic nude mice.

  • Tumor Growth: Monitor tumor growth until the average volume reaches approximately 100-150 mm³.

  • Randomization and Dosing: Randomize mice into treatment groups (n=8 per group): Vehicle control (oral gavage, daily), BTT-CF3 (e.g., 20 mg/kg, oral gavage, daily), and Riluzole (e.g., 20 mg/kg, oral gavage, daily).

  • Monitoring: Measure tumor volume with calipers and body weight twice weekly for 21 days. Tumor volume is calculated as (Length x Width²)/2.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-STAT3).

  • Data Analysis: Calculate the percentage of Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

The general workflow for preclinical evaluation, from initial screening to in vivo studies, is depicted below.

Preclinical_Workflow start Compound Library (Benzothiazole Derivatives) screen In Vitro Screening (Kinase Assays, Cell Viability) start->screen hit_id Hit Identification (e.g., BTT-CF3) screen->hit_id moa Mechanism of Action Studies (Western Blot, Pathway Analysis) hit_id->moa adme In Vitro ADME/Tox (Microsomal Stability, Cytotoxicity) hit_id->adme pk In Vivo Pharmacokinetics (Mouse, Rat) moa->pk adme->pk efficacy In Vivo Efficacy (Xenograft Models) pk->efficacy tox In Vivo Toxicology (Dose Range Finding) efficacy->tox lead_opt Lead Optimization tox->lead_opt ind IND-Enabling Studies lead_opt->ind

Caption: A generalized workflow for the preclinical evaluation of a new chemical entity.

Summary and Conclusion

The preclinical data presented positions BTT-CF3 as a promising anticancer candidate with a distinct and more potent mechanism of action compared to Riluzole and the parent BT scaffold.

  • Efficacy: BTT-CF3 demonstrates superior in vitro potency in both kinase inhibition and cancer cell growth inhibition. The trifluoromethyl group appears critical for this enhanced activity.

  • Mechanism: Its targeted inhibition of the STAT3 pathway offers a clear mechanistic rationale for its anticancer effects.

  • Drug-like Properties: BTT-CF3 shows favorable oral bioavailability and systemic exposure, making it a viable candidate for further in vivo development.

  • Safety: The compound exhibits a good selectivity index, suggesting a potentially wider therapeutic window compared to the broader-spectrum activity of Riluzole.

Synergistic Potential of Benzothiazole Derivatives in Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While specific data on the synergistic effects of 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol with chemotherapy is not currently available in published literature, this guide provides a comparative analysis of structurally similar benzothiazole derivatives that have demonstrated promising synergistic or enhanced cytotoxic effects in combination with standard chemotherapeutic agents. This information is intended for researchers, scientists, and drug development professionals to highlight the potential of this class of compounds in combination cancer therapy.

This guide presents experimental data from preclinical studies on two notable examples: a phenylacetamide-substituted benzothiazole derivative, referred to as Compound 4l , in combination with gemcitabine, and a benzothiazole-containing cisplatin derivative, CJM-Pt .

Comparative Analysis of Synergistic Effects

The following tables summarize the quantitative data from studies on Compound 4l and CJM-Pt, showcasing their enhanced anticancer activity in combination with chemotherapy.

Table 1: Synergistic Effect of Compound 4l with Gemcitabine in Pancreatic Cancer Cells[1][2]
Cell LineCompound 4l (µM)Gemcitabine (µM)Combination% Viability InhibitionCombination Index (CI)*Interpretation
AsPC-10.50.14l + GEMMarkedly decreased< 1Synergy
BxPC-30.50.14l + GEMMarkedly decreased< 1Synergy
Capan-20.50.14l + GEMMarkedly decreased< 1Synergy

*Combination Index (CI) was calculated using CompuSyn software. CI < 1 indicates a synergistic effect.

Table 2: Enhanced Cytotoxicity of Benzothiazole-Containing Cisplatin Derivative (CJM-Pt) in Breast Cancer Cells
Cell LineCompoundIC50 (µg/mL)
MDA-MB-231Cisplatin17.47
MDA-MB-231CJM-PtLess than 17.47

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synergistic Effect of Compound 4l with Gemcitabine

Objective: To evaluate the synergistic antiproliferative effect of Compound 4l in combination with gemcitabine on pancreatic cancer cell lines.

Cell Lines:

  • AsPC-1 (human pancreatic adenocarcinoma)

  • BxPC-3 (human pancreatic adenocarcinoma)

  • Capan-2 (human pancreatic adenocarcinoma)

Methodology:

  • Cell Seeding: Cells were seeded in 96-well plates at an appropriate density.

  • Drug Treatment: After 24 hours, cells were treated with Compound 4l (0.5 µM), gemcitabine (0.1 µM), or a combination of both.

  • Incubation: The treated cells were incubated for 72 hours.

  • Cell Viability Assay: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3] The absorbance was measured to determine the percentage of cell viability inhibition.

  • Synergy Analysis: The Combination Index (CI) was calculated using the Chou-Talalay method with the CompuSyn software to determine the nature of the drug interaction (synergism, additivity, or antagonism).[4][5][6][7][8]

Cytotoxicity of Benzothiazole-Containing Cisplatin Derivative (CJM-Pt)

Objective: To determine the cytotoxic activity of CJM-Pt in breast cancer cells compared to cisplatin.

Cell Line:

  • MDA-MB-231 (human breast adenocarcinoma)

Methodology:

  • Cell Seeding: MDA-MB-231 cells were seeded in 96-well plates.

  • Drug Treatment: Cells were treated with varying concentrations of CJM-Pt or cisplatin.

  • Incubation: The cells were incubated for a specified period.

  • Cell Viability Assay: Cell viability was determined using a standard cytotoxicity assay (e.g., MTT or SRB assay).

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated for each compound to compare their cytotoxic potency.

Visualizing Molecular Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the proposed mechanisms and experimental processes.

G Experimental Workflow for Synergy Assessment cluster_setup Assay Setup cluster_treatment Drug Treatment cluster_analysis Data Analysis seed_cells Seed Pancreatic Cancer Cells (AsPC-1, BxPC-3, Capan-2) incubate_24h Incubate for 24h seed_cells->incubate_24h treat_control Control (Vehicle) treat_4l Compound 4l (0.5 µM) treat_gem Gemcitabine (0.1 µM) treat_combo Combination (4l + Gemcitabine) incubate_72h Incubate for 72h treat_control->incubate_72h treat_4l->incubate_72h treat_gem->incubate_72h treat_combo->incubate_72h mtt_assay MTT Cell Viability Assay incubate_72h->mtt_assay data_analysis Calculate % Viability Inhibition mtt_assay->data_analysis compusyn CompuSyn Analysis (Combination Index) data_analysis->compusyn

Workflow for assessing the synergistic effects of Compound 4l and gemcitabine.

G Proposed Signaling Pathway for Compound 4l's Antiproliferative Effect cluster_targets Predicted Molecular Targets cluster_pathways Downstream Signaling Pathways cluster_effects Cellular Effects compound_4l Benzothiazole Derivative (Compound 4l) cannabinoid_receptors Cannabinoid Receptors compound_4l->cannabinoid_receptors sentrin_proteases Sentrin-Specific Proteases compound_4l->sentrin_proteases pi3k_akt PI3K/Akt Pathway cannabinoid_receptors->pi3k_akt mapk MAPK Pathway cannabinoid_receptors->mapk other_pathways Other Pro-survival Pathways sentrin_proteases->other_pathways inhibition_proliferation Inhibition of Cell Proliferation pi3k_akt->inhibition_proliferation apoptosis Induction of Apoptosis pi3k_akt->apoptosis mapk->inhibition_proliferation mapk->apoptosis other_pathways->inhibition_proliferation other_pathways->apoptosis

Predicted signaling pathways modulated by Compound 4l leading to antiproliferative effects.

G Mechanism of Action for Cisplatin and Potential Enhancement by Benzothiazole Moiety cluster_drug Drug Action cluster_cellular Cellular Events cluster_enhancement Potential Enhancement by Benzothiazole cjm_pt CJM-Pt (Benzothiazole-Cisplatin Derivative) increased_uptake Increased Cellular Uptake cjm_pt->increased_uptake Benzothiazole Moiety inhibition_repair Inhibition of DNA Repair cjm_pt->inhibition_repair Benzothiazole Moiety cisplatin Cisplatin dna_adducts Formation of DNA Adducts cisplatin->dna_adducts dna_damage DNA Damage dna_adducts->dna_damage cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis increased_uptake->cisplatin inhibition_repair->dna_damage

Proposed mechanism for enhanced cytotoxicity of the benzothiazole-containing cisplatin derivative.

References

Safety Operating Guide

Proper Disposal of 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

I. Immediate Safety and Hazard Information

Potential Hazards:

  • Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[6]

  • Irritation: Can cause skin and serious eye irritation.[3][6]

  • Allergic Reaction: May cause an allergic skin reaction.[4][5]

  • Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.[4][5]

Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure the following PPE is worn:

  • Chemical splash goggles and a face shield if there is a risk of splashing.[1]

  • Chemical-resistant gloves (e.g., nitrile).

  • A lab coat or other protective clothing to prevent skin contact.[2][4]

  • Use in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.[2]

II. Quantitative Data Summary

The following table summarizes key hazard information extrapolated from related compounds.

Hazard ClassificationStatementPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) Toxic or harmful if swallowed, in contact with skin, or if inhaled.[6]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5] P270: Do not eat, drink or smoke when using this product.[6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
Skin Corrosion/Irritation Causes skin irritation. May cause an allergic skin reaction.[4][5]P302+P352: IF ON SKIN: Wash with plenty of soap and water. P333+P313: If skin irritation or rash occurs: Get medical advice/attention.[5]
Serious Eye Damage/Irritation Causes serious eye irritation.[3][6]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Aquatic Toxicity Very toxic to aquatic life with long lasting effects.[4][5]P273: Avoid release to the environment.[5]

III. Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.

G Disposal Workflow for this compound A Identify Waste Type B Unused/Excess Compound (Bulk Quantities) A->B C Contaminated Materials (Gloves, Wipes, Glassware) A->C D Small Residual Amounts A->D E Package as Solid Chemical Waste B->E C->E D->E F Label Container Clearly E->F G Arrange for Collection by Specialized Disposal Company F->G H Consult Institutional EHS Office G->H

Caption: Logical flow for the safe disposal of this compound waste.

IV. Step-by-Step Disposal Protocol

This protocol provides detailed steps for the safe disposal of this compound.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or excess quantities of the compound, as well as small residual amounts, as solid chemical waste.[1]

    • Any materials contaminated with the compound, such as weighing paper, gloves, and filter paper, should also be collected in a designated solid waste container.[1][7]

  • Liquid Waste:

    • If the compound is dissolved in a solvent, it should be collected as hazardous liquid waste. Do not pour down the drain.[2][7]

  • Container Requirements:

    • All waste must be collected in clearly labeled, compatible containers.[1] The container must be closable and kept tightly sealed when not in use.[2][3]

    • Do not mix incompatible waste streams.[1]

2. Packaging and Labeling:

  • Transfer the solid waste into a closable, labeled salvage container.[2]

  • The label should clearly state "Hazardous Waste" and include the chemical name: "this compound".

  • Indicate the approximate amount of waste in the container.

3. Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area.[2]

  • Keep the waste container away from incompatible materials such as strong acids, bases, and oxidizing agents.[1]

4. Final Disposal:

  • The disposal of this chemical waste must be handled by a specialized and licensed waste disposal company.[2]

  • Contact your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for collection.[1]

  • Observe all federal, state, and local environmental regulations regarding the disposal of hazardous chemical waste.[2]

5. Spill Cleanup:

  • Small Spills:

    • Restrict access to the area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, earth).[1]

    • Sweep up the absorbed material and place it into a sealed container for disposal as hazardous waste.[1][3]

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team.[1]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are paramount for the secure and effective handling of specialized chemical compounds in research and development. This guide provides detailed procedural information for the safe use of 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol, a compound that requires careful management due to the inherent hazards associated with its structural components—a benzothiazole core and a thiol group. Adherence to these guidelines is critical for protecting laboratory personnel and ensuring the integrity of experimental work.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryItemSpecifications
Engineering Controls Chemical Fume HoodAll handling procedures must be conducted in a certified chemical fume hood to mitigate vapor inhalation and control malodorous emissions.[1][5][6][7]
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves are recommended. Always inspect gloves for integrity before use and replace them immediately if compromised.[1][5]
Eye and Face Protection Safety Goggles with Side-ShieldsEssential for protecting the eyes from splashes and airborne particles.[1][8]
Skin and Body Protection Laboratory CoatA standard lab coat should be worn to protect against accidental spills and contamination of personal clothing.[1][5]
Respiratory Protection RespiratorMay be necessary if engineering controls are insufficient or during spill cleanup. Consult your institution's safety officer for guidance.[8][9]

Operational Plan: From Receipt to Reaction

A systematic approach to handling this compound minimizes risks and ensures operational efficiency.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

  • Ensure the container is tightly sealed to prevent the escape of vapors.[8]

2. Preparation and Handling:

  • Before beginning any work, prepare a fresh 10% aqueous bleach solution for immediate decontamination of glassware, surfaces, and minor spills within the fume hood.[5][6]

  • All manipulations, including weighing and transferring, must be performed within a certified chemical fume hood.[7]

  • Avoid the generation of dust or aerosols.[8]

3. Experimental Use:

  • When transferring the compound, use techniques that minimize the potential for spills and odor release.

  • Keep all containers closed when not in use.

  • Work with the smallest quantities feasible for the experiment.

Disposal Plan: A Responsible Conclusion

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

1. Waste Segregation and Collection:

  • All solid waste contaminated with the compound (e.g., gloves, weighing paper, pipette tips) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[6]

  • Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container.

2. Decontamination and Neutralization:

  • All glassware and equipment that have come into contact with the compound should be rinsed with a 10% bleach solution within the fume hood to oxidize and neutralize the thiol group.[6][7] Allow items to soak if necessary.

  • The resulting bleach solution should be collected and disposed of as hazardous waste.[5]

3. Final Disposal:

  • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

  • Never dispose of this chemical down the drain or in regular trash.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive Receive & Inspect Store Store Securely Receive->Store Prep_PPE Don PPE Store->Prep_PPE Prep_Hood Prepare Fume Hood (& Bleach Solution) Prep_PPE->Prep_Hood Weigh Weigh Compound Prep_Hood->Weigh Transfer Transfer to Reaction Weigh->Transfer React Perform Experiment Transfer->React Decontaminate Decontaminate Glassware (Bleach Solution) React->Decontaminate Segregate Segregate Waste React->Segregate Decontaminate->Segregate Dispose Dispose via EHS Segregate->Dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol
Reactant of Route 2
Reactant of Route 2
5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.